N-methylglutamic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986911 | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-16-3, 6753-62-4 | |
| Record name | N-Methylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 35989-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-methylglutamic acid chemical properties and structure
An In-depth Technical Guide to N-methylglutamic Acid: Chemical Properties, Structure, and Experimental Protocols
Introduction
N-methyl-L-glutamic acid is a derivative of the amino acid L-glutamic acid, characterized by the presence of a methyl group on the alpha-amino nitrogen.[1][2] This modification confers unique chemical and biological properties, making it a molecule of significant interest to researchers in neuroscience, drug development, and biochemistry. In neuroscience, it is recognized as a potent agonist for glutamate receptors, playing a role in synaptic transmission and neuroplasticity.[3] Its potential applications are being explored for the treatment of neurological disorders.[3] Beyond neuroscience, N-methyl-L-glutamic acid is an intermediate in methane metabolism and is also investigated for its potential use as a flavor enhancer in the food industry.[2][3][4]
This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols for synthesis and analysis, and the known biological signaling pathways of this compound.
Chemical Properties and Structure
N-methyl-L-glutamic acid is a white to off-white solid.[3] It is soluble in water and exists as a zwitterion in the solid state, with the amino group being protonated.[4][5]
Table 1: Chemical and Physical Properties of N-methyl-L-glutamic Acid
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid | [1][2] |
| Synonyms | N-Me-L-Glu-OH, Methyl glutamic acid | [1][3] |
| Molecular Formula | C6H11NO4 | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| CAS Number | 6753-62-4 (L-isomer) | [3] |
| Appearance | White to off-white solid | [3] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | [4] |
| Water Solubility | 51.1 g/L (Predicted) | [4] |
| logP | 0.46 (Predicted) | [4] |
| SMILES | CN--INVALID-LINK--C(=O)O | [1] |
| InChI Key | XLBVNMSMFQMKEY-BYPYZUCNSA-N | [1][2] |
Figure 1: 2D Chemical Structure of N-methyl-L-glutamic acid
Experimental Protocols
Synthesis of N-methyl-L-glutamic Acid
This method utilizes N-methyl-L-amino acid dehydrogenases (NMAADHs) from bacteria such as Pseudomonas putida to catalyze the reductive amination of a keto acid with methylamine.[6]
Materials:
-
Engineered C. glutamicum strain expressing NMAADH
-
Minimal medium for fermentation
-
Methylamine solution
-
Fermentor with pH and dissolved oxygen control
-
HPLC for product quantification
Procedure:
-
Pre-culture: Inoculate a single colony of the engineered C. glutamicum strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.[6]
-
Fermentation: Inoculate the main fermentor containing the minimal medium with the pre-culture. Maintain the pH at 7.0 and the temperature at 30°C. Ensure aeration and agitation to maintain a dissolved oxygen level above 20%.[6]
-
Induction and Substrate Feeding: Upon reaching a suitable cell density, induce the expression of the NMAADH gene. Begin feeding the culture with a solution of the corresponding keto acid and methylamine.[6]
-
Monitoring: Periodically take samples to monitor cell growth (OD600), glucose consumption, and the production of N-methyl-L-glutamic acid using HPLC.[6]
-
Harvesting and Product Isolation: Once the reaction is complete, harvest the cells by centrifugation. The N-methyl-L-glutamic acid can be isolated from the supernatant and purified using techniques such as ion-exchange chromatography or preparative HPLC.[6]
This method involves the esterification of L-glutamic acid in methanol with sulfuric acid as a catalyst.[7]
Materials:
-
L-glutamic acid
-
Methanol
-
Concentrated Sulfuric Acid (H2SO4)
-
Barium Hydroxide (Ba(OH)2)
-
Barium Chloride (BaCl2) for testing
Procedure:
-
Dissolve L-glutamic acid in methanol, and add an equimolar amount of concentrated H2SO4 to aid dissolution.[7]
-
Add a catalytic amount of concentrated H2SO4 (3-20% of the molar amount of L-glutamic acid).[7]
-
Allow the esterification reaction to proceed for 1 hour at 30°C.[7]
-
Neutralize and remove the catalytic H2SO4 by adding Ba(OH)2.[7]
-
Recover the methanol via distillation. The remaining oily substance contains the product.[7]
-
Dissolve the oily matter in water and add an aqueous solution of Ba(OH)2 to remove any remaining H2SO4. Use BaCl2 to test for the complete removal of sulfate ions.[7]
-
Filter to remove the BaSO4 precipitate and wash the filter cake with water.[7]
-
Concentrate the filtrate under reduced pressure to induce crystallization.[7]
-
Recrystallize the product from the refrigerator at 10°C to -10°C.[7]
-
Filter the crystals, wash with methanol, and dry to obtain the final product.[7]
Purification of N-methyl-L-glutamic Acid
Purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization as described in the chemical synthesis protocol.[6][7]
Analysis of N-methyl-L-glutamic Acid
This sensitive method allows for the determination of this compound in biological samples.[8][9]
Materials:
-
Biological tissue homogenate
-
N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) as a chiral derivatizing agent[9]
-
0.5 M NaHCO3
-
Acetone
-
HPLC system with a UV detector
-
ODS-Hypersil column
-
Mobile phase: Trifluoroacetic acid (TFA)/water and TFA/Acetonitrile (MeCN) gradient[9]
Procedure:
-
Sample Preparation: Homogenize the biological tissue sample.
-
Derivatization: To the sample, add a solution of FDNP-Val-NH2 in acetone and 0.5 M NaHCO3. This reaction forms diastereomers.[9]
-
HPLC Analysis: Separate the formed diastereomers by HPLC on an ODS-Hypersil column using a TFA/water-TFA/MeCN gradient.[9]
-
Detection: Monitor the elution profile by UV absorption at 340 nm. This method can achieve detection levels as low as 5-10 pmol.[9]
Biological Role and Signaling Pathways
N-methyl-L-glutamic acid is an agonist of glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system.[3] It is also an important intermediate in the metabolism of single-carbon compounds in certain bacteria.[2][10]
N-methylglutamate Pathway in Methylobacterium extorquens DM4
In Methylobacterium extorquens DM4, this compound is a key intermediate in the utilization of monomethylamine (MMA) as a source of carbon, nitrogen, and energy.[10]
Caption: N-methylglutamate pathway for monomethylamine utilization.
Biosynthesis and Degradation in Methane Metabolism
N-methyl-L-glutamic acid is synthesized from methylamine and glutamic acid and can be demethylated back to glutamic acid.[2][4]
References
- 1. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Showing Compound Methylglutamic acid (FDB007246) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-methylglutamic Acid: Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylglutamic acid (NMGA) is a methylated derivative of the non-essential amino acid, glutamic acid. Its significance spans various research domains, from neuroscience to biotechnology. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing both chemical and enzymatic methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data for comparative analysis, and visual diagrams of key processes to facilitate a thorough understanding of NMGA synthesis.
Introduction
N-methylated amino acids, such as this compound, are of growing interest in the pharmaceutical and biotechnology sectors due to their unique properties. N-methylation can enhance the metabolic stability, membrane permeability, and conformational rigidity of peptides, making them more suitable as therapeutic agents. This guide explores the core methods for synthesizing NMGA, providing the necessary technical details for its production in a laboratory or industrial setting.
Chemical Synthesis Pathways
Chemical synthesis offers versatile and established routes to this compound. The most prominent methods include reductive amination and the use of 5-oxazolidinone intermediates.
Reductive Amination
Reductive amination, also known as reductive alkylation, is a widely used method for the N-methylation of amino acids. This approach involves the reaction of the primary amine of glutamic acid with an aldehyde (typically formaldehyde) to form a Schiff base (imine), which is then reduced to the secondary amine, yielding this compound. A common variation of this is the Eschweiler-Clarke reaction, which uses formic acid as both the reducing agent and a source of the methyl group.[1]
-
L-glutamic acid
-
Formaldehyde (or paraformaldehyde)
-
A reducing agent (e.g., sodium borohydride, formic acid, hydrogen with a catalyst)
Caption: General workflow for the reductive amination of L-glutamic acid.
A related procedure involves the reductive amination of a protected form of glutamic acid, such as its diethyl ester hydrochloride.
Materials:
-
Diethyl L-glutamate hydrochloride
-
Formaldehyde (37% solution)
-
Palladium on carbon (10%)
-
Ethanol
-
Sodium acetate
-
Hydrogen gas
Procedure:
-
A solution of 20.0 g of diethyl L-glutamate hydrochloride in 50 ml of water is treated with 7.5 g of sodium acetate.
-
7.5 ml of 37% formaldehyde solution and 1.0 g of 10% palladium on carbon catalyst are added.
-
The mixture is hydrogenated at an initial pressure of 40 psi.
-
After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the product.
This protocol is adapted from a general procedure for the N-methylation of amino acid esters and may require optimization for this compound synthesis.
The 5-Oxazolidinone Strategy
This method involves the formation of a 5-oxazolidinone intermediate from the starting amino acid. This heterocyclic intermediate is then subjected to reductive cleavage to yield the N-methylated product. This strategy is particularly useful for achieving mono-N-methylation and can be applied to a wide range of amino acids.[2]
-
L-glutamic acid
-
A protecting group for the carboxylic acid side chain (if necessary)
-
Formaldehyde (or paraformaldehyde)
-
A reducing agent (e.g., triethylsilane)
Caption: Synthesis of this compound via a 5-oxazolidinone intermediate.
Enzymatic Synthesis Pathways
Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis, often leading to enantiomerically pure products.
Methylamine-glutamate N-methyltransferase
In biological systems, N-methyl-L-glutamic acid is produced from L-glutamic acid and methylamine in a reaction catalyzed by the enzyme methylamine-glutamate N-methyltransferase.[3]
-
L-glutamic acid
-
Methylamine
Caption: Biosynthesis of N-methyl-L-glutamic acid by methylamine-glutamate N-methyltransferase.
N-methyl-L-amino acid dehydrogenase
Another enzymatic route involves the use of N-methyl-L-amino acid dehydrogenase (NMAADH). This enzyme can catalyze the reductive amination of an α-keto acid with methylamine. For the synthesis of this compound, the precursor would be α-ketoglutarate.
-
α-Ketoglutarate
-
Methylamine
-
A reducing equivalent (e.g., NADH or NADPH)
Fermentative Production
A highly efficient method for producing N-methylated amino acids is through fermentation using metabolically engineered microorganisms. Strains of bacteria, such as Pseudomonas putida, can be engineered to overproduce this compound from simple carbon sources and monomethylamine.[4][5]
This protocol outlines the cultivation of a recombinant Pseudomonas putida strain for the production of N-methylglutamate.[4][5]
Materials:
-
Recombinant Pseudomonas putida KT2440 strain engineered for N-methylglutamate production
-
M12 minimal medium
-
Glycerol (as carbon source)
-
Monomethylamine (MMA)
-
L-rhamnose (for induction of gene expression)
-
Appropriate antibiotics
-
Shake flasks or a bioreactor
Procedure:
-
Pre-culture: Inoculate a single colony of the recombinant P. putida strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.
-
Main Culture Inoculation: Wash the pre-culture cells once with TN buffer (pH 6.3, 50 mM Tris, 50 mM NaCl) without a carbon source and inoculate into the main culture medium to an initial optical density (OD600) of 0.5.
-
Cultivation:
-
Shake Flasks: Cultivate in 500 mL baffled shake flasks containing 50 mL of M12 minimal medium with 20 g/L glycerol, 100 mM MMA, and 0.5 g/L L-rhamnose. Incubate for 48 hours at 30°C with shaking at 120 rpm.[5]
-
Fed-batch Fermentation: For higher titers, a fed-batch cultivation process can be employed in a controlled bioreactor.
-
-
Sampling and Analysis: Harvest culture supernatants at various time points and analyze the concentration of N-methylglutamate using HPLC.
Quantitative Data Summary
The following tables summarize quantitative data from the literature for the synthesis of this compound and related N-methylated amino acids.
| Synthesis Method | Precursors | Product | Yield/Titer | Reference |
| Fermentative Production | Glycerol, Monomethylamine | N-methylglutamate | ~3.9 g/L (shake flask) | [4][5] |
| Fermentative Production | Glycerol, Monomethylamine | N-methylglutamate | 17.9 g/L (fed-batch) | [5] |
| 1,3-oxazolidin-5-one strategy | N-protected α-amino acids | N-protected N-methyl β-amino acids | 23–57% | [2] |
| Fermentative Production | Sugars, Methylamine | N-methyl-L-alanine | 31.7 g/L | [6][7] |
Conclusion
This technical guide has detailed the primary synthetic pathways for this compound, encompassing both chemical and enzymatic methodologies. Reductive amination and the 5-oxazolidinone strategy represent robust chemical approaches, while enzymatic synthesis and fermentative production offer high specificity and the potential for sustainable, large-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of N-methylated amino acids. The choice of synthesis route will depend on factors such as desired stereochemistry, scale of production, and available resources.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida [frontiersin.org]
- 5. Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of N-methylglutamic Acid in Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylglutamic acid (NMG) is a naturally occurring amino acid derivative found across various domains of life, from bacteria to marine invertebrates and humans. As a methylated form of the crucial neurotransmitter and metabolite, glutamic acid, NMG has garnered interest for its potential roles in metabolism, neurotransmission, and as a biomarker. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of NMG, its biosynthesis and metabolism, and its physiological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways.
Natural Occurrence of this compound
This compound exists as two stereoisomers, N-methyl-L-glutamic acid (NMLG) and N-methyl-D-glutamic acid (NMDG), both of which have been identified in nature.
In Bacteria: N-methyl-L-glutamic acid is a key intermediate in the metabolism of single-carbon compounds, such as methylamine, in some methylotrophic bacteria.[1][2] Organisms like Methylobacterium extorquens and Pseudomonas species utilize the N-methylglutamate pathway for the assimilation of methylamine as a carbon, nitrogen, and energy source.[2]
In Marine Invertebrates: The D-isomer, N-methyl-D-glutamic acid, has been notably detected in marine bivalves. Significant concentrations of both NMDG and NMLG have been quantified in the tissues of the Japanese ark shell clam, Scapharca broughtonii. The adductor muscle of this organism contains particularly high levels of NMDG. The presence of these compounds has also been reported in other marine invertebrates.
In Plants: N-methyl-L-glutamic acid has been identified in the plant kingdom, with its presence reported in Pogostemon cablin (patchouli).[3] While its precise physiological role in plants is still under investigation, it is thought to be involved in amino acid metabolism.
In Humans: N-methyl-L-glutamic acid has been detected in human biofluids, including blood, urine, and feces, indicating it is a component of the human metabolome.[4] Its presence in cerebrospinal fluid and brain tissue has also been noted.[5] While concentrations in healthy individuals appear to be low, altered levels have been an area of interest in neurological research.[5]
Quantitative Data on this compound Occurrence
The following table summarizes the available quantitative data on the concentrations of this compound in various organisms and tissues.
| Organism/Tissue | Compound | Concentration | Measurement Method | Reference |
| Scapharca broughtonii (Adductor Muscle) | N-methyl-D-glutamic acid | 1.5 µmol/g wet weight | HPLC | |
| Scapharca broughtonii (Foot Muscle) | N-methyl-D-glutamic acid | 0.8 µmol/g wet weight | HPLC | |
| Scapharca broughtonii (Mantle) | N-methyl-D-glutamic acid | 0.5 µmol/g wet weight | HPLC | |
| Scapharca broughtonii (Adductor Muscle) | N-methyl-L-glutamic acid | 0.1 µmol/g wet weight | HPLC | |
| Human Plasma | N-methyl-L-glutamic acid | Detected but not Quantified | LC-MS/MS | [4] |
| Human Urine | N-methyl-L-glutamic acid | Detected but not Quantified | LC-MS/MS | [4] |
| Human Feces | N-methyl-L-glutamic acid | Detected but not Quantified | LC-MS/MS | [4] |
Biosynthesis and Metabolism of this compound
The primary pathway for the biosynthesis of N-methyl-L-glutamic acid is the N-methylglutamate pathway, which has been well-characterized in methylotrophic bacteria.[2]
Biosynthesis
The synthesis of NMLG from L-glutamate and methylamine is catalyzed by the enzyme methylamine-glutamate N-methyltransferase , also known as N-methylglutamate synthase (NMGS) .[2] This enzyme facilitates the transfer of a methyl group from methylamine to the amino group of L-glutamate. In some bacteria, this process is preceded by the activation of L-glutamate to γ-glutamylmethylamide by the enzyme γ-glutamylmethylamide synthetase (GMAS) .[2]
Metabolism
N-methyl-L-glutamic acid can be catabolized by the enzyme N-methylglutamate dehydrogenase (NMGDH) . This enzyme catalyzes the oxidative demethylation of NMLG to yield L-glutamate and formaldehyde.[2] The regenerated L-glutamate can re-enter central metabolism, while the formaldehyde can be assimilated or oxidized.
Biosynthesis and metabolism of N-methyl-L-glutamic acid.
Signaling Pathways Involving this compound
N-methylated amino acids are of significant interest in neuroscience due to their potential to interact with glutamate receptors. N-methyl-D-aspartate (NMDA) is a well-known synthetic agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor. While the direct interaction of N-methyl-L-glutamic acid with specific glutamate receptor subunits requires further investigation, its structural similarity to glutamate and NMDA suggests a potential role as a neuromodulator.
Activation of the NMDA receptor by an agonist like glutamate or NMDA, in the presence of a co-agonist such as glycine or D-serine, leads to the opening of its ion channel. This allows the influx of Ca²⁺ into the neuron. The resulting increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. These can include the activation of enzymes like neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO), and the activation of the Ras-ERK pathway, which is involved in synaptic plasticity and gene expression.
Potential signaling pathway of N-methyl-L-glutamic acid via the NMDA receptor.
Experimental Protocols
Quantification of N-methyl-D-glutamic Acid by HPLC
This protocol is adapted for the analysis of NMDG in marine invertebrate tissues.
a. Sample Preparation:
-
Homogenize 1 gram of tissue in 5 ml of 1 M HCl.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and neutralize it with 1 M NaOH.
-
Apply the neutralized extract to a Dowex 50W-X8 (H⁺ form) column.
-
Wash the column with deionized water to remove interfering substances.
-
Elute the amino acid fraction with 2 M NH₄OH.
-
Evaporate the eluate to dryness under vacuum.
-
Re-dissolve the residue in a known volume of 0.1 M HCl for derivatization.
b. Derivatization:
-
To 100 µL of the amino acid extract, add 100 µL of a 1% solution of o-phthalaldehyde (OPA) in methanol and 100 µL of a 1% solution of N-acetyl-L-cysteine in methanol.
-
Incubate the mixture at room temperature for 5 minutes. This step derivatizes primary amino acids.
-
To derivatize the secondary amino acid (NMDG), add 100 µL of a 1% solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.
-
Incubate at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture and add 100 µL of 1 M HCl to stop the reaction.
c. HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
-
Quantification: Based on a standard curve prepared with known concentrations of NMDG.
Workflow for the quantification of N-methyl-D-glutamic acid by HPLC.
GC-MS Analysis of N-methyl-L-glutamic Acid
This protocol is suitable for the analysis of NMLG in biological fluids like plasma.
a. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., D₃-N-methyl-L-glutamic acid).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
b. Derivatization:
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
c. GC-MS Analysis:
-
GC Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TBDMS derivative of NMLG and its internal standard.
Enzymatic Assay for N-methylglutamate Dehydrogenase (NMGDH)
This spectrophotometric assay measures the activity of NMGDH from bacterial sources.
a. Reagents:
-
100 mM Tris-HCl buffer, pH 8.5.
-
200 mM N-methyl-L-glutamate.
-
10 mM Phenazine methosulfate (PMS).
-
1 mM 2,6-Dichlorophenolindophenol (DCPIP).
-
Enzyme preparation (cell-free extract or purified enzyme).
b. Assay Procedure:
-
In a cuvette, combine 800 µL of Tris-HCl buffer, 100 µL of N-methyl-L-glutamate solution, and 50 µL of DCPIP solution.
-
Initiate the reaction by adding 50 µL of the enzyme preparation.
-
Immediately before starting the measurement, add 10 µL of PMS solution.
-
Monitor the decrease in absorbance at 600 nm for 5 minutes at 30°C. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (21 mM⁻¹cm⁻¹).
Conclusion
This compound is a widespread, yet often overlooked, amino acid derivative with diverse roles in different organisms. In bacteria, it is a key player in C1 metabolism, while in marine invertebrates, it can accumulate to significant concentrations. Its presence in humans suggests potential roles in physiology and pathology that are yet to be fully elucidated. The methodologies detailed in this guide provide a robust framework for the accurate quantification and further investigation of NMG in various biological systems. The visualization of its metabolic and potential signaling pathways offers a conceptual foundation for future research. As analytical techniques continue to improve in sensitivity and specificity, a more comprehensive understanding of the distribution and function of this compound is anticipated, which may open new avenues for drug development and diagnostics.
References
- 1. Activation of N-methyl-D-aspartate receptors by L-glutamate in cells dissociated from adult rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Metabolic Crossroads of N-methylglutamic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Degradation, and Cellular Significance of a Key Metabolite in One-Carbon Metabolism
For Immediate Release
This technical guide provides a comprehensive overview of the metabolic role of N-methylglutamic acid (NMGA) in cellular processes, with a focus on its significance in microbial metabolism. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the enzymatic pathways governing NMGA, presents available quantitative data, details experimental protocols for its study, and visualizes the core metabolic and experimental workflows.
Introduction: The Significance of this compound
This compound, a derivative of the ubiquitous amino acid glutamate, serves as a critical intermediate in the metabolism of single-carbon compounds, particularly in methylotrophic bacteria.[1] These microorganisms utilize reduced one-carbon compounds, such as methane and methylamine, as their sole source of carbon and energy. The metabolic pathway involving NMGA is central to the assimilation of methyl groups from methylamine, linking one-carbon metabolism to central cellular pathways like the serine cycle.[2][3] Understanding the intricacies of NMGA metabolism is crucial for advancements in microbial physiology, metabolic engineering, and the development of novel antimicrobial strategies targeting these unique pathways.
The Core Metabolic Pathway of this compound
The metabolism of this compound is primarily characterized by a two-step enzymatic pathway that facilitates the conversion of methylamine and L-glutamate into formaldehyde and a regenerated L-glutamate molecule. This pathway is particularly well-documented in bacteria such as Pseudomonas and Methylobacterium extorquens.[2][4]
The two key enzymes governing this pathway are:
-
Methylamine-glutamate N-methyltransferase (N-methylglutamate synthase) (EC 2.1.1.21): This enzyme catalyzes the synthesis of N-methyl-L-glutamate from methylamine and L-glutamate.[5][6]
-
Methylglutamate dehydrogenase (EC 1.5.99.5): This enzyme is responsible for the oxidative demethylation of N-methyl-L-glutamate, yielding L-glutamate and formaldehyde.[1][7] The formaldehyde produced can then be assimilated into biomass or oxidized for energy.
The overall transformation is crucial for the utilization of methylamine as a carbon and nitrogen source in many methylotrophic bacteria.[2]
Quantitative Data on a Key Enzyme
Quantitative analysis of the enzymes involved in NMGA metabolism is essential for understanding the efficiency and regulation of this pathway. Kinetic studies have been performed on methylglutamate dehydrogenase from Pseudomonas species, revealing its substrate specificity and kinetic parameters.
| Enzyme | Organism | Substrate | Km (μM) | Electron Acceptor | Reference |
| Methylglutamate Dehydrogenase | Pseudomonas sp. | N-methyl-L-glutamate | 54 | Phenazine methosulfate | [8] |
| Sarcosine | 200 | Phenazine methosulfate | [8] |
Note: Specific kinetic data (Km, Vmax) for methylamine-glutamate N-methyltransferase were not available in the reviewed literature, though kinetic studies have been reported.[7]
Experimental Protocols
The study of this compound metabolism requires robust and specific experimental protocols. This section details methodologies for the assay of the key enzymes and the quantification of NMGA.
Assay of Methylamine-glutamate N-methyltransferase (N-methylglutamate synthase) Activity
This assay is based on the incorporation of a radiolabeled methyl group from [14C]methylamine into this compound.
Principle: The enzymatic reaction utilizes [14C]methylamine and L-glutamate as substrates. The product, [14C]this compound, is separated from the unreacted [14C]methylamine, and the radioactivity of the product is quantified by liquid scintillation counting.
Materials:
-
[14C]methylamine hydrochloride (specific activity 10-60 mCi/mmol)
-
L-glutamic acid
-
Tris-HCl buffer (pH 8.5)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Dowex 50-H+ cation exchange resin
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, L-glutamate, and [14C]methylamine hydrochloride.
-
Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ethanol or by heat inactivation at 95°C for 5 minutes.
-
Separation of Product:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Apply the supernatant to a small column packed with Dowex 50-H+ resin.
-
Wash the column with deionized water to elute the unreacted anionic and neutral compounds, including [14C]this compound. The cationic [14C]methylamine will be retained by the resin.
-
Alternatively, a differential extraction method can be employed.
-
-
Quantification:
-
Collect the eluate containing the [14C]this compound.
-
Add an appropriate volume of the eluate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculation of Enzyme Activity: Calculate the amount of product formed based on the specific activity of the [14C]methylamine and the measured CPM. Express the enzyme activity in appropriate units (e.g., nmol/min/mg of protein).
Assay of Methylglutamate Dehydrogenase Activity
This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of N-methyl-L-glutamate.
Principle: The activity of methylglutamate dehydrogenase is determined by monitoring the rate of reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS), which results in a measurable change in absorbance at a specific wavelength.
Materials:
-
N-methyl-L-glutamate
-
Phosphate buffer (pH 7.5)
-
2,6-dichlorophenolindophenol (DCPIP) or Phenazine methosulfate (PMS)
-
Enzyme preparation
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing phosphate buffer and the electron acceptor (DCPIP or PMS).
-
Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP).
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the cuvette and mix quickly.
-
Monitoring Absorbance: Immediately start monitoring the decrease in absorbance over time as the electron acceptor is reduced.
-
Calculation of Enzyme Activity: Calculate the rate of change in absorbance per minute. Using the molar extinction coefficient of the electron acceptor, convert this rate into the amount of substrate consumed or product formed per unit time. Express the enzyme activity in units such as μmol/min/mg of protein.
Quantification of this compound by HPLC
This method allows for the sensitive and specific quantification of NMGA in biological samples.
Principle: this compound in a biological sample is derivatized to introduce a fluorescent or UV-absorbing tag. The derivatized NMGA is then separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified by detecting the tag.
Materials:
-
Biological sample (e.g., bacterial cell lysate)
-
Perchloric acid or trichloroacetic acid for protein precipitation
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) with a thiol, or 9-fluorenylmethyl chloroformate (FMOC))
-
HPLC system with a fluorescence or UV detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and a buffer such as sodium acetate)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample (e.g., bacterial cell pellet) in an appropriate buffer.
-
Precipitate proteins by adding ice-cold perchloric acid or trichloroacetic acid.
-
Centrifuge to remove the precipitated protein and collect the supernatant.
-
-
Derivatization:
-
To a known volume of the supernatant, add the derivatization agent and allow the reaction to proceed under controlled conditions (e.g., specific pH and time).
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the C18 HPLC column.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect the derivatized NMGA using a fluorescence or UV detector set to the appropriate excitation and emission or absorption wavelengths.
-
-
Quantification:
-
Create a standard curve by derivatizing and analyzing known concentrations of an NMGA standard.
-
Determine the concentration of NMGA in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Visualizing the metabolic context and experimental procedures is crucial for a comprehensive understanding.
Conclusion and Future Directions
This compound stands as a key metabolite at the intersection of one-carbon metabolism and central cellular pathways in methylotrophic bacteria. The enzymatic machinery for its synthesis and degradation presents potential targets for metabolic engineering and the development of novel antimicrobial agents. The methodologies detailed in this guide provide a robust framework for researchers to further investigate the regulation of the NMGA pathway, its integration with other metabolic networks, and its broader physiological roles. Future research, particularly in obtaining detailed kinetic data for N-methylglutamate synthase and in vivo flux analysis, will be instrumental in completing our understanding of this important metabolic hub.
References
- 1. The molecular size of N-methylglutamate dehydrogenase of Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic mechanism of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization, partial purification and properties of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to N-methylglutamic Acid Biosynthesis and Degradation Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis and degradation of N-methylglutamic acid (NMG), a key intermediate in microbial metabolism. This document details the enzymatic reactions, kinetic properties, and regulatory mechanisms, offering valuable insights for researchers in metabolic engineering, drug discovery, and environmental microbiology.
Introduction to this compound Metabolism
This compound is a methylated amino acid that plays a crucial role in the carbon and nitrogen metabolism of various microorganisms, particularly methylotrophs that utilize single-carbon compounds. The biosynthesis and degradation of NMG are governed by a specific set of enzymes that form the N-methylglutamate pathway. This pathway is essential for the assimilation of methylamine and is also implicated in the degradation of environmental pollutants like nicotine. A thorough understanding of these enzymes is critical for harnessing their potential in biotechnological applications and for the development of novel antimicrobial agents.
Biosynthesis of this compound
The biosynthesis of this compound is primarily a two-step process initiated from L-glutamate and methylamine. This pathway involves the sequential action of two key enzymes: γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS).
γ-Glutamylmethylamide Synthetase (GMAS)
-
Function: GMAS (EC 6.3.4.12) catalyzes the ATP-dependent ligation of methylamine to the γ-carboxyl group of L-glutamate, forming γ-glutamylmethylamide.[1]
-
Reaction: L-glutamate + methylamine + ATP → γ-glutamylmethylamide + ADP + Pi
-
Genetic Locus: The gene encoding GMAS is often designated as gmaS.[2]
N-methylglutamate Synthase (NMGS)
-
Function: NMGS (EC 2.1.1.21), also known as methylamine-glutamate N-methyltransferase, catalyzes the transfer of the methyl group from γ-glutamylmethylamide to a molecule of L-glutamate, yielding N-methyl-L-glutamate and ammonia.[3]
-
Reaction: γ-glutamylmethylamide + L-glutamate → N-methyl-L-glutamate + L-glutamate + NH₃
-
Genetic Locus: NMGS is typically encoded by a cluster of genes, often denoted as mgsABC.[2]
Degradation of this compound
The degradation of this compound to L-glutamate and formaldehyde is catalyzed by a single enzyme, N-methylglutamate dehydrogenase.
N-methylglutamate Dehydrogenase (NMGDH)
-
Function: NMGDH (EC 1.5.99.5) is an oxidoreductase that catalyzes the oxidative demethylation of N-methyl-L-glutamate.[4] This reaction regenerates L-glutamate and releases formaldehyde, which can then enter central metabolic pathways.[5]
-
Reaction: N-methyl-L-glutamate + acceptor + H₂O → L-glutamate + formaldehyde + reduced acceptor[4]
-
Genetic Locus: The genes encoding the subunits of NMGDH are typically found in an operon, commonly designated as mgdABCD.[2]
Quantitative Data on NMG Pathway Enzymes
The kinetic parameters of the enzymes in the N-methylglutamate pathway are crucial for understanding their efficiency and for metabolic modeling. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of N-methylglutamate Dehydrogenase
| Organism | Substrate | Km (mM) | Specific Activity (U/mg) | Electron Acceptor | Reference |
| Pseudomonas aminovorans | N-methyl-L-glutamate | 0.054 | 0.29 | Phenazine methosulfate | [4][6] |
| Pseudomonas aminovorans | Sarcosine | 200 | - | Phenazine methosulfate | [6] |
| Mouse Liver | Glutamate (with NAD⁺) | 1.92 | - | NAD⁺ | [7] |
| Mouse Liver | Glutamate (with NADP⁺) | 1.66 | - | NADP⁺ | [7] |
Table 2: Kinetic Parameters of Glutamine Synthetase (Analogous to GMAS)
| Organism | Substrate | Km (µM) | Reference |
| Rat (recombinant) | ATP | 37 | [8] |
| Rat (recombinant) | Glycine | 913 | [8] |
Note: Specific kinetic data for γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS) are not extensively reported in the literature. The data for glutamine synthetase is provided as a functional analogue to GMAS.
Signaling Pathways and Logical Relationships
The N-methylglutamate pathway is a key metabolic route for methylamine utilization in several bacteria. Its regulation and integration with central metabolism are critical for cellular function.
The genes encoding the enzymes of the N-methylglutamate pathway are often organized in a gene cluster, suggesting a coordinated regulation.
Experimental Protocols
Detailed methodologies for the purification and assay of NMG pathway enzymes are essential for their characterization.
Purification of Recombinant N-methylglutamate Pathway Enzymes
This protocol describes a general workflow for the expression and purification of recombinant enzymes from the N-methylglutamate pathway, which can be adapted for each specific enzyme.
Detailed Method for Recombinant Protein Purification:
-
Gene Cloning: The gene of interest (gmaS, mgsA/B/C, or mgdA/B/C/D) is amplified by PCR and cloned into a suitable expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).
-
Transformation: The expression vector is transformed into a suitable bacterial host, such as E. coli BL21(DE3).
-
Expression: A bacterial culture is grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or high-pressure homogenization.
-
Clarification: The cell lysate is centrifuged to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).
-
Washing and Elution: The column is washed to remove non-specifically bound proteins, and the target protein is eluted, typically with an increasing concentration of imidazole.
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.[9]
Enzyme Assays
This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of N-methylglutamate.
-
Principle: The activity of NMGDH is determined by monitoring the rate of reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at a specific wavelength.
-
Reagents:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
N-methyl-L-glutamate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
Enzyme solution (purified or cell-free extract)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS in a cuvette.
-
Initiate the reaction by adding the enzyme solution and N-methyl-L-glutamate.
-
Monitor the decrease in absorbance at 600 nm (for DCPIP reduction) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.[6]
-
A coupled spectrophotometric assay can be used to measure NMGS activity by monitoring the production of ammonia.
-
Principle: The ammonia released from the NMGS reaction is used by glutamate dehydrogenase (GDH) to reductively aminate α-ketoglutarate, consuming NADH in the process. The decrease in NADH is monitored spectrophotometrically.
-
Reagents:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
γ-glutamylmethylamide (substrate)
-
L-glutamate (substrate)
-
α-ketoglutarate
-
NADH
-
Glutamate dehydrogenase (coupling enzyme)
-
NMGS enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture containing all components except the NMGS enzyme in a cuvette.
-
Initiate the reaction by adding the NMGS solution.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
Calculate the NMGS activity based on the rate of NADH consumption.
-
A colorimetric assay based on the formation of a hydroxamate derivative can be used to determine GMAS activity.
-
Principle: In the presence of hydroxylamine, GMAS catalyzes the formation of γ-glutamyl-hydroxamate from L-glutamate and ATP. The γ-glutamyl-hydroxamate then forms a colored complex with ferric chloride, which can be measured spectrophotometrically. This is an adaptation of the assay for glutamine synthetase.[10]
-
Reagents:
-
Buffer (e.g., Imidazole-HCl, pH 7.0)
-
L-glutamate
-
Hydroxylamine
-
ATP
-
MgCl₂
-
GMAS enzyme solution
-
Ferric chloride reagent (for color development)
-
-
Procedure:
-
Incubate the GMAS enzyme with L-glutamate, hydroxylamine, ATP, and MgCl₂ at 37°C.
-
Stop the reaction by adding the ferric chloride reagent.
-
Measure the absorbance of the resulting colored complex at approximately 540 nm.
-
Determine the amount of γ-glutamyl-hydroxamate formed by comparison to a standard curve.
-
Conclusion
The enzymes of the this compound biosynthesis and degradation pathway represent fascinating targets for both fundamental research and applied biotechnology. This guide has provided a detailed overview of the key enzymes, their kinetic properties, genetic organization, and methods for their study. Further research into the structure, mechanism, and regulation of these enzymes will undoubtedly open up new avenues for the development of novel biocatalysts and therapeutic agents.
References
- 1. Solubilization, partial purification and properties of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular size of N-methylglutamate dehydrogenase of Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization, partial purification and properties of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida [frontiersin.org]
- 8. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
- 10. Contact Support [bioworlde.com]
The Pharmacological Profile of N-Methylglutamic Acid: A Technical Guide for Researchers
Abstract
Introduction
Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a family of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors.[2][3] N-methylated amino acids are of significant interest in neuroscience and pharmacology as they can exhibit modified potency, selectivity, and pharmacokinetic properties compared to their non-methylated counterparts. N-methyl-L-glutamic acid (NMGA) is a derivative of L-glutamic acid and is utilized in neuroscience research as a glutamate receptor agonist to study synaptic transmission and neuroplasticity.[4] Despite its use, there is a notable lack of publicly available, detailed quantitative data regarding its pharmacological profile.
This guide provides a comprehensive overview of the methodologies required to establish a complete pharmacological profile for N-methylglutamic acid. It is structured to guide researchers through the necessary in vitro and in vivo studies, from initial receptor binding assays to pharmacokinetic and toxicological assessments.
Physicochemical Properties of N-Methyl-L-glutamic Acid
A foundational aspect of any pharmacological profile is the compound's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | [1][5] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid | [1] |
| CAS Number | 35989-16-3 | [1][5] |
| ChEBI ID | CHEBI:16440 | [1] |
| PubChem CID | 439377 | [1] |
In Vitro Pharmacology: Receptor Binding and Functional Activity
The initial characterization of NMGA's pharmacological activity involves determining its binding affinity and functional effects at the major glutamate receptor subtypes.
Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (NMGA).
Table 1: Template for this compound Binding Affinity Data (Ki in µM)
| Receptor Subtype | [3H]-Ligand Used | N-Methyl-L-glutamic Acid (Ki) | N-Methyl-D-glutamic Acid (Ki) |
| NMDA | [3H]CGP 39653 | Data to be determined | Data to be determined |
| AMPA | [3H]AMPA | Data to be determined | Data to be determined |
| Kainate | [3H]Kainic Acid | Data to be determined | Data to be determined |
| mGluR1 | [3H]Quisqualic Acid | Data to be determined | Data to be determined |
| mGluR2/3 | [3H]LY341495 | Data to be determined | Data to be determined |
| mGluR5 | [3H]MPEP | Data to be determined | Data to be determined |
-
Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the glutamate receptor subtype of interest or from specific brain regions known to have high receptor density.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653 for the NMDA receptor) and a range of concentrations of NMGA.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of NMGA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or modulator, and its potency and efficacy.
Table 2: Template for this compound Functional Activity Data (EC50/IC50 in µM)
| Receptor Subtype | Assay Type | Measured Parameter | N-Methyl-L-glutamic Acid | N-Methyl-D-glutamic Acid |
| NMDA | Electrophysiology | Ion Current | Data to be determined | Data to be determined |
| AMPA | Electrophysiology | Ion Current | Data to be determined | Data to be determined |
| Kainate | Electrophysiology | Ion Current | Data to be determined | Data to be determined |
| mGluR1/5 | Calcium Mobilization | Intracellular Ca2+ | Data to be determined | Data to be determined |
| mGluR2/3/4/6/7/8 | cAMP Assay | cAMP Levels | Data to be determined | Data to be determined |
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the ionotropic glutamate receptor of interest.
-
Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Compound Application: Perfuse the oocyte with a baseline solution, followed by the application of varying concentrations of NMGA.
-
Data Acquisition: Record the ion current elicited by NMGA at a fixed holding potential.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of NMGA that produces 50% of the maximal response) and the maximum efficacy relative to a standard agonist like glutamate.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of NMGA in vivo. While specific data for NMGA is scarce, radiolabeled analogues of L-glutamic acid have been synthesized for in vivo imaging, suggesting that such studies are feasible.[6][7]
Table 3: Template for Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Species | Value |
| Bioavailability (%) | Oral | Rat | Data to be determined |
| Tmax (h) | Oral | Rat | Data to be determined |
| Cmax (µg/L) | Oral | Rat | Data to be determined |
| Half-life (t1/2, h) | Intravenous | Rat | Data to be determined |
| Volume of Distribution (Vd) | Intravenous | Rat | Data to be determined |
| Clearance (CL) | Intravenous | Rat | Data to be determined |
| Brain Penetration (Brain/Plasma Ratio) | Intravenous | Rat | Data to be determined |
-
Compound Administration: Administer a defined dose of NMGA to a cohort of rodents (e.g., rats) via intravenous and oral routes.
-
Sample Collection: Collect blood samples at serial time points post-administration.
-
Sample Analysis: Quantify the concentration of NMGA in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic modeling software to calculate the key parameters listed in Table 3. For brain penetration studies, collect brain tissue at the end of the study and determine the brain-to-plasma concentration ratio.
Toxicology
Evaluating the safety profile of NMGA is a critical step. Currently, there is a lack of available toxicological data.[8]
Table 4: Template for Toxicological Data of this compound
| Study Type | Species | Route | Parameter | Value |
| Acute Toxicity | Mouse | Oral | LD50 | Data to be determined |
| Acute Toxicity | Rat | Intravenous | MTD | Data to be determined |
| Genotoxicity (Ames test) | S. typhimurium | In vitro | Mutagenicity | Data to be determined |
| Cardiotoxicity (hERG assay) | HEK293 cells | In vitro | IC50 | Data to be determined |
-
Dose Groups: Assign animals to several dose groups, including a control group.
-
Administration: Administer single, escalating doses of NMGA to the respective groups.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.
Signaling Pathways
If NMGA is confirmed as an NMDA receptor agonist, it would trigger the canonical NMDA receptor signaling cascade.
Conclusion
This compound represents an under-characterized molecule with the potential to interact with the glutamatergic system. This technical guide provides a comprehensive framework for the systematic evaluation of its pharmacological profile. The successful execution of the outlined experimental protocols will yield the necessary quantitative data to understand its receptor selectivity, functional activity, pharmacokinetic properties, and safety profile. This information is critical for determining the utility of NMGA as a research tool and for assessing its potential for further development as a therapeutic agent for neurological disorders.
References
- 1. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor to glutamate NMDA-type: the functional diversity of the nr1 isoforms and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Simple and rapid radiosynthesis of N-18F-labeled glutamic acid as a hepatocellular carcinoma PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
N-Methylglutamic Acid as a Glutamate Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylglutamic acid (NMGA) is a derivative of the primary excitatory neurotransmitter, L-glutamic acid. While structurally similar to the well-characterized N-methyl-D-aspartate (NMDA) receptor agonist, NMDA, the pharmacological profile of NMGA is distinct and less understood. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of NMGA's interactions with neuronal receptors. Early electrophysiological evidence suggests a complex dualistic activity, exhibiting both inhibitory and excitatory effects on neuronal firing. The inhibitory action appears to be mediated through GABA and glycine receptors, while the excitatory component remains to be fully elucidated but may involve glutamate receptor subtypes. This document summarizes the available data, outlines detailed experimental protocols to further investigate its activity, and presents hypothetical signaling pathways. Due to the scarcity of quantitative data, this guide serves as a foundational resource to stimulate and direct future research into the pharmacology of this compound.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on a wide array of ionotropic (iGluR) and metabotropic (mGluR) receptors to mediate fast synaptic transmission, synaptic plasticity, and higher cognitive functions. The iGluRs are further classified into three main subtypes: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The pharmacological dissection of these receptor subtypes has been largely dependent on the use of selective agonists and antagonists.
N-methyl-D-aspartic acid (NMDA) is a highly selective agonist for the NMDA receptor, and its use has been instrumental in characterizing the physiological and pathological roles of this receptor. This compound (NMGA), a structurally related compound, has received significantly less attention. This guide aims to consolidate the existing knowledge on NMGA and provide a framework for future investigation into its potential as a glutamate receptor agonist and modulator of neuronal activity.
Synthesis of this compound
The synthesis of N-methylated amino acids can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
A general approach for the N-methylation of amino acids involves the protection of the carboxylic acid group, followed by methylation of the amino group and subsequent deprotection.
General Protocol for N-methylation of Glutamic Acid:
-
Protection of Carboxylic Acid Groups: Glutamic acid is first esterified to protect the two carboxylic acid functional groups. This can be achieved by reacting glutamic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride).
-
N-methylation: The resulting glutamate diethyl ester is then N-methylated. A common method is reductive amination, where the amino acid ester is treated with formaldehyde in the presence of a reducing agent such as sodium borohydride or formic acid.
-
Deprotection: The ester groups are then hydrolyzed under acidic or basic conditions to yield this compound.
Note: This is a generalized protocol, and specific reaction conditions, such as temperature, reaction time, and purification methods, need to be optimized for the synthesis of NMGA.
Enzymatic Synthesis
Enzymatic methods offer high specificity and milder reaction conditions. This compound can be synthesized from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase.[1]
General Protocol for Enzymatic Synthesis:
-
Enzyme Preparation: The methylamine—glutamate N-methyltransferase enzyme is purified from a suitable source or produced recombinantly.
-
Reaction Mixture: A reaction mixture is prepared containing L-glutamic acid, methylamine, and the purified enzyme in an appropriate buffer.
-
Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme's activity.
-
Product Isolation: The this compound product is then purified from the reaction mixture using techniques such as ion-exchange chromatography.
Pharmacological Activity
The pharmacological activity of this compound is not extensively documented, and there is a notable absence of quantitative binding affinity (Ki, IC50) and functional potency (EC50) data for its interaction with specific glutamate receptor subtypes. The available information comes from a limited number of electrophysiological studies.
Dual Inhibitory and Excitatory Effects
An early study on guinea-pig cerebellar slices demonstrated that N-methyl-DL-glutamate produces a complex biphasic response on neuronal firing: a strong initial inhibition followed by a pronounced excitation.
-
Inhibitory Component: The inhibitory phase was competitively antagonized by picrotoxin and strychnine. This suggests that the inhibitory effect of NMGA is not mediated by glutamate receptors but rather through an interaction with GABA-A and glycine receptors, respectively.
-
Excitatory Component: The mechanism of the subsequent excitatory phase was not determined in this study and remains an area for future investigation. It is plausible that this effect is mediated by one or more glutamate receptor subtypes, but direct evidence is currently lacking.
Due to the limited data, a quantitative summary table cannot be provided at this time.
Experimental Protocols for Characterization
To elucidate the precise mechanism of action of this compound, a series of in-vitro and ex-vivo experiments are required. The following are generalized protocols that can be adapted for the characterization of NMGA.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane in response to the application of a compound. It can be used to determine if NMGA directly activates glutamate receptors or modulates other ligand-gated channels.
Objective: To characterize the effects of NMGA on the membrane currents of cultured neurons or neurons in acute brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Internal solution for the patch pipette (e.g., K-gluconate based).
-
This compound stock solution.
-
Selective antagonists for NMDA, AMPA, kainate, GABA-A, and glycine receptors.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer a coverslip with neurons or a brain slice to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline membrane currents in voltage-clamp mode or membrane potential in current-clamp mode.
-
Apply NMGA at various concentrations to the neuron via bath application or a local perfusion system.
-
Record the changes in membrane current or potential.
-
To determine the receptor subtype involved, co-apply NMGA with selective antagonists for different glutamate, GABA, and glycine receptor subtypes.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of NMGA for NMDA, AMPA, kainate, and metabotropic glutamate receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing a specific glutamate receptor subtype or from brain tissue.
-
A radiolabeled ligand (e.g., [³H]-CGP 39653 for NMDA receptors) with high affinity and selectivity for the target receptor.
-
This compound.
-
Unlabeled selective ligands for defining non-specific binding.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of NMGA.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Determine the concentration of NMGA that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), which is a common downstream signaling event following the activation of many glutamate receptors.
Objective: To determine if NMGA elicits an increase in intracellular calcium in cultured neurons or glial cells.
Materials:
-
Cultured neurons or glial cells.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Recording buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound stock solution.
-
Fluorescence microscope with an appropriate filter set and a sensitive camera.
Procedure:
-
Culture cells on glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at room temperature or 37°C.[2]
-
Wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.
-
Mount the coverslip in a recording chamber on the microscope stage and perfuse with recording buffer.
-
Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.
-
Apply NMGA to the cells.
-
Continuously record the fluorescence intensity over time.
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the change in intracellular calcium concentration.
Putative Signaling Pathways
Based on the limited available data, the following diagrams illustrate the hypothetical signaling pathways that may be activated by this compound.
Inhibitory Signaling
The observed inhibitory effects of NMGA are likely mediated by direct activation of GABA-A and glycine receptors, which are both ligand-gated chloride channels. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Potential Excitatory Signaling
The excitatory component of NMGA's action is yet to be characterized. If it acts as a glutamate receptor agonist, it could activate ionotropic and/or metabotropic glutamate receptors, leading to various downstream effects.
Ionotropic Glutamate Receptor Pathway: Activation of iGluRs (NMDA, AMPA, kainate) would lead to an influx of cations (Na⁺, Ca²⁺), membrane depolarization, and increased neuronal excitability.
Metabotropic Glutamate Receptor Pathway: Activation of mGluRs could lead to the activation of G-proteins and downstream second messenger cascades, such as the activation of phospholipase C (PLC) by Group I mGluRs, leading to an increase in intracellular calcium.
References
The Enigmatic Role of Endogenous N-Methylglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methylglutamic acid, an N-methylated derivative of the principal excitatory neurotransmitter L-glutamic acid, exists as two stereoisomers: N-methyl-L-glutamic acid (NMLG) and N-methyl-D-glutamic acid (NMDG). While the D-isomer, N-methyl-D-aspartic acid (NMDA), is a well-characterized and potent agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor, the physiological functions of endogenous N-methyl-L-glutamic acid remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound, focusing on its metabolic pathways, putative physiological roles, and the experimental methodologies employed in its study. Due to the limited specific data on the L-isomer, this guide draws upon the extensive knowledge of glutamate receptor pharmacology and the well-established actions of its D-isomer to provide a foundational resource for future research into this understudied molecule.
Metabolism of N-Methyl-L-Glutamic Acid
The endogenous metabolism of N-methyl-L-glutamic acid involves its synthesis from L-glutamate and methylamine, and its subsequent degradation back to L-glutamate.
Biosynthesis
Endogenous N-methyl-L-glutamic acid is synthesized by the enzyme methylamine-glutamate N-methyltransferase (EC 2.1.1.21). This enzyme catalyzes the transfer of a methyl group from methylamine to the amino group of L-glutamate, forming N-methyl-L-glutamate and ammonia.[1] This reaction is a key step in methane metabolism in some organisms.[1]
Degradation
The degradation of N-methyl-L-glutamic acid is catalyzed by methylglutamate dehydrogenase (EC 1.5.99.5). This enzyme facilitates the oxidative demethylation of N-methyl-L-glutamate, yielding L-glutamate and formaldehyde.[1]
Metabolic pathway of N-Methyl-L-glutamic acid.
Putative Physiological Functions and Receptor Interactions
The physiological roles of endogenous N-methyl-L-glutamic acid are not well defined; however, its structural similarity to L-glutamate suggests it may act as an agonist at glutamate receptors. The vast majority of research on N-methylated amino acids has centered on the D-isomer of the structurally similar N-methyl-D-aspartic acid, which is a highly specific agonist for the NMDA receptor.
Glutamate Receptor Subtypes
Glutamate receptors are broadly classified into two families: ionotropic and metabotropic receptors.
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are further divided into three subtypes based on their selective agonists:
-
NMDA Receptors: Activated by N-methyl-D-aspartate.
-
AMPA Receptors: Activated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid.
-
Kainate Receptors: Activated by kainic acid.
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Classification of glutamate receptors.
N-Methyl-D-Aspartic Acid (NMDA) Receptor Signaling
The NMDA receptor is a coincidence detector, requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.[2][3] Upon activation, the NMDA receptor channel opens, allowing the influx of Na+ and Ca2+. The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a cascade of signaling pathways that are crucial for synaptic plasticity, learning, and memory.[2][3]
Quantitative Data
Quantitative data on the physiological concentrations and receptor binding affinities of endogenous N-methyl-L-glutamic acid are currently lacking in the scientific literature. However, kinetic data for the enzyme responsible for its degradation and its physicochemical properties are available.
Table 1: Kinetic Properties of Methylglutamate Dehydrogenase
| Substrate | K_m_ (μM) |
| N-methyl-L-glutamate | 54 |
| Sarcosine | 200 |
| Other N-methyl amino acids | Varies |
Data from Hersh et al., 1972.
Table 2: Physicochemical Properties of N-Methyl-L-glutamic Acid
| Property | Value |
| Molecular Formula | C₆H₁₁NO₄ |
| Molar Mass | 161.157 g·mol⁻¹ |
| IUPAC Name | (2S)-2-(Methylamino)pentanedioic acid |
| CAS Number | 35989-16-3 |
Data from PubChem.[4]
Experimental Protocols
The study of endogenous this compound requires sensitive and specific analytical methods for its detection and quantification, as well as electrophysiological techniques to assess its functional effects.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological matrices. The following is a generalized protocol for the analysis of this compound.
Generalized workflow for LC-MS/MS analysis.
Methodological Details:
-
Sample Preparation: Biological samples are homogenized, and proteins are precipitated using organic solvents. The supernatant containing the analyte of interest is then collected.
-
Chromatographic Separation: Separation can be achieved using reversed-phase chromatography with ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC) for polar molecules like amino acids.
-
Mass Spectrometry: Electrospray ionization (ESI) is typically used to generate ions. Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard.
Electrophysiological Analysis
Electrophysiological techniques, such as patch-clamp recordings from neurons in brain slices, can be used to investigate the effects of this compound on neuronal activity. By applying known concentrations of N-methyl-L-glutamic acid and observing changes in membrane potential, ion channel currents, and synaptic transmission, its agonist or antagonist activity at different glutamate receptor subtypes can be determined.
Conclusion and Future Directions
Endogenous N-methyl-L-glutamic acid remains a molecule with largely unexplored physiological significance. While its metabolic pathway is partially understood, its specific roles in neurotransmission and neuromodulation are yet to be defined. The extensive research on N-methyl-D-aspartic acid and the NMDA receptor provides a valuable framework for investigating the L-isomer, but direct studies are imperative.
Future research should focus on:
-
Developing and validating sensitive analytical methods for the routine quantification of endogenous N-methyl-L-glutamic acid in various biological tissues.
-
Determining the physiological concentrations of N-methyl-L-glutamic acid in different brain regions and peripheral tissues.
-
Characterizing the pharmacological profile of N-methyl-L-glutamic acid at all known glutamate receptor subtypes to determine its binding affinities and functional effects.
-
Investigating the regulation of the enzymes involved in its synthesis and degradation to understand how its levels are controlled.
Elucidating the physiological functions of endogenous N-methyl-L-glutamic acid may open new avenues for understanding glutamatergic neurotransmission and could potentially lead to the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
The Discovery and Scientific Journey of N-Methylglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylglutamic acid (NMGA) is a methylated derivative of the non-essential amino acid, glutamic acid. While structurally similar to the widely studied N-methyl-D-aspartate (NMDA), a potent agonist of the NMDA receptor, NMGA has its own distinct history and biological significance. This technical guide provides an in-depth exploration of the discovery and history of this compound research, presenting key quantitative data, detailed experimental protocols, and visualizations of its metabolic and potential signaling pathways. The information is tailored for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of this intriguing molecule.
Discovery and Early Research
The scientific journey of this compound began in the mid-20th century, with early investigations focusing on its natural occurrence and metabolism. A pivotal moment in its history was the elucidation of its enzymatic synthesis.
In 1966, Shaw, Tsai, and Stadtman published a seminal paper in the Journal of Biological Chemistry detailing the enzymatic synthesis of N-methyl-L-glutamic acid.[1][2] Their work identified the enzyme methylamine-glutamate N-methyltransferase (EC 2.1.1.21), which catalyzes the formation of N-methyl-L-glutamate from methylamine and L-glutamate.[3][4] This discovery was significant as it established a biosynthetic pathway for NMGA and pointed to its role as an intermediate in methane metabolism in certain microorganisms.[5]
Subsequent research focused on the catabolism of NMGA, leading to the identification of N-methylglutamate dehydrogenase (EC 1.5.99.5).[6] This enzyme is responsible for the oxidative demethylation of N-methyl-L-glutamate back to L-glutamate and formaldehyde.[5][6] Kinetic studies on this enzyme were carried out to understand its substrate specificity and reaction mechanism.[7][8]
While N-methyl-L-glutamic acid was initially studied in the context of microbial metabolism, its structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system, spurred interest in its potential neurological effects. This interest grew in parallel with the burgeoning field of glutamate receptor research, particularly the characterization of the N-methyl-D-aspartate (NMDA) receptor.
Synthesis of this compound
The study of this compound has been facilitated by the development of both enzymatic and chemical synthesis methods.
Enzymatic Synthesis
The enzymatic synthesis of N-methyl-L-glutamic acid, as first described by Shaw et al. (1966), provides a highly specific method for producing the L-isomer. This method leverages the catalytic activity of methylamine-glutamate N-methyltransferase.
Chemical Synthesis
Various chemical methods have been developed for the synthesis of N-methylated amino acids, including this compound. These methods often involve the methylation of the amino group of glutamic acid and can be adapted to produce both L- and D-isomers, as well as the racemic mixture. Common approaches include reductive amination and the use of protecting groups to ensure selective methylation.[9][10][11][12][13][14]
Table 1: Comparison of General N-Methylated Amino Acid Synthesis Methods
| Synthesis Method | General Description | Typical Yields | Key Advantages | Key Disadvantages |
| Reductive Amination (Eschweiler-Clarke) | Reaction of the amino acid with formaldehyde and a reducing agent (e.g., formic acid).[11] | Moderate | One-pot reaction, readily available reagents. | Can lead to over-methylation (di-methylation), harsh reaction conditions.[11] |
| o-Nitrobenzenesulfonyl (o-NBS) Protection | Protection of the amino group with o-NBS-Cl, followed by methylation and deprotection.[12] | Good to Excellent | High yields, compatible with solid-phase peptide synthesis.[12] | Multi-step process, use of specific protecting and deprotecting agents. |
| Pseudoephedrine Glycinamide Method | Asymmetric alkylation of a chiral auxiliary derived from pseudoephedrine.[9] | High | High diastereoselectivity, allows for the synthesis of enantiomerically pure N-methyl amino acids.[9] | Requires the use of a chiral auxiliary, multi-step synthesis. |
Quantitative Data
A critical aspect of understanding the biological role of this compound is the quantitative analysis of its properties, including its interaction with receptors and the kinetics of the enzymes involved in its metabolism.
Table 2: Physicochemical Properties of N-Methyl-L-glutamic Acid
| Property | Value | Reference |
| Molecular Formula | C6H11NO4 | [15] |
| Molar Mass | 161.157 g/mol | [5] |
| IUPAC Name | (2S)-2-(Methylamino)pentanedioic acid | [5] |
| CAS Number | 35989-16-3 | [5] |
Table 3: Kinetic Parameters of N-Methylglutamate Dehydrogenase
| Substrate | Km (mM) | Vmax (relative) | Electron Acceptor | Source Organism | Reference |
| N-Methyl-L-glutamate | 0.25 | 100 | Phenazine methosulfate | Pseudomonas sp. | [8] |
| N-Methyl-D-glutamate | - | ~0 | Phenazine methosulfate | Pseudomonas sp. | [8] |
| L-Glutamate | - | ~0 | Phenazine methosulfate | Pseudomonas sp. | [8] |
| N-Methyl-L-glutamate | - | <10 | Potassium ferricyanide | Pseudomonas sp. | [8] |
Table 4: Comparative Receptor Binding Affinities (IC50, µM) of Glutamate Analogs
| Compound | NMDA Receptor | AMPA Receptor | Kainate Receptor | Reference |
| L-Glutamic Acid | ~1 | ~0.1 | ~0.05 | [16] |
| N-Methyl-D-aspartic acid (NMDA) | ~5 | >1000 | >1000 | [16] |
| N-Methyl-L-glutamic acid | Data not available | Data not available | Data not available | |
| N-Methyl-D-glutamic acid | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Enzymatic Synthesis of N-Methyl-L-glutamic Acid
This protocol is based on the method described by Shaw, Tsai, and Stadtman (1966).[1][2]
Materials:
-
Methylamine-glutamate N-methyltransferase (partially purified from Pseudomonas sp.)
-
L-Glutamic acid
-
Methylamine hydrochloride
-
Potassium phosphate buffer (pH 7.5)
-
ATP
-
MgCl2
-
Dowex 50-H+ ion-exchange resin
-
Pyridine
-
Ethanol
Procedure:
-
Prepare a reaction mixture containing L-glutamic acid, methylamine-HCl, ATP, and MgCl2 in potassium phosphate buffer.
-
Initiate the reaction by adding the methylamine-glutamate N-methyltransferase enzyme preparation.
-
Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours).
-
Stop the reaction by heating the mixture to inactivate the enzyme.
-
Apply the reaction mixture to a Dowex 50-H+ column to separate the N-methyl-L-glutamic acid from unreacted substrates and other components.
-
Elute the N-methyl-L-glutamic acid from the column using a pyridine gradient.
-
Collect the fractions containing N-methyl-L-glutamic acid and confirm its presence using paper chromatography or other analytical methods.
-
Crystallize the product from an ethanol-water mixture.
Chemical Synthesis of N-Methyl-DL-glutamic Acid (Reductive Amination)
This is a general protocol for the reductive amination of glutamic acid.
Materials:
-
DL-Glutamic acid
-
Aqueous formaldehyde (37%)
-
Formic acid (88%)
-
Ethanol
Procedure:
-
Dissolve DL-glutamic acid in formic acid.
-
Add aqueous formaldehyde to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure N-methyl-DL-glutamic acid.
Assay of N-Methylglutamate Dehydrogenase Activity
This protocol is based on the methods used in early studies of the enzyme.[7][8]
Materials:
-
N-Methyl-L-glutamic acid
-
Electron acceptor (e.g., phenazine methosulfate or potassium ferricyanide)
-
Colorimetric indicator (e.g., 2,6-dichlorophenolindophenol)
-
Phosphate buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the electron acceptor, and the colorimetric indicator.
-
Add the enzyme preparation (e.g., a solubilized extract from Pseudomonas sp.).
-
Initiate the reaction by adding N-methyl-L-glutamic acid.
-
Monitor the reduction of the colorimetric indicator spectrophotometrically at a specific wavelength (e.g., 600 nm for 2,6-dichlorophenolindophenol).
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of N-methyl-L-glutamic acid.
Quantitative Analysis of this compound in Biological Samples
This protocol outlines a general approach using high-performance liquid chromatography (HPLC).[17][18][19][20]
Materials:
-
Biological sample (e.g., tissue homogenate, microbial cell extract)
-
Internal standard (e.g., a stable isotope-labeled NMGA)
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile)
-
Derivatizing agent (e.g., o-phthalaldehyde/β-mercaptoethanol for fluorescence detection)
-
HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., fluorescence or mass spectrometer)
Procedure:
-
Homogenize the biological sample in a suitable buffer.
-
Add the internal standard.
-
Precipitate proteins using a precipitating agent and centrifuge to collect the supernatant.
-
Derivatize the amino acids in the supernatant with the chosen derivatizing agent.
-
Inject the derivatized sample into the HPLC system.
-
Separate the this compound derivative from other components on the HPLC column using an appropriate mobile phase gradient.
-
Detect and quantify the this compound derivative using the detector.
-
Calculate the concentration of this compound in the original sample based on the peak area relative to the internal standard.
Signaling Pathways and Metabolic Relationships
While N-methyl-L-glutamic acid is primarily recognized for its role in microbial metabolism, its structural similarity to glutamate suggests potential interactions with glutamate signaling pathways in the nervous system. However, direct evidence for N-methyl-L-glutamic acid acting as a potent agonist or antagonist at specific glutamate receptor subtypes is currently limited. The research landscape is dominated by studies on N-methyl-D-aspartate (NMDA) and its receptor.
The known biological pathway for N-methyl-L-glutamic acid is its metabolic cycle in certain microorganisms.
The following diagram illustrates a generalized experimental workflow for a competitive receptor binding assay, which would be a crucial experiment to determine the affinity of this compound for various glutamate receptor subtypes.
Conclusion and Future Directions
The research on this compound has a rich history, from its discovery as a metabolic intermediate in microorganisms to its consideration as a potential neuromodulator. While much of the focus in the broader field of N-methylated amino acids has shifted to the NMDA receptor, the unique properties and biological roles of N-methyl-L-glutamic acid and its D-isomer warrant further investigation.
Future research should focus on several key areas:
-
Receptor Pharmacology: A systematic evaluation of the binding affinities and functional activities of both N-methyl-L-glutamic acid and N-methyl-D-glutamic acid at all subtypes of ionotropic and metabotropic glutamate receptors is needed.
-
Endogenous Presence: Investigating the potential endogenous presence and biosynthesis of this compound in mammalian tissues, particularly the brain, would be a significant step forward.
-
Physiological and Pathophysiological Roles: Elucidating the in vivo effects of this compound on neuronal activity, synaptic plasticity, and its potential involvement in neurological disorders could open up new avenues for therapeutic intervention.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the science of this compound, encouraging further exploration of this fascinating molecule and its potential biological functions.
References
- 1. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
- 2. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC 2.1.1.21 [iubmb.qmul.ac.uk]
- 4. Methylamine—glutamate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 6. Methylglutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. N-methylglutamate dehydrogenase: kinetic studies on the solubilized enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. pnas.org [pnas.org]
- 17. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to N-methylglutamic Acid Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methylglutamic acid (NMG) derivatives, focusing on their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to this compound Derivatives
This compound (NMG) is a derivative of the ubiquitous excitatory neurotransmitter, L-glutamic acid. The addition of a methyl group to the nitrogen atom of the glutamate backbone can significantly alter its pharmacological properties, leading to derivatives with unique selectivities and potencies for various biological targets. These modifications have paved the way for the development of novel therapeutic agents for a range of disorders, from neurodegenerative diseases to cancer. This guide will delve into the diverse biological activities of NMG derivatives, with a particular focus on their interactions with glutamate receptors, their neuroprotective effects, and their emerging role in oncology.
Biological Activities of this compound Derivatives
NMG derivatives exhibit a wide spectrum of biological activities, primarily centered around the modulation of the glutamatergic system. Their ability to selectively target specific glutamate receptor subtypes makes them valuable tools for both basic research and clinical applications.
Glutamate Receptor Modulation
Glutamate receptors are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). iGluRs, which include NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1] mGluRs are G-protein coupled receptors that modulate synaptic transmission and plasticity through slower, second-messenger-mediated pathways. NMG derivatives have been shown to interact with several of these receptor subtypes, acting as agonists, antagonists, or allosteric modulators.
A notable example of a potent and selective NMG derivative is (2S,4R)-4-methylglutamic acid (SYM 2081) . This compound displays high affinity and selectivity for kainate receptors over NMDA and AMPA receptors.[2] Its interaction with kainate receptors is complex, exhibiting both agonist and antagonist-like properties depending on the experimental conditions.[2]
| Compound | Target | Assay | Activity (IC50) | Organism | Reference |
| (2S,4R)-4-methylglutamic acid (SYM 2081) | Kainate Receptor (wild-type) | [3H]kainic acid binding | ~32 nM | Rat (forebrain) | [2] |
| (2S,4R)-4-methylglutamic acid (SYM 2081) | Kainate Receptor (recombinant GluR6) | [3H]kainic acid binding | ~19 nM | Human (HEK 293 cells) | [2] |
| Kainic Acid | Kainate Receptor (wild-type) | [3H]kainic acid binding | ~13 nM | Rat (forebrain) | [2] |
| Kainic Acid | Kainate Receptor (recombinant GluR6) | [3H]kainic acid binding | ~28 nM | Human (HEK 293 cells) | [2] |
| Compound | Target | Assay | Activity (EC50) | Organism | Reference |
| (2S,4R)-4-methylglutamic acid (SYM 2081) | Kainate Receptor (recombinant GluR6) | Inward Current Elicitation | ~1 µM | Human (HEK 293 cells) | [2] |
N-acetylaspartylglutamate (NAAG) is an endogenous dipeptide and a derivative of this compound that demonstrates activity at both NMDA and metabotropic glutamate receptors. It acts as a partial agonist at NMDA receptors and shows a high degree of selectivity for the mGluR3 subtype of metabotropic glutamate receptors.[3] This dual activity contributes to its significant neuroprotective effects.
Neuroprotective Effects
The ability of NMG derivatives to modulate glutamate receptor activity is closely linked to their neuroprotective properties. Overactivation of glutamate receptors, particularly NMDA receptors, can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[4]
Several NMG derivatives have demonstrated neuroprotective effects in preclinical models. For instance, glufimet , a novel glutamic acid derivative, has been shown to exhibit protective effects against stress-induced neuronal damage.[5] The neuroprotective actions of NAAG are mediated, at least in part, by the activation of glial mGluR3 receptors, leading to the release of neuroprotective factors.[3][6]
Anticancer Activity
Emerging evidence suggests that the glutamatergic system is also involved in the pathophysiology of cancer.[7] Glutamate and its receptors have been implicated in tumor growth, proliferation, and metastasis.[8][9] This has opened up new avenues for cancer therapy, with a focus on developing glutamate receptor antagonists as anticancer agents.
Derivatives of glutamic acid are being explored as candidates for the rational design of anticancer drugs.[7] For example, some synthetic amides of L-glutamic acid have shown activity against Ehrlich ascites carcinoma.[10] Furthermore, N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) have demonstrated anticancer activity against prostate and colon cancer cell lines.[11]
| Compound Series | Cancer Cell Line | Activity (% Inhibition at 80 µg/ml) | Reference |
| N-(benzenesulfonyl)-L-glutamic acid bis(p-nitro-phenylhydrazide) | DU-145 (Prostate) | 84.7 | [12] |
| N-(benzenesulfonyl)-L-glutamic acid bis(p-nitro-phenylhydrazide) | PC-3 (Prostate) | 72.0 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
Synthesis of (2S,4R)-4-methylglutamic acid (SYM 2081)
-
Protection: The amino and carboxylic acid functional groups of the starting material (e.g., L-pyroglutamic acid) are protected to prevent unwanted side reactions.
-
Introduction of the Methyl Group: A methyl group is introduced at the 4-position of the protected pyroglutamate ring. This step is crucial for establishing the desired stereochemistry.
-
Ring Opening: The pyroglutamate ring is opened to form the linear N-protected glutamic acid derivative.
-
Deprotection: The protecting groups are removed to yield the final product, (2S,4R)-4-methylglutamic acid.
Radioligand Binding Assay for Kainate Receptors
This protocol is adapted from the methods used to characterize the binding of [3H]kainic acid to brain membranes.[6][15]
Materials:
-
Rat forebrain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]kainic acid (radioligand)
-
Non-labeled kainic acid (for determining non-specific binding)
-
Test compounds (NMG derivatives)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in Tris-HCl buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add increasing concentrations of the test compound (NMG derivative).
-
Add a constant concentration of [3H]kainic acid.
-
For determining non-specific binding, add a high concentration of non-labeled kainic acid to a separate set of tubes.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]kainic acid binding) from the resulting dose-response curve.
-
NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This protocol is based on established methods for inducing and quantifying excitotoxic neuronal death.[2][16]
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Neurobasal medium supplemented with B27 and L-glutamine
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture primary neurons on poly-D-lysine coated plates until mature (e.g., 12-14 days in vitro).
-
-
Induction of Excitotoxicity:
-
Gently wash the neurons with a warmed, pH-balanced salt solution.
-
Expose the neurons to a solution containing a neurotoxic concentration of NMDA (e.g., 50-500 µM) and a co-agonist like glycine (e.g., 10 µM) for a short duration (e.g., 5-60 minutes).
-
To test the neuroprotective effect of an NMG derivative, pre-incubate the cells with the test compound for a specific period before adding the NMDA solution.
-
-
Recovery:
-
Remove the NMDA-containing solution and wash the cells.
-
Return the original conditioned medium to the cells.
-
Allow the cells to recover for 24 hours in a cell culture incubator.
-
-
Assessment of Cell Death:
-
After the recovery period, collect the culture medium.
-
Quantify the amount of LDH released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Express cell death as a percentage of the LDH release in control (untreated) cultures.
-
Compare the LDH release in cultures treated with NMDA alone to those treated with NMDA and the neuroprotective test compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding of the biological activity of NMG derivatives. The following diagrams were generated using the DOT language for Graphviz.
Signaling Pathways
Caption: NMDA Receptor Signaling Pathway.
Caption: Kainate Receptor Signaling Pathways.
Caption: mGluR-mediated Neuroprotection by NAAG.
Experimental Workflow
Caption: In Vitro Neuroprotection Screening Workflow.
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. Their ability to selectively modulate various components of the glutamatergic system underscores their potential as therapeutic agents for a range of neurological disorders and cancer. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting field. Future studies should focus on expanding the library of NMG derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. neuroproof.com [neuroproof.com]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuroprotective Actions of Methylene Blue and Its Derivatives | PLOS One [journals.plos.org]
- 6. Binding of [3H] kainic acid, and analogue of Lglutamate, to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of glutamate antagonists and extracellular acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Kainate receptors regulate development of glutamatergic synaptic circuitry in the rodent amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 14. Synthesis of (2S,3S)-[3-(2)H1]-4-methyleneglutamic acid and (2S,3R)-[2,3-(2)H2]-4-methyleneglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylglutamic Acid: A Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current toxicological data available for N-methylglutamic acid. While data is limited, this document synthesizes the existing information on acute toxicity, carcinogenicity, and ecotoxicity. In light of the structural similarity to glutamic acid, a potent neurotransmitter, a significant focus is placed on the potential neurotoxic mechanisms mediated by glutamate receptor signaling. This guide also outlines standard experimental protocols for toxicological assessments where specific data for this compound is not currently available in the public domain, thereby providing a framework for future research. All quantitative data is presented in tabular format for clarity and comparative analysis.
Introduction
This compound is a derivative of the non-essential amino acid glutamic acid. Its toxicological profile is not extensively characterized in publicly available literature. Given its structural analogy to L-glutamate, a major excitatory neurotransmitter in the central nervous system, there is a scientific basis to hypothesize a potential for neurotoxic effects through interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This guide aims to consolidate the known toxicological data for this compound and to provide detailed methodologies for key toxicological assays to facilitate further investigation.
Quantitative Toxicological Data
The available quantitative toxicological data for this compound is summarized in the tables below.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male and female) | Oral | > 5,110 mg/kg | [1] |
| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | [1] |
Table 2: Ecotoxicity
| Endpoint | Species | Exposure Duration | Value | Reference |
| LC50 | Cyprinus carpio (Carp) | 96 hours | > 100 mg/L | [1] |
| EC50 | Daphnia magna (Water flea) | 48 hours | > 100 mg/L | [1] |
Table 3: Carcinogenicity
| Agency | Classification | Reference |
| IARC | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen. | [1] |
| NTP | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen. | [1] |
| OSHA | No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. | [1] |
Genotoxicity and Developmental Toxicity
As of the latest literature review, no specific genotoxicity (e.g., Ames test, chromosomal aberration assay, in vivo micronucleus test) or developmental toxicity (teratogenicity) studies for this compound were identified in the public domain. Standard protocols for these essential toxicological assessments are detailed in Section 5.
Potential Signaling Pathways in Neurotoxicity
Given the structural similarity of this compound to glutamate, it is plausible that its neurotoxic potential, if any, would be mediated through the overstimulation of glutamate receptors, a mechanism known as excitotoxicity. The primary pathway of concern involves the N-methyl-D-aspartate (NMDA) receptor.
Caption: Postulated neurotoxic signaling pathway of this compound via NMDA receptor activation.
Experimental Protocols
Acute Oral Toxicity (as per OECD Guideline 423)
-
Principle: The acute toxic class method is a stepwise procedure using a limited number of animals per step to classify a substance based on its acute oral toxicity.
-
Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Procedure:
-
Animals are fasted overnight prior to administration of the test substance.
-
The substance is administered in a single dose by gavage.
-
A starting dose of 2000 mg/kg is typically used if the substance is not expected to be highly toxic.
-
Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Body weights are recorded weekly.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
Acute Dermal Toxicity (as per OECD Guideline 402)
-
Principle: This method assesses the potential for a substance to cause adverse effects from a single dermal exposure.
-
Animals: Young adult rats (200-300g), typically of a single sex, with healthy, intact skin are used.
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
At the end of the exposure period, residual test substance is removed.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
Body weights are recorded, and gross necropsy is performed at the end of the study.
-
Bacterial Reverse Mutation Test (Ames Test - as per OECD Guideline 471)
-
Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance and result in a reversion to a prototrophic state.
-
Methodology:
-
Several strains of bacteria are used to detect different types of mutations.
-
The test is performed with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.
-
The test substance at various concentrations is incubated with the bacterial strains and the S9 mix (or buffer).
-
The mixture is plated on a minimal agar medium lacking the required amino acid.
-
After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.
-
In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)
-
Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Cultures: Primary human lymphocytes or established cell lines (e.g., Chinese Hamster Ovary - CHO) are used.
-
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, both with and without metabolic activation (S9 mix).
-
After a suitable treatment period, the cells are treated with a metaphase-arresting substance (e.g., colcemid).
-
Cells are harvested, fixed, and stained.
-
Metaphase cells are analyzed microscopically for chromosomal aberrations.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.
-
Animals: Typically, mice or rats are used.
-
Procedure:
-
Animals are exposed to the test substance at three dose levels, usually on two or more occasions.
-
Bone marrow or peripheral blood is collected at appropriate times after the last administration.
-
The frequency of micronucleated immature (polychromatic) erythrocytes is determined.
-
Prenatal Developmental Toxicity Study (as per OECD Guideline 414)
-
Principle: This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant female and the developing embryo and fetus.
-
Animals: The preferred rodent species is the rat, and the preferred non-rodent is the rabbit.
-
Procedure:
-
Pregnant females are dosed with the test substance at least from implantation to the day before cesarean section.
-
At least three dose levels and a concurrent control group are used.
-
Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Conclusion
The available toxicological data for this compound is currently sparse, with acute toxicity studies indicating a low order of toxicity via the oral and dermal routes. There is no evidence to suggest it is a carcinogen. However, a significant data gap exists concerning its genotoxic and developmental toxicity potential. Based on its structural similarity to glutamate, the primary area of potential toxicological concern is neurotoxicity, likely mediated through excitotoxic mechanisms involving the NMDA receptor. The experimental protocols outlined in this guide provide a roadmap for comprehensive toxicological evaluation of this compound to fill the existing data gaps and to fully characterize its safety profile. Further research is strongly encouraged to address these areas of uncertainty.
References
N-Methylglutamic Acid Enantiomers: A Technical Guide to Their Synthesis, Separation, and Distinct Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylated amino acids are pivotal in neuropharmacology and drug development due to their potential for altered potency, selectivity, and pharmacokinetic profiles compared to their endogenous counterparts. This technical guide provides a comprehensive overview of the enantiomers of N-methylglutamic acid (NMG), focusing on their synthesis, chiral separation, and specific biological activities. While the L-enantiomer, (S)-N-methyl-L-glutamic acid, is a known intermediate in microbial metabolism, the biological significance of the D-enantiomer, (R)-N-methyl-D-glutamic acid, remains largely uncharted territory in scientific literature. This document synthesizes the available information on (S)-NMG, addresses the current knowledge gap regarding (R)-NMG by drawing inferences from structurally related compounds, and presents detailed experimental frameworks for their further characterization. Quantitative data for known related compounds are presented to offer a comparative perspective, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding and guide future research in this promising area.
Introduction
Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on a range of ionotropic and metabotropic receptors to mediate synaptic transmission, plasticity, learning, and memory.[1] The N-methylation of amino acids, such as glutamic acid, can significantly modify their biological activity. A prime example is N-methyl-D-aspartic acid (NMDA), a potent and selective agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity.[2] This guide focuses on the enantiomers of a related compound, this compound (NMG), to delineate their known and potential roles.
(S)-N-methyl-L-glutamic acid ((S)-NMG) is recognized as an intermediate in methane metabolism in certain microorganisms.[3] It is produced from L-glutamic acid and methylamine by the enzyme methylamine-glutamate N-methyltransferase and is catabolized by N-methylglutamate dehydrogenase.[3]
(R)-N-methyl-D-glutamic acid ((R)-NMG) is a largely uncharacterized compound. A significant portion of this guide will highlight the current lack of direct research on this enantiomer and propose experimental strategies for its investigation, drawing parallels from the stereoselective activities of other methylated amino acids.[4] For instance, studies on the enantiomers of the structurally similar compound 2-methylglutamate have revealed that while the (S)-enantiomer is efficiently transported into the brain and metabolized, the (R)-enantiomer shows less efficient transport and exhibits weak antagonist activity at the GluN2A subunit of the NMDA receptor.[5] This underscores the critical importance of stereochemistry in determining the biological function of such molecules.
Synthesis and Chiral Separation of this compound Enantiomers
The synthesis of N-methyl-α-amino acids can be challenging due to issues with over-methylation and racemization.[6] A common strategy involves the reductive cleavage of 1,3-oxazolidin-5-ones derived from the corresponding α-amino acid.[7]
General Synthetic Approach
A potential synthetic route to racemic this compound is outlined below. This would be followed by chiral separation to isolate the individual enantiomers.
Chiral Separation Protocol: High-Performance Liquid Chromatography (HPLC)
The separation of NMG enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, are particularly effective for the direct analysis of underivatized amino acid enantiomers.[8]
Table 1: Exemplar HPLC Protocol for Chiral Separation of Amino Acid Enantiomers
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Varies by analyte; typically a mixture of methanol or ethanol and water with a volatile acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Temperature | 25°C |
Note: This is a general protocol; optimization of the mobile phase composition and gradient is necessary for the specific separation of NMG enantiomers.
Biological Roles and Mechanisms of Action
(S)-N-Methyl-L-glutamic Acid ((S)-NMG)
The primary established role of (S)-NMG is as a metabolite in microorganisms involved in methane metabolism.[3] In this context, it participates in the following enzymatic reactions:
-
Synthesis: L-glutamate + methylamine → (S)-N-methyl-L-glutamate (catalyzed by methylamine-glutamate N-methyltransferase)[9]
-
Degradation: (S)-N-methyl-L-glutamate + H₂O + acceptor → L-glutamate + formaldehyde + reduced acceptor (catalyzed by N-methylglutamate dehydrogenase)[10]
In neuroscience research, (S)-NMG is used as a tool to study glutamate receptors. While it is structurally similar to L-glutamate, the N-methylation can alter its affinity and efficacy at various glutamate receptor subtypes.
(R)-N-Methyl-D-glutamic Acid ((R)-NMG): An Unexplored Frontier
There is a notable lack of published data on the specific biological roles of (R)-NMG.[4] However, based on its structural similarity to NMDA and the stereoselective activity of related compounds, it is plausible that (R)-NMG could interact with glutamate receptors, particularly the NMDA receptor. The study on 2-methylglutamate enantiomers, where (R)-2-methylglutamate showed weak antagonist activity at the GluN2A subunit of the NMDA receptor, provides a compelling rationale for investigating similar properties in (R)-NMG.[5]
Table 2: Comparative Pharmacological Data of Glutamate Receptor Agonists
| Compound | Receptor Target | Assay Type | Potency/Efficacy (Reference Data) |
| L-Glutamic Acid | NMDA, AMPA, Kainate, mGluRs | Electrophysiology | Endogenous agonist[11] |
| N-Methyl-D-aspartic acid (NMDA) | NMDA Receptor | Receptor Binding | Kd = 24.4 ± 2.5 nM (in Triton-treated membranes)[12] |
| (R)-2-methylglutamate | GluN2A subunit of NMDA Receptor | Functional Assay | Weak antagonist activity[5] |
| (S)-N-methyl-L-glutamic acid | Glutamate Receptors | - | Data not available in cited literature |
| (R)-N-methyl-D-glutamic acid | Putatively NMDA Receptor | - | Data not available in cited literature[4] |
Note: This table is for comparative purposes and highlights the lack of quantitative data for NMG enantiomers.
Putative Signaling Pathways
Should (R)-NMG or (S)-NMG demonstrate activity at the NMDA receptor, they would be expected to modulate its downstream signaling cascades. NMDA receptor activation leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular signaling pathways involved in synaptic plasticity, gene expression, and cell survival or excitotoxicity.
Proposed Experimental Protocols for Characterization
To address the knowledge gap, particularly for (R)-NMG, a series of experiments are required. Below are detailed methodologies for key assays.
Receptor Binding Assay
This assay determines the affinity of the NMG enantiomers for the NMDA receptor.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue (e.g., hippocampus or cortex).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, to label the channel binding site, or a competitive antagonist like [³H]CGP 39653 for the glutamate binding site.
-
Incubation: Incubate the synaptic membranes with the radioligand and varying concentrations of the unlabeled NMG enantiomers ((S)-NMG and (R)-NMG).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values (concentration of the NMG enantiomer that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional effects of NMG enantiomers on NMDA receptor-mediated currents in neurons.[13]
Protocol:
-
Cell Preparation: Prepare acute brain slices (e.g., from the hippocampus) or use cultured neurons.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and obtain a whole-cell recording configuration on a neuron.
-
External Solution: Perfuse the cells with an artificial cerebrospinal fluid (aCSF) containing antagonists for AMPA, kainate, and GABA receptors to isolate NMDA receptor currents. The aCSF should be Mg²⁺-free to relieve the voltage-dependent block of the NMDA receptor.
-
Drug Application: Apply known concentrations of (S)-NMG and (R)-NMG to the perfusion solution.
-
Data Acquisition: Record the currents evoked by the application of the NMG enantiomers at a holding potential of -60 mV or -70 mV.
-
Data Analysis: Measure the amplitude, activation, and deactivation kinetics of the evoked currents to determine if the compounds act as agonists, partial agonists, or antagonists.
Conclusion and Future Directions
The study of this compound enantiomers presents a compelling area for research in neuroscience and drug development. While (S)-NMG has a defined role in microbial metabolism, its full pharmacological profile remains to be elucidated. The almost complete lack of data on (R)-NMG represents a significant knowledge gap. Future research should prioritize the systematic characterization of both enantiomers using the experimental frameworks outlined in this guide. Determining their respective affinities and functional activities at glutamate receptor subtypes is a critical first step. Such studies will not only illuminate the specific roles of these compounds but also contribute to a deeper understanding of the structure-activity relationships that govern ligand interactions with glutamate receptors, potentially paving the way for the development of novel therapeutic agents for neurological disorders.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylglutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Activation of N-methyl-D-aspartate receptors by L-glutamate in cells dissociated from adult rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-methyl-D-aspartate-sensitive [3H]glutamate binding sites in brain synaptic membranes treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of N-methylglutamic Acid using High-Performance Liquid Chromatography (HPLC)
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to quantify N-methylglutamic acid (NMGA) in various samples. The protocols cover pre-column derivatization techniques for UV or fluorescence detection, as well as direct analysis using mass spectrometry.
Introduction
This compound is a derivative of the amino acid glutamic acid and an important analyte in neuroscience and pharmaceutical research due to its interaction with glutamate receptors. Accurate and sensitive quantification of NMGA is crucial for understanding its physiological roles and for the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. Due to the lack of a strong native chromophore, NMGA typically requires derivatization prior to analysis by UV or fluorescence detectors. Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) can be employed for the direct, sensitive, and selective analysis of underivatized NMGA. Chiral HPLC methods are also available for the separation of D- and L-enantiomers of NMGA.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection
This method is suitable for the quantification of NMGA in biological tissues and involves a one-step derivatization procedure.
Experimental Protocol
1. Sample Preparation (from Biological Tissues):
-
Homogenize tissue samples in a suitable buffer.
-
Deproteinize the homogenate by adding a precipitating agent (e.g., perchloric acid, trichloroacetic acid, or acetonitrile) and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
2. Derivatization:
-
To an aliquot of the supernatant, add a solution of the chiral derivatizing reagent N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂).[1][2]
-
The reaction is carried out in a buffered, slightly alkaline solution (e.g., 0.5 M NaHCO₃).[2]
-
Incubate the mixture to allow the derivatization reaction to complete.
3. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the diastereomers formed on a reversed-phase column.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatizing Agent | N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) | [1][2] |
| Column | ODS-Hypersil (5 µm, 25.0 cm x 0.46 cm) | [1] |
| Mobile Phase A | 0.11% TFA in water (v/v) | [1] |
| Mobile Phase B | 0.11% TFA in MeCN (v/v) | [1] |
| Gradient | Isocratic for 2 min with 80% A:20% B, then a linear gradient to 62% A:38% B over 46 min | [1] |
| Flow Rate | 1.1 mL/min | [1] |
| Detection | UV at 340 nm | [1][2] |
| Detection Limit | 5–10 picomoles | [1][2] |
Method 2: HPLC with Pre-Column Derivatization using OPA/FMOC and Fluorescence Detection
This method is a common approach for the simultaneous analysis of primary and secondary amino acids, including N-methylated amino acids.
Experimental Protocol
1. Sample Preparation:
-
Prepare samples as described in Method 1.
2. Derivatization:
-
This method uses two derivatizing reagents: o-phthaldialdehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.[3]
-
The derivatization can be automated in an autosampler for improved throughput and reproducibility.[3]
-
First, OPA in the presence of a thiol (e.g., 3-mercaptopropionic acid, MPA) reacts with primary amino acids.[3]
-
Subsequently, FMOC is added to react with secondary amino acids like NMGA.[3]
3. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatives on a reversed-phase column.
-
Detect the fluorescent derivatives using a fluorescence detector. The OPA derivatives are typically excited at 340 nm and detected at 455 nm, while FMOC derivatives have different excitation and emission wavelengths.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatizing Agents | o-phthaldialdehyde (OPA) / 3-mercaptopropionic acid (MPA) and 9-fluorenylmethyl chloroformate (FMOC) | [3] |
| Column | Reversed-phase C18 column | [3] |
| Mobile Phase A | Phosphate buffer (e.g., 2.04 g KH₂PO₄, 0.87 g K₂HPO₄ per 1 L water) | [3] |
| Mobile Phase B | Water:Acetonitrile:Methanol (15:45:40 by volume) | [3] |
| Detection | Fluorescence Detector | [3][4] |
| OPA Derivatives Ex/Em | 340 nm / 455 nm | [4] |
Method 3: HPLC-MS/MS for Underivatized this compound
This method offers high sensitivity and selectivity for the quantification of NMGA without the need for derivatization.
Experimental Protocol
1. Sample Preparation:
-
Prepare samples as described in Method 1. A simple dilution of the sample in the initial mobile phase may be sufficient.
2. HPLC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separation can be achieved on a HILIC column or a reversed-phase column with an ion-pairing agent.[5][6][7]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | HILIC or Reversed-phase C18 with ion-pairing agent | [5][7] |
| Mobile Phase | Acetonitrile/water gradient with additives like ammonium formate or heptafluorobutyric acid (HFBA) | [5][6][7] |
| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) | [5][6] |
| Ionization | Electrospray Ionization (ESI) | [8] |
| Limit of Quantification (LOQ) | Can reach low nanomolar or high femtomole on-column levels | [6][7] |
Method 4: Chiral HPLC for Enantiomeric Separation of this compound
This method is essential for determining the enantiomeric purity or the ratio of D- and L-NMGA.
Experimental Protocol
1. Sample Preparation:
-
Prepare samples as described in Method 1.
2. Chiral HPLC Analysis:
-
Inject the underivatized sample into an HPLC system equipped with a chiral stationary phase (CSP).
-
Crown-ether based CSPs, such as ChiroSil® SCA(-), are particularly effective for the separation of D- and L-amino acid enantiomers.[9]
-
Teicoplanin-based CSPs, like Astec CHIROBIOTIC T, are also suitable for the direct analysis of underivatized amino acid enantiomers.[10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or Astec CHIROBIOTIC® T | [9][10] |
| Mobile Phase | e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄ | [9] |
| Detection | UV or Mass Spectrometry | [9][10] |
Visualizations
Caption: Experimental workflow for NMGA quantification with pre-column derivatization.
Caption: Simplified signaling role of NMGA as an NMDA receptor agonist.
References
- 1. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. helixchrom.com [helixchrom.com]
- 6. agilent.com [agilent.com]
- 7. chem-agilent.com [chem-agilent.com]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-methylglutamic acid (NMGA) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited availability of published comprehensive methods specifically for NMGA, this guide adapts established methodologies for the analysis of the closely related amino acid, glutamic acid.
Introduction
N-methyl-L-glutamic acid is a derivative of L-glutamic acid where a methyl group is attached to the amino group.[1][2] It is known to be an intermediate in methane metabolism in certain microorganisms.[1] The analysis of N-methylated amino acids is of growing interest in biomedical and pharmaceutical research due to their potential roles in metabolic pathways and their use in peptide-based drugs to enhance stability and permeability.[3] LC-MS/MS offers a highly sensitive and selective method for the quantification of such compounds in complex biological matrices.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of NMGA from biological matrices such as plasma, serum, or tissue homogenates. It is crucial to optimize the protocol for each specific matrix.
Materials:
-
Biological sample (e.g., 100 µL of plasma or 100 mg of homogenized tissue)
-
Internal Standard (IS): Stable isotope-labeled NMGA (e.g., N-methyl-d3-L-glutamic acid) is highly recommended. If unavailable, a structurally similar labeled compound can be used.
-
Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C.
-
Reconstitution Solvent: Mobile Phase A (see section 2.2.2).
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C.
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Aliquoting: Thaw frozen biological samples on ice. Aliquot 100 µL of the sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard to each sample, vortex briefly.
-
Protein Precipitation: Add 400 µL of chilled precipitation solvent (e.g., acetonitrile) to the sample. This results in a 4:1 solvent-to-sample ratio.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (Mobile Phase A).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS parameters are proposed for the analysis of NMGA and are based on methods for glutamic acid.[4][5] Optimization of these parameters is essential for achieving the best performance.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point. Hydrophilic interaction liquid chromatography (HILIC) can also be an alternative for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 2 |
| 10.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions for NMGA are proposed based on its molecular weight (161.16 g/mol ) and the fragmentation patterns of similar compounds like glutamic acid.[2][4][6] These transitions must be experimentally optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 162.1 | 144.1 (M+H-H₂O)⁺ | 100 | 15 (Proposed) |
| This compound | 162.1 | 116.1 (M+H-HCOOH)⁺ | 100 | 20 (Proposed) |
| N-methyl-d3-glutamic Acid (IS) | 165.1 | 147.1 | 100 | 15 (Proposed) |
-
Source Parameters:
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 40 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Note on In-Source Fragmentation: Glutamic acid and glutamine are known to undergo in-source cyclization to form pyroglutamic acid.[6] It is advisable to carefully optimize the fragmentor voltage and other source conditions to minimize any potential in-source reactions of NMGA.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. The following tables provide a template for presenting typical performance characteristics of a quantitative LC-MS/MS method. The values presented for glutamic acid and GABA are for illustrative purposes and are based on published data.[7]
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Glutamic Acid (Example) | 4.4[7] | 30.9[7] |
| GABA (Example) | 0.12[7] | 3.4[7] |
| This compound | To be determined | To be determined |
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Glutamic Acid (Example) | 30.9 - 22,500[7] | >0.99 |
| GABA (Example) | 3.4 - 2,500[7] | >0.99 |
| This compound | To be determined | To be determined |
Table 3: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%) |
| Glutamic Acid (Example) | Low | 100 | <15 | <15 | 85-115 |
| Mid | 1000 | <15 | <15 | 85-115 | |
| High | 10000 | <15 | <15 | 85-115 | |
| This compound | Low | TBD | TBD | TBD | TBD |
| Mid | TBD | TBD | TBD | TBD | |
| High | TBD | TBD | TBD | TBD |
(TBD: To be determined through method validation)
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMGA analysis.
N-methylglutamate Pathway in Monomethylamine Metabolism
The N-methylglutamate pathway is a key metabolic route for the utilization of monomethylamine (MMA) in some bacteria.[8]
Caption: N-methylglutamate pathway overview.
References
- 1. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 2. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chem-agilent.com [chem-agilent.com]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of N-methyl-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical and enzymatic synthesis of N-methyl-L-glutamic acid, a derivative of glutamic acid with significant potential in peptidomimetics and drug design. N-methylation of amino acids can enhance the metabolic stability and conformational rigidity of peptides.[1]
Chemical Synthesis Protocol: N-methylation via o-Nitrobenzenesulfonyl (o-NBS) Protection
This protocol outlines a robust method for the mono-N-methylation of L-glutamic acid. The strategy involves the protection of the amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl), followed by methylation and subsequent deprotection. This method has been shown to be effective for the N-methylation of glutamic acid, yielding a product of high purity.[2][3]
Experimental Protocol
Step 1: Protection of Carboxylic Acid Groups (Esterification)
To prevent side reactions, the carboxylic acid groups of L-glutamic acid must first be protected, typically as benzyl or t-butyl esters. This example uses benzyl esterification.
-
Dissolution: Suspend L-glutamic acid (1 eq.) in benzyl alcohol (10 eq.).
-
Catalysis: Add p-toluenesulfonic acid (p-TsOH) (1.2 eq.) as a catalyst.
-
Reaction: Heat the mixture to 120°C and stir for 4-6 hours, removing water as it forms.
-
Work-up: Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product, L-glutamic acid dibenzyl ester tosylate salt.
-
Purification: Filter the precipitate, wash with diethyl ether, and dry under vacuum.
Step 2: N-methylation
This is a three-step procedure: sulfonylation, methylation, and desulfonylation.[1][2][4]
-
Sulfonylation (Protection of the Amino Group):
-
Dissolve L-glutamic acid dibenzyl ester tosylate salt (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add 2,4,6-collidine (5 eq.) and o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (3 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Methylation:
-
Dissolve the dried N-(o-nitrobenzenesulfonyl)-L-glutamic acid dibenzyl ester in DMF.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 eq.) and methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (3 eq.).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Desulfonylation (Deprotection of the Amino Group):
-
Dissolve the N-methylated intermediate in DMF.
-
Add 2-mercaptoethanol (10 eq.) and DBU (5 eq.).
-
Stir the reaction at room temperature for 30-60 minutes.[3]
-
Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Deprotection of Carboxylic Acid Groups (Hydrogenolysis)
-
Dissolution: Dissolve the N-methyl-L-glutamic acid dibenzyl ester in methanol or ethanol.
-
Catalysis: Add Palladium on carbon (10% Pd/C) catalyst (typically 10% by weight of the substrate).
-
Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude N-methyl-L-glutamic acid.
Step 4: Purification of N-methyl-L-glutamic Acid
The crude product can be purified by ion-exchange chromatography.[5][6][7]
-
Resin Preparation: Use a strongly acidic cation exchange resin.
-
Loading: Dissolve the crude product in water and adjust the pH to be acidic (e.g., pH 2-3) before loading it onto the column.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the N-methyl-L-glutamic acid using a dilute aqueous ammonia solution (e.g., 0.5 M NH₄OH).
-
Isolation: Collect the fractions containing the product (monitor by TLC or an appropriate analytical technique) and concentrate them under reduced pressure to obtain the purified N-methyl-L-glutamic acid.
Data Presentation
| Step | Reactants | Key Reagents | Typical Reaction Time | Typical Yield | Purity |
| Esterification | L-Glutamic Acid, Benzyl Alcohol | p-TsOH | 4-6 hours | >90% | >95% |
| Sulfonylation | L-Glutamic Acid Dibenzyl Ester | o-NBS-Cl, Collidine | 1-2 hours | High | >95% |
| Methylation | N-(o-NBS)-L-Glutamic Acid Dibenzyl Ester | CH₃I or (CH₃)₂SO₄, DBU | 2-4 hours | 84-93% (for on-resin)[3] | High |
| Desulfonylation | N-methyl-N-(o-NBS)-L-Glutamic Acid Dibenzyl Ester | 2-Mercaptoethanol, DBU | 30-60 minutes | High | >90% |
| Hydrogenolysis | N-methyl-L-Glutamic Acid Dibenzyl Ester | H₂, 10% Pd/C | 12-24 hours | >90% | Crude |
| Purification | Crude N-methyl-L-Glutamic Acid | Cation Exchange Resin | - | >80% (overall) | >98% |
Enzymatic Synthesis Protocol
This method utilizes the enzyme methylamine-glutamate N-methyltransferase to specifically catalyze the formation of N-methyl-L-glutamic acid from L-glutamic acid and methylamine.[8][9][10] This approach offers high stereoselectivity and avoids the need for protecting groups and harsh reagents.
Experimental Protocol
-
Enzyme Preparation: Obtain or prepare a cell-free extract containing methylamine-glutamate N-methyltransferase.
-
Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0).
-
Substrates: Add L-glutamic acid and methylamine to the reaction mixture.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.
-
Monitoring: Monitor the formation of N-methyl-L-glutamic acid over time using a suitable analytical method (e.g., HPLC).
-
Termination: Terminate the reaction by denaturing the enzyme (e.g., by heating or adding acid).
-
Purification: Purify the N-methyl-L-glutamic acid from the reaction mixture using ion-exchange chromatography as described in the chemical synthesis protocol.
Data Presentation
| Parameter | Condition |
| Enzyme | Methylamine-glutamate N-methyltransferase |
| Substrates | L-Glutamic Acid, Methylamine |
| pH | 7.0 - 8.0 |
| Temperature | 30-37°C |
| Reaction Time | Varies (typically several hours) |
| Yield | Dependent on enzyme activity and reaction conditions |
| Purity | High, following purification |
Visualizations
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of N-methyl-L-glutamic acid.
Signaling Pathway: Role in Methane Metabolism
N-methyl-L-glutamic acid is an intermediate in methane metabolism.[8] The following diagram illustrates its formation and subsequent conversion.
Caption: Biosynthesis and degradation of N-methyl-L-glutamic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. diaion.com [diaion.com]
- 6. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 7. 193.16.218.141 [193.16.218.141]
- 8. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 9. Methylamine—glutamate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 10. The enzymatic synthesis of N-methylglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using N-methylglutamic acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-L-glutamic acid (NMGA) is a derivative of the primary excitatory neurotransmitter in the central nervous system, L-glutamic acid.[1] As an N-methylated amino acid, NMGA is of significant interest in neuroscience for its potential to modulate glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory.[2] While the D-isomer, N-methyl-D-aspartic acid (NMDA), is a well-characterized selective agonist of the NMDA receptor, the specific actions of N-methyl-L-glutamic acid are less explored, presenting a unique opportunity for novel research in neuropharmacology.[3] This document provides an overview of the potential applications of NMGA in neuroscience research and detailed protocols for its investigation.
NMGA is recognized as a potent agonist for glutamate receptors, making it a valuable tool for studying synaptic transmission and neuroplasticity.[2] Its ability to modulate neurotransmitter activity also positions it as a compound of interest for the development of therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of N-methyl-L-glutamic acid is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₄ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid | [4] |
| CAS Number | 35989-16-3 | [4] |
| Form | Zwitterionic solid | [5] |
Applications in Neuroscience Research
Given its presumed role as a glutamate receptor agonist, NMGA can be employed in a variety of experimental paradigms to dissect the intricacies of glutamatergic signaling.
-
Investigation of Synaptic Plasticity: NMGA can be used to induce or modulate long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.
-
Excitotoxicity Studies: By activating glutamate receptors, NMGA can be used to model excitotoxic neuronal death, a process implicated in stroke, epilepsy, and neurodegenerative diseases.[6]
-
Receptor Subtype Characterization: Through competitive binding assays and functional studies, NMGA can help in elucidating the pharmacology of different glutamate receptor subtypes.
-
Neuronal Network Activity Analysis: Using techniques like multi-electrode arrays, the effect of NMGA on the firing patterns and synchronicity of neuronal networks can be investigated.
Signaling Pathways
The primary signaling pathway anticipated for N-methylglutamic acid involves the activation of ionotropic and metabotropic glutamate receptors, leading to downstream cellular effects.
NMGA activates postsynaptic glutamate receptors.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound. Researchers should optimize concentrations and incubation times based on their specific experimental system.
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of NMGA on neuronal membrane potential and synaptic currents in cultured neurons or acute brain slices.
Materials:
-
Primary neuronal culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
N-methyl-L-glutamic acid (NMGA) stock solution (e.g., 100 mM in sterile water)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (e.g., K-gluconate based)
Procedure:
-
Prepare the neuronal culture or brain slice and place it in the recording chamber continuously perfused with aCSF.
-
Pull a glass pipette with a resistance of 3-5 MΩ and fill it with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline membrane potential and synaptic activity.
-
Prepare working concentrations of NMGA by diluting the stock solution in aCSF.
-
Apply NMGA to the recording chamber via the perfusion system at desired concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Record changes in membrane potential, holding current, and the frequency and amplitude of excitatory postsynaptic currents (EPSCs).
-
Wash out the NMGA with aCSF and record the recovery of neuronal activity.
-
Analyze the data to quantify the effects of NMGA on neuronal excitability and synaptic transmission.
Workflow for electrophysiological recording.
Protocol 2: Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to NMGA application, providing an indicator of neuronal activation.
Materials:
-
Primary neuronal culture
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
N-methyl-L-glutamic acid (NMGA) stock solution
-
Fluorescence microscope with a suitable camera and light source
Procedure:
-
Culture neurons on glass-bottom dishes.
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the neurons with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.
-
Apply NMGA at various concentrations to the cells.
-
Continuously acquire fluorescence images to monitor changes in intracellular calcium.
-
Analyze the images to quantify the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.
Workflow for calcium imaging experiments.
Quantitative Data Summary
Due to the limited specific research on N-methyl-L-glutamic acid in neuroscience, quantitative data is sparse. The following table provides a template for organizing data as it becomes available through experimentation.
| Experimental Paradigm | Dependent Variable | NMGA Concentration | Observed Effect | Putative Receptor |
| Whole-Cell Patch-Clamp | Membrane Depolarization (mV) | 10 µM | Glutamate Receptors | |
| EPSC Frequency (Hz) | 10 µM | Glutamate Receptors | ||
| EPSC Amplitude (pA) | 10 µM | Glutamate Receptors | ||
| Calcium Imaging | ΔF/F₀ (%) | 100 µM | Glutamate Receptors | |
| Competitive Binding Assay | IC₅₀ (µM) | Varies | Specific Receptor Subtype |
Conclusion
N-methyl-L-glutamic acid represents an under-investigated tool with the potential to advance our understanding of glutamatergic neurotransmission. Its presumed role as a glutamate receptor agonist makes it a valuable compound for probing the mechanisms of synaptic function and dysfunction. The protocols provided here offer a starting point for researchers to explore the effects of NMGA on neuronal activity. Further research is necessary to fully characterize its receptor specificity, potency, and efficacy, which will, in turn, illuminate its potential for therapeutic applications in a range of neurological disorders.
References
- 1. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. acnp.org [acnp.org]
- 4. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Methylglutamic Acid in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylglutamic acid (NMG) is a derivative of the excitatory neurotransmitter L-glutamic acid. As a selective agonist for specific glutamate receptors, NMG is a valuable tool in neuropharmacology research and holds potential for the development of therapeutics targeting neurological and oncological disorders.[1] Its ability to modulate neurotransmitter activity makes it a candidate for treating conditions such as Alzheimer's disease and schizophrenia, as well as for enhancing cognitive function.[1] This document provides an overview of the applications of NMG in drug development, including its mechanism of action, relevant quantitative data for related compounds, and detailed experimental protocols.
Mechanism of Action
This compound primarily exerts its effects by acting as an agonist at glutamate receptors.[1] While specific data for NMG is limited, its action is often considered in the context of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory.[2][3][4]
The activation of the NMDA receptor is a complex process that requires the binding of both glutamate (or an agonist like NMG) and a co-agonist, typically glycine or D-serine.[2][3] Furthermore, the ion channel of the NMDA receptor is blocked by magnesium ions (Mg²⁺) at resting membrane potential. The removal of this Mg²⁺ block requires depolarization of the postsynaptic membrane. This dual requirement for ligand binding and membrane depolarization allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic and postsynaptic activity.[2] Upon activation, the NMDA receptor channel opens, allowing the influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades involved in synaptic strengthening and other cellular responses.[2][3]
In addition to its role in the central nervous system, derivatives of glutamic acid are also being explored in cancer therapy. Many cancer cells exhibit a high dependence on glutamine and glutamate for their proliferation and survival, making the metabolic pathways involving these amino acids attractive therapeutic targets.[5][6][7]
Quantitative Data
Direct quantitative pharmacological data for this compound is not extensively available in the public domain. However, data for the parent compound, L-glutamate, and other related molecules provide a valuable reference for its potential activity.
| Compound | Receptor/Assay | Parameter | Value | Reference |
| L-Glutamate | NMDA Receptor (hippocampal neurons) | EC₅₀ | 2.3 µM | [8][9] |
| L-Glutamate | Quisqualate Receptor (non-desensitizing) | EC₅₀ | 19 µM | [8][9] |
| L-Glutamate | Glutamate Binding Site (N18-RE-105 cells) | K_D | 650 nM | [10] |
| (R)-2-Methylglutamate | GluN2A | IC₅₀ | 10-100 µM | [11] |
| (R)-2-Methylglutamate | GluN2B | IC₅₀ | 10-100 µM | [11] |
| N-Methyl-D-aspartic acid (NMDA) | Glutamate Toxicity Antagonism | IC₅₀ | 55 µM | [9] |
Experimental Protocols
Radioligand Binding Assay for Glutamate Receptor Affinity
This protocol is designed to determine the binding affinity of this compound to glutamate receptors, specifically the NMDA receptor, using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing specific NMDA receptor subunits (e.g., NR1a/NR2A).
-
Radioligand: [³H]L-glutamate or [³H]CGP 39653.
-
This compound (test compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add the cell membranes, the radioligand at a concentration near its K_D, and either the assay buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a concentration from the NMG dilution series.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the NMG concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calcium Mobilization Assay for Functional Agonist Activity
This protocol assesses the functional agonist activity of this compound at glutamate receptors by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the glutamate receptor of interest (e.g., mGluR5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (test compound).
-
Known agonist (e.g., L-glutamate) as a positive control.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a dilution series of this compound in the assay buffer.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the different concentrations of NMG into the wells and record the change in fluorescence over time.
-
As a positive control, inject a known agonist to determine the maximum response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the response as a function of the logarithm of the NMG concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting amino acid metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced amino acid deprivation as strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of a glutamic acid neurotransmitter binding site on neuroblastoma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N-methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylglutamic acid (NMG) is a derivative of the excitatory neurotransmitter glutamic acid. It exists as both L- and D-isomers, with the L-isomer known to be an intermediate in methane metabolism and an agonist at glutamate receptors.[1][2] Its activity at these receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, suggests a potential role in modulating synaptic transmission, neuroplasticity, learning, and memory.[2][3] This positions NMG as a compound of interest for neuroscience research and a potential therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia.[3][4]
These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies. The protocols detailed below cover initial characterization of NMG's effects on behavior and neurophysiology, as well as its evaluation in a disease-specific animal model.
Pre-clinical In Vivo Experimental Design
A tiered approach is recommended for the in vivo evaluation of this compound. This begins with fundamental behavioral and physiological assessments in healthy animals to establish a dose-response relationship and identify the primary domains of action. Subsequent studies can then progress to more complex models of neurological disease.
Tier 1: Acute Dosing and Primary CNS Effects in Rodents
The initial phase of in vivo testing aims to determine the acute behavioral and physiological effects of NMG. This will help establish a safe and effective dose range for subsequent, more detailed studies.
Experimental Workflow for Tier 1 Studies
Caption: Workflow for initial in vivo characterization of NMG.
Experimental Protocols: Tier 1
1. This compound Formulation and Administration:
-
Objective: To prepare NMG for in vivo administration and deliver it systemically.
-
Materials: this compound (specify L- or D-isomer), sterile saline (0.9% NaCl), pH meter, sterile filters (0.22 µm).
-
Protocol:
-
Dissolve NMG in sterile saline. The solubility of this compound should be determined empirically.
-
Adjust the pH of the solution to a physiological range (7.2-7.4) using NaOH or HCl.
-
Sterile-filter the final solution.
-
Administer the solution via intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.) injection. The choice of administration route will depend on the desired pharmacokinetic profile.[5][6]
-
A vehicle control group receiving only the saline solution (pH-adjusted) should be included in all experiments.
-
2. Irwin Test (Observational Screen):
-
Objective: To perform a broad assessment of the behavioral and physiological effects of NMG.
-
Protocol:
-
Following NMG administration, systematically observe the animals for a predefined set of behavioral and physiological parameters.
-
Record changes in posture, gait, activity level, stereotyped behaviors, autonomic signs (e.g., salivation, piloerection), and reflexes.
-
Observations should be made at multiple time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
3. Open Field Test:
-
Objective: To assess locomotor activity and exploratory behavior.
-
Protocol:
-
Place the animal in the center of a square arena (e.g., 40x40 cm).
-
Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency for a set duration (e.g., 10-15 minutes).
-
4. Elevated Plus Maze:
-
Objective: To evaluate anxiety-like behavior.
-
Protocol:
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for a 5-minute period. An increase in open arm exploration is indicative of an anxiolytic effect.
-
5. Rotarod Test:
-
Objective: To assess motor coordination and balance.
-
Protocol:
-
Place the animal on a rotating rod that gradually accelerates.
-
Record the latency to fall from the rod.
-
Animals should be trained on the apparatus for several days prior to the experiment.
-
6. Electroencephalography (EEG):
-
Objective: To measure changes in brain electrical activity.
-
Protocol:
-
Surgically implant electrodes over specific brain regions (e.g., cortex, hippocampus).
-
After a recovery period, record EEG activity before and after NMG administration in freely moving animals.
-
Analyze the EEG data for changes in power in different frequency bands (e.g., delta, theta, gamma).
-
Data Presentation: Tier 1
| Parameter | Vehicle Control | NMG (Dose 1) | NMG (Dose 2) | NMG (Dose 3) |
| Open Field | ||||
| Total Distance (cm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Center Time (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Elevated Plus Maze | ||||
| Open Arm Time (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Open Arm Entries (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Rotarod | ||||
| Latency to Fall (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| EEG Power | ||||
| Delta (µV²) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Theta (µV²) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Gamma (µV²) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Tier 2: Assessment of Cognitive Enhancement
Based on the role of NMDA receptors in learning and memory, a key application of NMG could be in cognitive enhancement.[2] Tier 2 experiments will investigate the effects of NMG on these functions.
Experimental Workflow for Tier 2 Studies
Caption: Workflow for assessing cognitive effects and underlying mechanisms.
Experimental Protocols: Tier 2
1. Novel Object Recognition Test (NORT):
-
Objective: To assess short-term recognition memory.[7]
-
Protocol:
-
Habituation: Allow the animal to explore an empty open field arena.
-
Training (T1): Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
Testing (T2): After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory. NMG or vehicle can be administered before T1 or T2 to assess effects on acquisition or retrieval, respectively.[7]
-
2. Morris Water Maze (MWM):
-
Objective: To evaluate spatial learning and memory, which is dependent on the hippocampus.[8]
-
Protocol:
-
Acquisition Phase: Train the animal to find a hidden platform in a circular pool of opaque water over several days. Record the latency to find the platform and the path taken.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
NMG or vehicle is typically administered before each training session.
-
3. Fear Conditioning:
-
Objective: To assess associative learning and memory.[8]
-
Protocol:
-
Training: Place the animal in a conditioning chamber and present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Contextual Fear Testing: The following day, return the animal to the same chamber and measure freezing behavior in the absence of the CS and US.
-
Cued Fear Testing: On a subsequent day, place the animal in a novel context and present the CS. Measure freezing behavior. NMG or vehicle can be administered before training.
-
4. In Vivo Microdialysis and Neurotransmitter Analysis:
-
Objective: To measure extracellular levels of neurotransmitters, such as glutamate and GABA, in specific brain regions (e.g., hippocampus, prefrontal cortex) in awake, freely moving animals.
-
Protocol:
-
Surgically implant a microdialysis probe into the target brain region.
-
After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals before and after NMG administration.
-
Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10]
-
5. Immunohistochemistry:
-
Objective: To visualize the expression and localization of proteins of interest in brain tissue, which can indicate neuronal activation or changes in signaling pathways.
-
Protocol:
-
Following behavioral testing, perfuse the animals and collect the brains.
-
Process the brain tissue for sectioning.
-
Incubate the sections with primary antibodies against markers of neuronal activity (e.g., c-Fos) or signaling pathway components (e.g., phosphorylated CREB).
-
Use fluorescently labeled secondary antibodies to visualize the primary antibodies.
-
Capture images using a fluorescence microscope and quantify the number of labeled cells.
-
Data Presentation: Tier 2
| Parameter | Vehicle Control | NMG (Dose) |
| Novel Object Recognition | ||
| Discrimination Index | Mean ± SEM | Mean ± SEM |
| Morris Water Maze | ||
| Latency to Platform (Day 5) (s) | Mean ± SEM | Mean ± SEM |
| Time in Target Quadrant (%) | Mean ± SEM | Mean ± SEM |
| Fear Conditioning | ||
| Freezing to Context (%) | Mean ± SEM | Mean ± SEM |
| Freezing to Cue (%) | Mean ± SEM | Mean ± SEM |
| Microdialysis (Hippocampus) | ||
| Glutamate (% Baseline) | Mean ± SEM | Mean ± SEM |
| GABA (% Baseline) | Mean ± SEM | Mean ± SEM |
| Immunohistochemistry (Hippocampus) | ||
| c-Fos Positive Cells/mm² | Mean ± SEM | Mean ± SEM |
| pCREB Positive Cells/mm² | Mean ± SEM | Mean ± SEM |
Key Signaling Pathways
NMG, as a glutamate analog, is expected to modulate signaling pathways downstream of glutamate receptors, particularly the NMDA receptor.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Pharmacokinetics and Toxicity
Limited information is currently available on the pharmacokinetics and toxicity of this compound.[11] Therefore, initial in vivo studies should include a comprehensive assessment of these parameters.
Experimental Protocol: Preliminary Pharmacokinetic and Toxicity Assessment
-
Objective: To determine the basic pharmacokinetic profile and assess the potential toxicity of NMG.
-
Protocol:
-
Administer a single dose of NMG to a cohort of animals.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma samples for NMG concentration using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
For toxicity assessment, administer NMG daily for a set period (e.g., 7-14 days).
-
Monitor animals for changes in body weight, food and water intake, and overall health.
-
At the end of the study, collect blood for clinical chemistry and hematology analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Presentation: Pharmacokinetics and Toxicity
| Parameter | Value |
| Pharmacokinetics (Single Dose) | |
| Cmax (ng/mL) | Mean ± SD |
| Tmax (hr) | Median (Range) |
| AUC (ng*hr/mL) | Mean ± SD |
| Half-life (hr) | Mean ± SD |
| Toxicity (Repeated Dose) | |
| Body Weight Change (%) | Mean ± SEM |
| Clinical Chemistry | |
| ALT (U/L) | Mean ± SEM |
| AST (U/L) | Mean ± SEM |
| BUN (mg/dL) | Mean ± SEM |
| Creatinine (mg/dL) | Mean ± SEM |
| Histopathology | |
| Liver | Observations |
| Kidney | Observations |
| Brain | Observations |
Conclusion
The provided application notes and protocols offer a structured framework for the in vivo investigation of this compound. By systematically evaluating its behavioral, physiological, and cognitive effects, researchers can elucidate the pharmacological profile of this compound and assess its potential as a novel therapeutic agent for neurological disorders. Careful experimental design, including appropriate controls and a comprehensive set of endpoints, will be crucial for generating robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal Glutamate NMDA Receptor Loss Tracks Progression in Alzheimer’s Disease: Quantitative Autoradiography in Postmortem Human Brain | PLOS One [journals.plos.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 8. Tests for learning and memory in rodent regulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate and GABA Analysis for Neuroscience Applications [amuzainc.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for Studying the Effects of N-methylglutamic Acid in Cell Culture
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for investigating the cellular effects of N-methylglutamic acid (NMGA), with a primary focus on N-methyl-D-aspartate (NMDA), its most widely studied agonist for the NMDA receptor. The protocols outlined below cover primary neuronal cell culture, assessment of neurotoxicity, analysis of intracellular calcium signaling, and investigation of downstream signaling pathways.
Data Presentation: Quantitative Effects of NMDA Receptor Activation
The following tables summarize quantitative data on the effects of NMDA on primary neuron cultures. These values should serve as a starting point for experimental design, as optimal concentrations can vary depending on the specific neuronal preparation and culture conditions.
Table 1: NMDA Concentrations for Neuronal Activation and Neuroprotection
| Neuron Type | NMDA Concentration (µM) | Exposure Time | Application | Key Outcomes |
| Dorsal Root Ganglion (DRG) Neurons | 80 | Not Specified | Neuronal Activation | Optimal increase in pERK intensity, Ca2+ influx, and mitochondrial membrane potential.[1] |
| Hippocampal Neurons | 200 | 24 hours | Neuroprotection (against H₂O₂- induced oxidative stress) | Significantly prevented cytotoxic effects and increased neuronal survival to 88.3%.[1] |
| Cortical Neurons | 50 | 5 minutes | Preconditioning (neuroprotection against excitotoxicity) | Induces tolerance to subsequent excitotoxic insults.[1] |
Table 2: NMDA Receptor Agonist Potency
| Agonist | EC50 (µM) | Cell Type | Notes |
| L-Glutamate | 2.3 | Mouse embryonic hippocampal neurons | In the presence of 3 µM glycine and no extracellular Mg2+.[2] |
| NMDA | 17.2 ± 1.7 | DIV 7 rat hippocampal neurons | |
| NMDA | 20.9 ± 1.3 | DIV 16 rat hippocampal neurons | |
| Quinolinic Acid | 2300 | Mouse embryonic hippocampal neurons | Significantly less potent than L-glutamate.[2] |
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents, which are commonly used for studying NMGA effects.
Materials:
-
Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 15-17)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Trypsin or Papain dissociation solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Dissecting tools
-
Humidified 37°C, 5% CO₂ incubator
Methodology:
-
Euthanize the pregnant rodent according to approved animal protocols and dissect the embryos.
-
Isolate the cortices or hippocampi from the embryonic brains in a sterile dish containing ice-cold HBSS.[1]
-
Mince the tissue and transfer it to a tube containing the dissociation solution (e.g., trypsin or papain) and incubate at 37°C for 15-30 minutes.[1][2]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[1][2]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[2]
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.[1]
-
Plate the neurons onto the coated surfaces at the desired density (e.g., 2.5 x 10⁵ cells/cm²).[1]
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days.
Protocol 2: Assessment of Neurotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to quantify the neurotoxic effects of NMGA.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound (e.g., NMDA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
96-well plate reader
Methodology:
-
After the desired duration of neuronal culture, treat the cells with various concentrations of NMGA for a specified time (e.g., 24 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well containing 100 µL of culture medium.[1]
-
Incubate the plate at 37°C for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Express cell viability as a percentage of the untreated control.
Protocol 3: Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation using a calcium-sensitive fluorescent indicator like Fluo-4 AM or Fura-2.[3][4]
Materials:
-
Primary neuronal cultures on glass coverslips
-
Pluronic F-127
-
Imaging buffer (e.g., HBSS) with low or no magnesium.[2]
-
NMGA stock solution
-
Inverted fluorescence microscope with live-cell imaging capabilities and a high-speed camera.[2]
Methodology:
-
Prepare a loading solution of the calcium indicator (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer).[1]
-
Remove the culture medium and gently wash the neurons with pre-warmed imaging buffer.[2]
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[1][2]
-
Wash the cells twice with fresh, pre-warmed imaging buffer to remove excess dye and allow for complete de-esterification of the dye for at least 30 minutes at room temperature.[1][2]
-
Place the coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire a stable baseline fluorescence recording for 1-2 minutes.[2]
-
Apply the NMGA solution and record the changes in fluorescence intensity over time.[2]
-
After the response, wash out the agonist with imaging buffer.[2]
Protocol 4: Western Blotting for NMDA Receptor Signaling Pathway Analysis
This protocol is used to detect and quantify changes in the expression or phosphorylation status of proteins involved in NMDA receptor signaling cascades.
Materials:
-
Treated and untreated neuronal cell cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR1, anti-NR2A, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.
Visualizations
Caption: NMDA Receptor Signaling Pathway
Caption: Experimental Workflow for Neurotoxicity Assessment
Caption: Experimental Workflow for Calcium Imaging
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 4. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
Analytical Standards and Protocols for the Quantification of N-methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of N-methylglutamic acid. It is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for this specific N-methylated amino acid. The protocols cover both chromatographic separation with derivatization and a proposed method for direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Standards
The availability of high-purity analytical standards is fundamental for the accurate quantification of this compound. Certified reference materials should be used for the preparation of calibration curves and quality control samples.
Several chemical suppliers offer N-methyl-L-glutamic acid and its enantiomer. When sourcing an analytical standard, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity, purity, and concentration.
Table 1: Commercially Available Analytical Standards for N-methyl-L-glutamic Acid
| Supplier | Product Name | Catalog Number | Purity |
| A Chemtek | N-Methyl-L-glutamic acid | 6753-62-4 | ≥98% |
| LGC Standards | N-Methyl-L-glutamic Acid | TRC-N240115 | Neat |
| Santa Cruz Biotechnology | N-Methyl-L-glutamic Acid | sc-280053 | - |
| Amerigo Scientific | N-Methyl-L-glutamic acid | Inquire | - |
Experimental Protocols
This section details two distinct analytical methodologies for the quantification of this compound in biological samples: an HPLC method involving derivatization and a proposed underivatized LC-MS/MS method.
HPLC Method with Pre-column Derivatization
This method is adapted from a published protocol for the analysis of acidic D-amino acids and their N-methyl derivatives in biological tissues and is suitable for the quantification of N-methyl-D-glutamic acid (NMDG) and can be adapted for N-methyl-L-glutamic acid.[1][2] The protocol involves a one-step derivatization with a chiral reagent, N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), followed by HPLC with UV detection.[1][2]
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound with derivatization.
Methodology
-
Sample Preparation:
-
Homogenize biological tissue samples in a suitable acidic solution (e.g., 0.4 M perchloric acid).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant for derivatization.
-
-
Derivatization Protocol: [1]
-
To an aliquot of the sample supernatant (or standard solution), add 0.5 M NaHCO₃.
-
Add a 1% solution of FDNP-D-Val-NH₂ (for separation of L- and D-isomers) or FDNP-L-Val-NH₂ (for reversed elution order) in acetone.
-
Incubate the mixture for 90 minutes at 40°C.
-
After cooling, acidify the reaction mixture to approximately pH 4 with 2 M HCl.
-
Dilute the sample with methanol before injection into the HPLC system.
-
-
HPLC Conditions:
Quantitative Data
This method has been reported to achieve detection levels as low as 5-10 picomoles.[1][2]
Proposed Underivatized LC-MS/MS Method
Direct analysis of underivatized amino acids by LC-MS/MS offers advantages in terms of reduced sample preparation time and potential for fewer experimental errors.[3][4] The following proposed method is based on established protocols for the analysis of glutamic acid and other polar amino acids and should be validated for this compound.[3][4]
Experimental Workflow
Caption: Proposed workflow for underivatized LC-MS/MS analysis of this compound.
Methodology
-
Sample Preparation:
-
For biological fluids like plasma or serum, perform protein precipitation by adding a cold organic solvent such as acetonitrile (e.g., 3:1 solvent to sample ratio).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dilute with the initial mobile phase or water prior to injection.
-
-
Proposed LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and sensitivity.
-
Column: A Hydrophilic Interaction Chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase.[3][4]
-
Mobile Phase A: Water with 0.1% formic acid (and potentially HFBA if using ion-pairing).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase for reversed-phase or high to low aqueous for HILIC.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MS/MS Transitions: The precursor ion for this compound is [M+H]⁺ with m/z 162.1. Product ions would need to be determined by infusing the analytical standard. Common losses for N-methyl amino acids include water and carbon monoxide, as well as fragmentation of the side chain.
-
Table 2: Proposed MS/MS Parameters for N-methyl-L-glutamic Acid
| Parameter | Proposed Value |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | 162.1 |
| Product Ions (m/z) | To be determined empirically (potential fragments from loss of H₂O, CO, and side chain) |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
Quantitative Data for Related Underivatized Amino Acids by LC-MS/MS
The following table summarizes typical performance characteristics for the analysis of glutamic acid, which can serve as a benchmark for the development of a method for this compound.
Table 3: Example Quantitative Performance for Underivatized Glutamic Acid by LC-MS/MS [3][4]
| Parameter | Value |
| Limit of Detection (LOD) | 10 nM |
| Limit of Quantification (LOQ) | 50 nM |
| Linearity (r²) | >0.999 |
| Accuracy | 82-113% |
| Precision (%RSD) | <6% |
N-methylglutamate Metabolic Pathway
This compound is an intermediate in methane metabolism.[5] It is synthesized from methylamine and L-glutamate by the enzyme methylamine—glutamate N-methyltransferase and can be demethylated back to L-glutamate by methylglutamate dehydrogenase.[5]
References
Application Notes and Protocols for the Isolation of N-methylglutamic Acid from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylglutamic acid (NMGA) is a methylated derivative of the non-essential amino acid, glutamic acid. While its biological role is not as extensively characterized as its parent compound, there is growing interest in understanding its metabolic pathways and potential physiological functions. As a secondary amine, the analytical methodologies for its isolation and quantification from complex biological matrices require careful consideration. These application notes provide detailed protocols for the extraction and analysis of NMGA from various biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
I. Sample Preparation Techniques
The initial and most critical step in the analysis of NMGA from biological samples is the efficient extraction of the analyte from the matrix while minimizing interferences. The choice of extraction method depends on the sample type (e.g., plasma, urine, tissue) and the desired purity of the final extract.
A. Protein Precipitation (for Plasma/Serum Samples)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.
Protocol 1: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample including NMGA, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE) (for Urine and Tissue Homogenates)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Protocol 2: Liquid-Liquid Extraction with Ethyl Acetate
-
For urine samples, centrifuge at 2,000 x g for 5 minutes to remove particulate matter. Use the supernatant for extraction.
-
For tissue samples, homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
To 500 µL of urine supernatant or tissue homogenate, add a suitable internal standard.
-
Add 1.5 mL of ethyl acetate to the sample.
-
Vortex the mixture for 2 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1.5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
C. Solid-Phase Extraction (SPE) (for Cleaner Extracts)
SPE provides a more thorough cleanup than protein precipitation or LLE by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away.
Protocol 3: Solid-Phase Extraction using a Mixed-Mode Cation Exchange Cartridge
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample (e.g., deproteinized plasma supernatant or diluted urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute the NMGA and other retained compounds with 1 mL of an elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
II. Derivatization of this compound
As a secondary amine, NMGA may exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry. Derivatization can improve its chromatographic retention on reversed-phase columns and enhance its signal intensity.
Protocol 4: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
-
To the dried sample extract, add 20 µL of a borate buffer (pH 8.8).
-
Add 20 µL of the AQC reagent solution (prepared in acetonitrile).
-
Vortex briefly and incubate at 55°C for 10 minutes.
-
The derivatized sample is then ready for LC-MS/MS analysis.
III. Quantitative Analysis by LC-MS/MS
The following are suggested starting parameters for the development of a quantitative LC-MS/MS method for NMGA. Method optimization and validation are crucial for accurate and reliable results.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 2% B, ramp to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions (Hypothetical) | |
| Precursor Ion (m/z) | 162.07 (M+H)⁺ |
| Product Ion 1 (m/z) | 116.05 (Loss of HCOOH) |
| Product Ion 2 (m/z) | 70.06 (Further fragmentation) |
Note: The MRM transitions are hypothetical and should be optimized by direct infusion of an NMGA standard.
IV. Data Presentation
The following tables present expected performance data for amino acid analysis methods based on similar compounds. These values should be used as a guideline, and specific validation for NMGA is required.
Table 2: Expected Method Validation Parameters for NMGA Analysis
| Parameter | Plasma (Protein Precipitation) | Urine (LLE) | Tissue (SPE) |
| Recovery (%) | 85 - 105 | 80 - 110 | 90 - 110 |
| Precision (RSD%) | |||
| - Intra-day | < 10% | < 15% | < 10% |
| - Inter-day | < 15% | < 15% | < 15% |
| Accuracy (%) | 85 - 115 | 85 - 115 | 90 - 110 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL | 0.5 - 5 ng/g |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 15 - 50 ng/mL | 2 - 15 ng/g |
Disclaimer: The data presented in this table are estimates based on published methods for similar amino acids and should be experimentally verified for this compound.
V. Experimental Workflows and Signaling Pathways
A. Experimental Workflow for NMGA Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and quantification of NMGA from biological samples.
Caption: General workflow for isolating and quantifying NMGA.
B. Putative Signaling Pathway: NMDA Receptor Signaling
Given the structural similarity of this compound to N-methyl-D-aspartate (NMDA), a well-known agonist of the NMDA receptor, it is plausible that NMGA could interact with this signaling pathway. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.
Caption: Putative NMDA receptor signaling pathway for NMGA.
Application Notes and Protocols for Radiolabeling N-methylglutamic Acid and its Analogs for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of N-methylglutamic acid (NMGA) and its analogs, intended for use as tracers in positron emission tomography (PET) imaging studies. The protocols focus on labeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most common radioisotopes used in PET. The information is compiled to assist researchers in the synthesis, purification, and quality control of these radiotracers for preclinical and clinical research.
Introduction to Radiolabeled this compound Analogs
Altered amino acid metabolism is a hallmark of many cancers, making radiolabeled amino acids valuable probes for tumor imaging. N-methyl-L-glutamic acid and its derivatives are of interest as they can target specific amino acid transport systems that are upregulated in cancer cells. PET imaging with these tracers can provide non-invasive, quantitative assessments of tumor metabolism, aiding in diagnosis, staging, and monitoring therapeutic response.
This document details the radiosynthesis of two key analogs:
-
N-([¹¹C]methyl)-L-glutamic acid ([¹¹C]MGLU): A direct methylation of L-glutamic acid with Carbon-11.
-
N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU): An N-acylated analog of L-glutamic acid labeled with Fluorine-18.
Quantitative Data Summary
The following tables summarize the key quantitative data for the radiosynthesis of [¹¹C]MGLU and [¹⁸F]FPGLU, providing a basis for comparison and experimental planning.
Table 1: Radiosynthesis Parameters for [¹¹C]MGLU
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | Not explicitly stated in the provided abstracts, but the synthesis is reported. | [1] |
| Specific Activity | Not explicitly stated in the provided abstracts. | [1] |
| Radiochemical Purity | > 95% | [1] |
| Synthesis Time | ~30 minutes | [1] |
Table 2: Radiosynthesis Parameters for [¹⁸F]FPGLU
| Parameter | Value (Method 1) | Value (Method 2) | Reference |
| Precursor | Diethyl L-glutamate hydrochloride | (2S)-dimethyl 2-(2-bromopropanamido)pentanedioate | [1][2] |
| Radiochemical Yield (decay-corrected) | 30 ± 10% (from ¹⁸F₂) | 15 ± 5% (End of Synthesis) | [1][2] |
| Specific Activity | 40 ± 25 GBq/µmol | 30-40 GBq/µmol | [1][2] |
| Radiochemical Purity | > 95% | > 95% | [1][2] |
| Synthesis Time | 130 minutes (from ¹⁸F₂) | 35 minutes | [2] |
Experimental Protocols
Radiosynthesis of N-([¹¹C]methyl)-L-glutamic acid ([¹¹C]MGLU)
This protocol describes the synthesis of [¹¹C]MGLU via the methylation of a precursor.
3.1.1. Materials and Equipment
-
L-glutamic acid precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Automated radiosynthesis module
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Solvents (e.g., DMSO) and reagents (e.g., base)
3.1.2. Protocol
-
Production of [¹¹C]CH₃I or [¹¹C]CH₃OTf: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated synthesis module.[3]
-
Radiolabeling Reaction: The precursor, L-glutamic acid diethyl ester hydrochloride, is dissolved in a suitable solvent (e.g., DMSO) with a base. The [¹¹C]CH₃I or [¹¹C]CH₃OTf is then introduced into the reaction vessel. The reaction is heated to facilitate the N-methylation.
-
Hydrolysis: The resulting [¹¹C]N-methyl-L-glutamic acid diethyl ester is hydrolyzed using a base (e.g., NaOH) to remove the ethyl ester protecting groups.
-
Purification: The crude product is purified by semi-preparative HPLC to isolate [¹¹C]MGLU.
-
Formulation: The purified [¹¹C]MGLU fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline) for injection.
3.1.3. Quality Control
-
Radiochemical Purity: Determined by analytical HPLC.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the compound.
-
Residual Solvents: Analyzed by gas chromatography.
-
pH and Sterility: Standard quality control tests for injectable radiopharmaceuticals.
Radiosynthesis of N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU)
This section provides two alternative protocols for the synthesis of [¹⁸F]FPGLU.
Method 1: Multi-step Synthesis from [¹⁸F]NFP
3.2.1. Materials and Equipment
-
[¹⁸F]Fluoride
-
N-(2-bromopropionyl)-L-glutamic acid dimethyl ester precursor
-
Automated radiosynthesis module
-
HPLC system
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)
-
Reagents: Kryptofix 2.2.2 (K₂₂₂), K₂CO₃, acetonitrile, DMSO, DIPEA, NaOH, HCl
3.2.2. Protocol
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then evaporated to produce the reactive anhydrous [¹⁸F]fluoride.[1]
-
Radiolabeling: The precursor, (2S)-dimethyl 2-(2-bromopropanamido)pentanedioate, is dissolved in a suitable solvent (e.g., acetonitrile) and added to the dried [¹⁸F]fluoride. The reaction mixture is heated to facilitate the nucleophilic substitution.[2]
-
Hydrolysis: The reaction mixture undergoes a two-step on-column hydrolysis. First, the methyl esters are hydrolyzed using a base (e.g., NaOH). The mixture is then neutralized with acid (e.g., HCl).[2]
-
Purification: The crude product is purified using SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities.[2]
-
Formulation: The final product is eluted from the SPE cartridge with a suitable solvent and formulated in a sterile, injectable solution.
Method 2: Synthesis via [¹⁸F]NFP
3.2.3. Protocol
-
Synthesis of [¹⁸F]NFP: Anhydrous N-(2-[¹⁸F]fluoropropionyl)oxysuccinimide ([¹⁸F]NFP) is prepared according to previously described methods.[1]
-
Coupling Reaction: The dried [¹⁸F]NFP is reacted with diethyl L-glutamate hydrochloride in DMSO with DIPEA at 40°C for 5 minutes.[1]
-
Quenching and Dilution: The reaction is quenched by adding 5% acetic acid and diluted with water.[1]
-
Hydrolysis and Neutralization: The intermediate is hydrolyzed with sodium hydroxide and then neutralized with hydrochloric acid to yield [¹⁸F]FPGLU.[1]
-
Purification and Formulation: The final product is purified by HPLC and formulated for injection.
3.2.4. Quality Control The quality control procedures for [¹⁸F]FPGLU are similar to those described for [¹¹C]MGLU, including HPLC for radiochemical purity, calculation of specific activity, and standard tests for injectable radiopharmaceuticals.
Visualizations
Experimental Workflows
Caption: Workflow for the radiosynthesis of [¹¹C]MGLU.
Caption: Workflow for the radiosynthesis of [¹⁸F]FPGLU.
Cellular Uptake Pathway
Caption: Cellular uptake mechanism of [¹⁸F]FPGLU in tumor cells.[2]
Biological Evaluation
Radiolabeled NMGA analogs are evaluated both in vitro and in vivo to determine their potential as imaging agents.
-
In Vitro Studies: Cellular uptake assays are performed in cancer cell lines to determine the mechanism of transport. For example, competitive inhibition studies have shown that [¹⁸F]FPGLU is primarily transported by the amino acid transport systems XAG⁻ and Xc⁻.[2]
-
In Vivo Studies: Biodistribution studies in animal models are conducted to assess the uptake and clearance of the tracer from various organs and the tumor. PET imaging studies are performed in tumor-bearing animals to visualize the tracer accumulation and assess its tumor-to-background contrast.[1]
Conclusion
The radiolabeling of this compound and its analogs provides promising tracers for PET imaging of tumors. The protocols outlined in these application notes for [¹¹C]MGLU and [¹⁸F]FPGLU offer a foundation for researchers to produce these compounds for preclinical and translational studies. The choice between a ¹¹C-labeled and an ¹⁸F-labeled tracer will depend on the specific research question, the required imaging time, and the logistical considerations of the production facility. The detailed quantitative data and experimental workflows are intended to facilitate the successful implementation of these radiolabeling procedures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simple and rapid radiosynthesis of N-18F-labeled glutamic acid as a hepatocellular carcinoma PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methylglutamic Acid in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylglutamic acid (NMGA) is a methylated derivative of the amino acid L-glutamic acid. While its role as an intermediate in microbial methane metabolism is established, its broader applications in understanding complex metabolic networks are an emerging area of interest. This document provides detailed application notes and protocols for the use of NMGA in metabolic pathway analysis, offering insights for researchers in basic science and drug development.
N-methyl-L-glutamic acid is biosynthesized from methylamine and glutamic acid and can be demethylated back to glutamic acid, indicating its potential to influence glutamate-dependent pathways.[1] The study of NMGA can provide valuable information on amino acid metabolism and its perturbation in various disease states.
Application in Metabolic Pathway Analysis
The introduction of NMGA into a biological system can serve as a probe to understand the dynamics of metabolic pathways that utilize or are influenced by glutamate. By tracing the metabolic fate of NMGA, researchers can elucidate pathway flux, identify potential enzymatic bottlenecks, and discover novel metabolic conversions. This approach is particularly relevant for studying pathways where glutamate is a key substrate or regulator, such as the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and neurotransmitter metabolism.
Data Presentation: Effects of Glutamate Supplementation on Plasma Metabolites
While specific quantitative data on the metabolic effects of this compound supplementation is limited in the current literature, studies on glutamate supplementation can provide a valuable proxy for understanding the potential impact on related metabolic pathways. The following table summarizes the effects of glutamine and glutamate ingestion on plasma amino acid concentrations in healthy subjects and patients with Chronic Obstructive Pulmonary Disease (COPD).[2]
| Metabolite | Change after Glutamine Ingestion | Change after Glutamate Ingestion | Change after Water Ingestion | Significance (p-value) |
| Ornithine | - | Higher | - | < 0.01 (Glutamate vs. Water) |
| Arginine | Higher | - | - | < 0.01 (Glutamine vs. Water/Glutamate) |
| Citrulline | Higher | - | - | < 0.01 (Glutamine vs. Water/Glutamate) |
| Urea | Higher | - | - | < 0.01 (Glutamine vs. Water/Glutamate) |
Note: This data is for glutamate and glutamine, not this compound. The symbol "-" indicates no significant change compared to the water control.
Experimental Protocols
Protocol 1: Stable Isotope Tracing with 13C-Labeled this compound
This protocol outlines the use of stable isotope-labeled NMGA to trace its metabolic fate in cultured cells.
Materials:
-
13C-labeled N-methyl-L-glutamic acid (uniformly labeled)
-
Cell culture medium deficient in glutamic acid
-
Dialyzed fetal bovine serum (FBS)
-
Cultured mammalian cells (e.g., HepG2, HeLa)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture cells to 80% confluency in standard medium.
-
Media Preparation: Prepare the experimental medium by supplementing the glutamic acid-deficient medium with 13C-labeled NMGA at a final concentration of 2 mM. Add dialyzed FBS to a final concentration of 10%.
-
Labeling: Aspirate the standard medium from the cells, wash once with PBS, and add the pre-warmed experimental medium. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Analyze the samples using an LC-MS/MS method optimized for the detection of amino acids and their derivatives.
-
Monitor the mass isotopologue distribution of downstream metabolites to trace the incorporation of the 13C label.
-
Protocol 2: Targeted Quantification of this compound by LC-MS/MS
This protocol describes a method for the quantitative analysis of NMGA in biological samples.
Materials:
-
N-methyl-L-glutamic acid standard
-
Stable isotope-labeled N-methyl-L-glutamic acid (internal standard, e.g., d3-NMGA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Heptafluorobutyric acid (HFBA) (optional, as an ion-pairing agent)[3]
-
Biological sample (e.g., plasma, cell extract)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For plasma, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma.
-
For cell extracts, use the supernatant from Protocol 1 after spiking with the internal standard.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry if necessary, then reconstitute.
-
-
LC Separation:
-
Use a C18 or HILIC column suitable for polar metabolite separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Establish a gradient elution to separate NMGA from other metabolites.
-
-
MS/MS Detection:
-
Optimize the mass spectrometer parameters in positive ion mode using the NMGA standard.
-
Determine the precursor ion ([M+H]+) and optimize the fragmentor voltage and collision energy to identify a stable and intense product ion.
-
Set up a Multiple Reaction Monitoring (MRM) method for the transitions of both the native NMGA and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the NMGA standard with a fixed concentration of the internal standard.
-
Calculate the concentration of NMGA in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
N-Methylglutamate (NMG) Pathway in Bacteria
The following diagram illustrates the key enzymatic steps in the N-methylglutamate pathway for the utilization of monomethylamine (MMA) in bacteria.
Caption: The N-Methylglutamate pathway for monomethylamine utilization in bacteria.
Experimental Workflow for Stable Isotope Tracing
This diagram outlines the general workflow for a stable isotope tracing experiment using labeled NMGA.
Caption: A generalized workflow for metabolic pathway analysis using stable isotope-labeled NMGA.
Logical Relationship of NMGA to Glutamate Metabolism
This diagram illustrates the potential points of interaction between exogenously supplied NMGA and central glutamate metabolism.
Caption: Potential metabolic fate of this compound in relation to central glutamate pathways.
References
Troubleshooting & Optimization
Technical Support Center: N-Methylglutamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-methylglutamic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to this compound include chemical methods such as reductive amination and the 1,3-oxazolidin-5-one strategy, as well as biological methods like enzymatic synthesis and fermentation. Each method offers distinct advantages and challenges in terms of yield, scalability, and stereochemical control.
Q2: Which factors generally have the most significant impact on the yield of this compound synthesis?
A2: Key factors influencing the yield include the choice of starting materials and reagents, reaction conditions (temperature, pH, and reaction time), catalyst selection and concentration (for chemical methods), and enzyme activity or microbial strain efficiency (for biological methods). Purity of reactants and solvents also plays a critical role.
Q3: How can I minimize the formation of the common byproduct, N,N-dimethylglutamic acid, during reductive amination?
A3: Minimizing the formation of the dimethylated byproduct can be achieved by carefully controlling the stoichiometry of the methylating agent (e.g., formaldehyde). Using a molar equivalent or a slight excess of the methylating agent relative to the glutamic acid is often recommended. Additionally, the choice of reducing agent and reaction conditions can influence selectivity towards mono-methylation.
Q4: What are the most effective methods for purifying this compound?
A4: Ion-exchange chromatography is a highly effective method for purifying this compound from unreacted starting materials and side products.[1][2] The separation is based on the different isoelectric points of the components. Crystallization is another common technique for purification, often performed after chromatographic separation to obtain a highly pure product.[1]
Troubleshooting Guides
Chemical Synthesis: Reductive Amination
Reductive amination is a widely used method for the N-methylation of amino acids. It typically involves the reaction of glutamic acid with formaldehyde in the presence of a reducing agent.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | Ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic to neutral). The reaction of the amine with the carbonyl compound is often reversible and pH-dependent. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but others like sodium cyanoborohydride (NaBH₃CN) can offer better selectivity for the imine over the aldehyde.[3][4] A comparative study of different reducing agents may be necessary to find the optimal one for your specific conditions. |
| Incorrect Stoichiometry | Carefully control the molar ratios of glutamic acid, formaldehyde, and the reducing agent. An excess of the reducing agent is often required, but a large excess of formaldehyde can lead to the formation of N,N-dimethylglutamic acid. |
| Inappropriate Reaction Temperature | The reaction temperature can significantly affect the reaction rate and selectivity. Lower temperatures may favor mono-methylation, while higher temperatures can lead to increased side product formation. Optimization of the temperature profile is recommended. |
| Reaction Time | Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to degradation or side reactions. |
Issue 2: Formation of N,N-dimethylglutamic Acid
| Potential Cause | Troubleshooting Steps |
| Excess Formaldehyde | Use a stoichiometric amount or only a slight excess of formaldehyde relative to glutamic acid. |
| Reaction Conditions | Lowering the reaction temperature and reducing the reaction time can help to minimize over-methylation. |
| Choice of Reducing Agent | Some reducing agents may favor mono-alkylation over di-alkylation. Experiment with different borohydride reagents to assess selectivity. |
Chemical Synthesis: 1,3-Oxazolidin-5-one Intermediate
This method involves the formation of a cyclic intermediate, an oxazolidinone, from the amino acid and formaldehyde, followed by reductive cleavage to yield the N-methylated product. This approach can offer better control over mono-methylation.[5][6]
Issue: Low Yield of the Final this compound Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxazolidinone Formation | Ensure complete removal of water during the cyclization step, as it is often a reversible reaction. Using a Dean-Stark apparatus or a drying agent can be beneficial. The choice of acid catalyst and reaction solvent can also impact the efficiency of this step. |
| Inefficient Reductive Cleavage | The choice of reducing agent for the ring-opening is crucial. Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is commonly used.[5] The efficiency of this step can be sensitive to the specific substrate and reaction conditions. |
| Side Reactions | Amino acids with reactive side chains may require protection to prevent unwanted side reactions during the synthesis.[6] For glutamic acid, the carboxylic acid side chain may need to be protected, depending on the specific reaction conditions. |
Biological Methods: Enzymatic Synthesis and Fermentation
Biological methods utilize enzymes or whole microorganisms to catalyze the N-methylation of glutamic acid, offering high specificity and mild reaction conditions.[7][8]
Issue: Low Titer or Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Low Enzyme Activity (Enzymatic Synthesis) | Optimize reaction conditions such as pH, temperature, and substrate concentrations to match the optimal activity range of the N-methyltransferase or dehydrogenase. Ensure the presence of any necessary cofactors (e.g., S-adenosylmethionine (SAM) or NADH/NADPH).[9] |
| Suboptimal Fermentation Conditions | For fermentative production, optimize medium components (carbon and nitrogen sources, salts, etc.), pH, temperature, and aeration.[10][11] Response surface methodology (RSM) can be a powerful tool for this optimization.[10][11] |
| Metabolic Burden or Toxicity (Fermentation) | High-level expression of the synthesis pathway can impose a metabolic burden on the host organism. The accumulation of the product or intermediates may also be toxic. Fed-batch strategies can help to control substrate and product concentrations, mitigating these effects.[12][13] |
| Inefficient Precursor Supply (Fermentation) | Ensure that the metabolic pathways of the host organism are engineered to provide a sufficient supply of the precursor, L-glutamic acid. |
Data Presentation
Table 1: Comparison of General Yields for N-Methyl Amino Acid Synthesis Methods
| Synthesis Method | General Yield Range | Key Considerations |
| Reductive Amination | 40-80% | Can produce N,N-dimethylated byproducts. Yield is highly dependent on reaction conditions and choice of reagents. |
| 1,3-Oxazolidin-5-one Intermediate | 60-95% | Generally provides better control over mono-methylation. May require protection of reactive side chains.[5][6] |
| Enzymatic Synthesis | Variable (highly dependent on enzyme) | Offers high stereoselectivity and mild reaction conditions. Enzyme availability and cost can be a factor.[9] |
| Fermentation | Variable (highly dependent on strain and process) | Potentially a cost-effective and scalable method. Requires extensive strain and process optimization.[8] |
Experimental Protocols
Protocol 1: Reductive Amination of L-Glutamic Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Dissolution: Dissolve L-glutamic acid in an appropriate aqueous alkaline solution (e.g., NaOH solution) to deprotonate the amino group.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (e.g., 37 wt. %) to the reaction mixture. A molar ratio of 1:1 to 1:1.2 (glutamic acid:formaldehyde) is a good starting point.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄), while monitoring the temperature. A molar excess of the reducing agent (e.g., 2-3 equivalents) is typically used.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a set period (e.g., 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by adding an acid (e.g., HCl) to destroy the excess reducing agent and adjust the pH to the isoelectric point of this compound to facilitate its precipitation or for subsequent purification.
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
This protocol provides a general framework for purification. Specific resins and elution conditions may need to be optimized.
-
Resin Selection and Preparation: Choose a suitable ion-exchange resin. A strong cation exchange resin is often used for amino acid separation.[2] Equilibrate the resin with a buffer at a specific pH that allows for the differential binding of this compound, glutamic acid, and N,N-dimethylglutamic acid.
-
Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound amino acids using a pH gradient or a salt gradient. The different components will elute at different points based on their isoelectric points and affinity for the resin. Glutamic acid, this compound, and N,N-dimethylglutamic acid will have slightly different pI values, allowing for their separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method (e.g., ninhydrin test, LC-MS) to identify the fractions containing the pure this compound.
-
Desalting and Isolation: Combine the pure fractions and remove the salt by a suitable method such as dialysis or by using a desalting column. Isolate the final product by lyophilization or crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Logical relationship for troubleshooting low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. diaion.com [diaion.com]
- 3. Optimization of γ-polyglutamic acid synthesis using response surface methodology of a newly isolated glutamate dependent Bacillus velezensis Z3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioneer.dk [bioneer.dk]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of glutamic acid production by <i>Corynebacterium glutamicum</i> using response surface methodology - Journal of King Saud University - Science [jksus.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization for a recombinant E. coli fed-batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in N-methylglutamic acid detection and quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the detection and quantification of N-methylglutamic acid (NMGA). Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (NMGA) challenging to analyze using standard reversed-phase liquid chromatography (RPLC)?
A1: NMGA is a highly polar, small molecule. In standard RPLC, which utilizes a nonpolar stationary phase (like C18), polar analytes have weak interactions with the column packing material. This results in poor retention, meaning the NMGA passes through the column very quickly, often eluting with the solvent front, which makes accurate quantification difficult.[1][2]
Q2: What are the most common analytical methods for the detection and quantification of NMGA?
A2: The primary methods are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] HPLC methods almost always require a pre-column or post-column derivatization step to make the molecule detectable by UV or fluorescence.[3][4][6] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for direct detection without derivatization, although derivatization can still be used to improve chromatography.[1][5]
Q3: Is chemical derivatization necessary for NMGA analysis?
A3: It depends on the detection method. For HPLC with UV or fluorescence detection, derivatization is essential because NMGA lacks a native chromophore or fluorophore. Chiral derivatization reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or analogs of Marfey's reagent (N-α-(5-fluoro-2,4-dinitro-phenyl)-L-valine amide) are used to both enable detection and separate D/L enantiomers.[3][4] For LC-MS/MS, derivatization is not strictly necessary but can be employed to improve chromatographic retention and separation.[1]
Q4: What are the major sources of interference in NMGA analysis?
A4: Major interferences include:
-
Primary Amino Acids: High concentrations of primary amino acids (like glutamic acid) in biological samples can interfere with the detection of secondary amines like NMGA. Pre-treatment with reagents like o-phthaldialdehyde (OPA) is often required to remove these primary amines before derivatization of NMGA.[3][4]
-
Isobaric Compounds: In mass spectrometry, other molecules with the same mass-to-charge ratio (m/z) can interfere. High-resolution mass spectrometry or tandem MS (MS/MS) is crucial to differentiate NMGA from these interferences.[5][7]
-
Matrix Effects: Components of the biological sample (salts, lipids, proteins) can suppress or enhance the ionization of NMGA in the mass spectrometer source, leading to inaccurate quantification.[8]
Q5: How can I improve the chromatographic retention of NMGA?
A5: To improve retention of this polar molecule, consider these strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is ideal for retaining and separating highly polar compounds like NMGA.
-
Derivatization: As mentioned, derivatizing NMGA with a nonpolar chemical group will increase its hydrophobicity, leading to better retention on reversed-phase columns.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged NMGA molecule, improving its retention on a reversed-phase column.
Troubleshooting Guides
This guide addresses specific issues you may encounter during NMGA analysis, particularly with LC-MS/MS methods.
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Signal Detected | a. Poor retention; NMGA is eluting in the solvent front. | a. Switch to a HILIC column. If using RPLC, consider derivatization or an ion-pairing agent. |
| b. Inefficient ionization in the MS source. | b. Optimize MS source parameters (e.g., capillary voltage, gas temperature). Check mobile phase pH; ensure it's compatible with efficient ionization (typically acidic for positive mode). | |
| c. Analyte degradation or transformation. | c. NMGA's parent amino acid, glutamic acid, is known to cyclize to pyroglutamic acid in the MS source.[9][10] Optimize source temperature and voltages to minimize this. Use a stable isotope-labeled internal standard to correct for any conversion. | |
| 2. Poor Peak Shape (Tailing or Fronting) | a. Incompatible mobile phase or pH. | a. Ensure the mobile phase pH is at least 1-2 units away from the isoelectric point (pI) of NMGA to ensure it's fully ionized. |
| b. Column overload. | b. Dilute the sample or inject a smaller volume. | |
| c. Secondary interactions with column hardware. | c. Use a bio-inert or PEEK-lined column and system components to minimize interactions with metal surfaces. | |
| 3. High Signal Variability / Poor Reproducibility | a. Significant matrix effects. | a. Improve sample cleanup using Solid-Phase Extraction (SPE). Use a stable isotope-labeled (e.g., ¹³C, ¹⁵N) NMGA as an internal standard to normalize for signal suppression or enhancement. |
| b. Inconsistent sample preparation. | b. Ensure precise and repeatable pipetting, extraction, and evaporation steps. Automate where possible. | |
| c. Instability of NMGA in the sample or autosampler. | c. Keep samples cooled in the autosampler (e.g., 4°C). Perform stability tests to ensure NMGA is not degrading during storage or analysis. | |
| 4. Inaccurate Quantification | a. No or inappropriate internal standard (IS). | a. The gold standard is a stable isotope-labeled version of NMGA. If unavailable, a structurally similar compound (e.g., another N-methylated amino acid) that is not present in the sample can be used, but this is less ideal. |
| b. Interference from primary amino acids. | b. For HPLC-UV, use an OPA pre-treatment to remove primary amines.[3][4] For LC-MS/MS, ensure sufficient chromatographic separation from interfering compounds. | |
| c. Non-linear calibration curve. | c. Check for detector saturation at high concentrations. Ensure the blank matrix used for calibration standards is free of endogenous NMGA. |
Quantitative Data Summary
The performance of analytical methods varies based on the instrumentation, sample matrix, and protocol. The following table provides a general comparison of common approaches.
| Parameter | HPLC with Derivatization & UV/FLD | LC-MS/MS (HILIC) |
| Selectivity | Moderate; dependent on chromatography and derivatization specificity. | Very High; uses precursor/product ion transitions. |
| Sensitivity (Typical LOQ) | Low pmol range (e.g., 5-10 pmol on-column).[4] | fmol to low nmol range (e.g., 5-50 nM in solution) for similar amino acids. |
| Derivatization Required? | Yes, mandatory for detection.[3] | No, but can be used to enhance chromatography. |
| Throughput | Lower, due to derivatization and longer run times. | Higher, with faster chromatography possible. |
| Key Advantage | Good for chiral separation with chiral derivatizing agents. | High sensitivity and specificity; less sample cleanup needed. |
| Key Disadvantage | Susceptible to interference from other primary/secondary amines.[3] | Susceptible to matrix effects and in-source instability.[8][9] |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation from Plasma
This protocol describes a general procedure for extracting NMGA from a plasma sample prior to LC-MS/MS analysis.
-
Aliquoting: Thaw plasma samples on ice. Vortex gently. Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., stable isotope-labeled NMGA in water) to each sample, vortex to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol containing 1% formic acid) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Incubate at -20°C for 20 minutes to enhance precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile:10% Water with 0.1% Formic Acid for HILIC analysis). Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for injection.
References
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. agilent.com [agilent.com]
- 3. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 7. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC Separation of N-Methylglutamic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of N-methylglutamic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: this compound exists as enantiomers (N-methyl-D-glutamic acid and N-methyl-L-glutamic acid). Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns difficult. Therefore, chiral separation techniques are required.
Q2: What are the common strategies for separating this compound isomers by HPLC?
A2: The two primary strategies are:
-
Indirect Separation via Chiral Derivatization: This is a common and effective method. The isomers are reacted with a chiral derivatizing agent to form diastereomers.[1][2] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (like C18 or ODS).[1][2]
-
Direct Separation using a Chiral Stationary Phase (CSP): This method uses an HPLC column where the stationary phase is chiral. The isomers interact differently with the CSP, leading to different retention times and separation. Crown-ether based CSPs have shown effectiveness for separating amino acid enantiomers like glutamic acid.[3]
Q3: What is a suitable derivatization agent for this compound?
A3: A highly effective chiral derivatizing agent is N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂), which is an analog of Marfey's reagent.[1][2] This reagent reacts with the secondary amine of this compound to form diastereomers that can be well-resolved on a reversed-phase column and detected by UV absorbance.[1][2] Other reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) have also been used, but may require additional sample cleanup steps.[1]
Q4: Do I need to remove primary amino acids from my sample before derivatization?
A4: When using reagents like FDNP-Val-NH₂, pretreatment to remove primary amino acids is not required. The resulting peaks for N-methyl-d-glutamate (NMDG) and N-methyl-l-glutamate (NMLG) are not typically obscured by other primary or secondary amino acids.[1][2] This simplifies the sample preparation process compared to other methods that necessitate the removal of interfering compounds.[1]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Isomer Peaks
Q: My chromatogram shows a single, broad peak or two co-eluting peaks instead of two distinct isomer peaks. What could be the cause?
A: Poor resolution is a common issue that can stem from several sources. Follow this diagnostic workflow to identify the problem.
References
Technical Support Center: N-methylglutamic Acid Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of samples containing N-methylglutamic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental samples?
A1: While direct studies on this compound are limited, based on the behavior of its parent compound, glutamic acid, the primary causes of degradation are likely:
-
pH Instability: Glutamic acid is known to degrade into pyroglutamic acid in acidic conditions, particularly in solutions like 0.1 N HCl[1]. It is reasonable to assume that this compound could undergo a similar cyclization reaction.
-
Temperature: Elevated temperatures can accelerate the degradation of amino acids. For instance, glutamic acid's conversion to pyroglutamic acid is favored by increased temperatures[2]. Long-term storage at -20°C has been shown to affect the concentration of some amino acids more than storage at -80°C[3].
-
Enzymatic Degradation: Biological samples such as serum and plasma contain various enzymes that can potentially metabolize this compound. Biosynthetically, it can be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid[4]. The presence of such enzymes in samples could lead to its degradation.
-
Oxidation: The S-methyl thioether group of methionine is susceptible to oxidation, and other amino acids can also be affected by oxidative stress[5]. While this compound does not have a thiol group, general oxidative processes in a sample can contribute to the degradation of various components.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to changes in the concentrations of various amino acids in serum[3][6].
Q2: How should I store my samples to ensure the stability of this compound?
A2: To ensure the stability of this compound in your samples, it is crucial to minimize the impact of the factors mentioned above. The following storage conditions are recommended:
-
Temperature: For long-term storage, -80°C is the recommended temperature. This has been shown to be superior to -20°C for maintaining the stability of many amino acids in plasma and dried blood spots[3][5]. For short-term storage (up to 24-48 hours), samples should be kept at 4°C[7].
-
pH: Maintain the pH of your samples within a neutral range (pH 6-8) if the experimental protocol allows. Avoid strongly acidic conditions to prevent potential cyclization to a pyroglutamic acid derivative[1].
-
Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot samples into single-use vials before freezing[7].
-
Inert Atmosphere: For highly sensitive samples or long-term storage, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize oxidation.
Q3: What are the best practices for handling biological samples (serum, plasma) to prevent this compound degradation?
A3: Proper sample handling from the moment of collection is critical for accurate quantification of this compound.
-
Rapid Processing: Process blood samples as quickly as possible after collection. Delays in processing, especially at room temperature, can lead to significant changes in the concentrations of amino acids, including glutamic acid[8].
-
Centrifugation: Centrifuge blood samples promptly to separate serum or plasma from cells. Cellular metabolism can continue after collection and alter the composition of the sample[9].
-
Avoid Hemolysis: Hemolysis, the rupture of red blood cells, can release enzymes and other components that may interfere with the analysis and potentially degrade this compound. Care should be taken during sample collection and handling to prevent hemolysis[3].
-
Use of Anticoagulants: For plasma collection, the choice of anticoagulant can be a factor. While specific effects on this compound are not documented, it is important to be consistent with the type of anticoagulant used throughout a study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent this compound levels in stored samples. | Sample degradation due to improper storage temperature. | Store samples at -80°C for long-term storage. Avoid storing at -20°C or 4°C for extended periods. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials before freezing to minimize the need for thawing the entire sample. | |
| Acidic pH of the sample or storage buffer. | If possible, adjust the pH of the sample to a neutral range (6-8). Use neutral buffers for sample dilution and storage. | |
| Unexpected peaks or altered retention times in chromatography. | Formation of degradation products (e.g., pyroglutamic acid derivative). | Review sample handling and storage protocols to minimize degradation. Consider using analytical methods that can separate this compound from its potential degradation products. |
| Matrix effects from the biological sample. | Employ appropriate sample preparation techniques such as protein precipitation or solid-phase extraction to clean up the sample before analysis. | |
| High variability between replicate samples. | Inconsistent sample handling procedures. | Standardize all pre-analytical steps, including the time from collection to processing, centrifugation parameters, and storage conditions. |
| Contamination during sample preparation. | Use clean labware and high-purity reagents. Work in a clean environment to avoid contamination. |
Quantitative Data Summary
| Parameter | Condition | Effect on Amino Acid Stability | Reference |
| pH | 0.1 N HCl | Significant decrease in glutamic acid concentration due to degradation to pyroglutamic acid. | [1] |
| Temperature | 22°C (Room Temperature) | Noticeable elevation of asparagine, glutamate, and alanine in serum after 1-4 hours. | [6] |
| 4°C | Significant changes in 17 amino acids in serum after 24 hours. | [6] | |
| -20°C vs. -80°C | Long-term storage at -20°C leads to more significant degradation of some amino acids compared to -80°C. | [3] | |
| Freeze-Thaw Cycles | Three cycles at -80°C | Significant increase in the concentration of 11 amino acids in serum. | [6] |
| Processing Delay | 24-hour delay at cool temperatures | 37% increase in serum glutamic acid. | [8] |
| 48-hour delay at cool temperatures | 73% increase in serum glutamic acid. | [8] |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Processing for Serum and Plasma
-
Blood Collection:
-
Collect whole blood using standard venipuncture techniques.
-
For serum, use serum separator tubes (SSTs).
-
For plasma, use tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Maintain consistency in the choice of anticoagulant.
-
Immediately after collection, gently invert the tubes 8-10 times to mix.
-
-
Processing:
-
Process samples as soon as possible, ideally within 2 hours of collection[8].
-
Keep samples on wet ice or at 4°C during any delay before centrifugation.
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Aliquoting and Storage:
-
Immediately after centrifugation, carefully transfer the serum or plasma supernatant to clean, pre-labeled polypropylene cryovials.
-
Aliquot the sample into volumes appropriate for single-use to avoid freeze-thaw cycles.
-
Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C until analysis.
-
Protocol 2: Analysis of this compound by HPLC
While various methods exist, a common approach involves derivatization followed by High-Performance Liquid Chromatography (HPLC). The following is a general protocol that may require optimization for specific instrumentation and sample types.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To remove proteins, add a precipitation agent such as acetonitrile or methanol (e.g., 3 volumes of cold solvent to 1 volume of sample).
-
Vortex the mixture and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Derivatization:
-
Several reagents can be used to derivatize secondary amino acids like this compound for HPLC analysis, such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2)[10][11].
-
Follow the specific protocol for the chosen derivatization reagent, which typically involves mixing the sample extract with the reagent in a buffered solution and incubating for a set time at a specific temperature.
-
-
HPLC Analysis:
-
Use a reversed-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile)[10][11].
-
Detect the derivatized this compound using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatization agent.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling samples for this compound analysis.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Preanalytical Biospecimen Handling on the Measurement of B Vitamers, Amino Acids, and Other Metabolites in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-D-aspartate (NMDA) Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing N-methyl-D-aspartate (NMDA) receptor binding assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider before starting an NMDA receptor binding assay?
A1: Before initiating an NMDA receptor binding assay, it is crucial to ensure the quality of your reagents and biological materials. This includes verifying the radiochemical purity of your radioligand, which should ideally be above 90%.[1] The health and passage number of your cell cultures are also critical, as receptor expression levels can fluctuate over time.[2] Additionally, confirming the absence of endogenous ligands in your membrane preparations through thorough washing is essential for accurate results.[1]
Q2: My radioligand binding assay is showing high non-specific binding. What are the common causes and how can I reduce it?
A2: High non-specific binding can obscure your specific signal and is a common challenge. It can be caused by the radioligand binding to components other than the NMDA receptor, such as lipids, other proteins, and the filter membrane itself.[1] Ideally, non-specific binding should account for less than 50% of total binding.[1]
Here are some strategies to mitigate high non-specific binding:
-
Optimize Radioligand Concentration: Using a lower concentration of the radioligand, typically at or below its dissociation constant (Kd), can help.[1]
-
Adjust Assay Buffer Composition: The inclusion of bovine serum albumin (BSA) or other blocking agents in your assay buffer can reduce non-specific interactions.[1][3] Increasing the salt concentration of the buffer can also be effective.[3]
-
Improve Washing Steps: Increasing the volume and number of washes with ice-cold buffer can help remove unbound and non-specifically bound radioligand.[1]
-
Pre-treat Filters: Coating filters with a blocking agent like BSA can prevent the radioligand from sticking to the filter material.[1]
Q3: I am observing low specific binding in my assay. What could be the issue?
A3: Low specific binding can result from a variety of factors, ranging from the integrity of your reagents to the experimental conditions.
Potential causes and solutions include:
-
Degraded Radioligand or Test Compounds: Ensure that your radioligand and test compounds are not degraded. Prepare fresh solutions for each experiment.
-
Suboptimal Incubation Time: Ensure that the incubation has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.
-
Incorrect pH or Temperature: NMDA receptor binding is sensitive to pH and temperature. Verify that your assay buffer is at the correct pH and that the incubation temperature is optimal and consistent.[2]
-
Low Receptor Density: The tissue or cell preparation may have a low concentration of NMDA receptors. Consider using a different source or a preparation method that enriches for the receptor.
Q4: My dose-response curves are showing a shallow or inconsistent slope. What does this indicate?
A4: A shallow or inconsistent slope in your dose-response curve can point to several issues within your assay. This could be due to suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature.[2] It can also be a sign of reagent degradation, so it is always recommended to use freshly prepared solutions.[2] Another factor to consider is the complexity of NMDA receptor pharmacology, as some ligands may interact with multiple binding sites or receptor subtypes, leading to complex binding patterns.
Q5: How can I mitigate excitotoxicity when working with live cells for NMDA receptor assays?
A5: NMDA receptor-mediated excitotoxicity, caused by excessive calcium influx, is a common problem in cell-based assays.[2] To minimize cell death, you can:
-
Optimize Agonist Concentration: Use the lowest concentration of NMDA and its co-agonist (glycine or D-serine) that still elicits a measurable response.[2]
-
Limit Exposure Time: Reduce the duration of agonist application to the minimum time required to obtain a stable signal.[2]
-
Use a Competitive Antagonist: Including a low concentration of a competitive antagonist can help to reduce the overall level of receptor activation and subsequent excitotoxicity.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent pipetting or liquid handling. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[2] |
| Inconsistent cell numbers per well. | Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette.[2] | |
| Edge effects on the plate due to temperature or evaporation gradients. | Use a plate incubator with good temperature uniformity and fill outer wells with sterile water or media.[2] | |
| Low Maximal Response | Receptor desensitization due to prolonged agonist exposure. | Optimize the timing of agonist addition and signal reading.[2] |
| Excitotoxicity at high agonist concentrations. | Reduce agonist incubation time or use a lower concentration range. Monitor cell viability.[2] | |
| Shift in EC50/IC50 Values | Inconsistent co-agonist (glycine or D-serine) concentration. | The concentration of the co-agonist is critical for NMDA receptor activation. Ensure consistent co-agonist levels across all wells and experiments.[2] |
| Variability in cell passage number. | Use cells within a defined and narrow passage number range as receptor expression can change over time.[2] |
Quantitative Data Summary
The binding affinity of various ligands for the NMDA receptor is crucial for interpreting experimental results. The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for selected NMDA receptor ligands. These values can vary depending on the specific experimental conditions and receptor subunit composition.
| Ligand | Receptor Subtype | K_d / K_i (nM) | Notes |
| Agonists | |||
| Glutamate | GluN1/GluN2A | ~300 - 1000 | Higher potency at GluN2D-containing receptors.[4] |
| GluN1/GluN2B | ~300 - 800 | ||
| GluN1/GluN2C | ~100 - 400 | ||
| GluN1/GluN2D | ~70 - 100 | ||
| Glycine | GluN1/GluN2A | ~100 - 500 | Glycine has a ~10-fold higher affinity for GluN2B-containing NMDARs.[4] |
| GluN1/GluN2B | ~30 - 100 | ||
| GluN1/GluN2C | ~400 - 1000 | ||
| GluN1/GluN2D | ~300 - 700 | ||
| D-Serine | GluN1/GluN2A | ~100 - 400 | D-serine is a more potent agonist than glycine and shows a marginal preference for GluN2A-NMDARs.[4] |
| GluN1/GluN2B | ~50 - 200 | ||
| GluN1/GluN2C | ~300 - 800 | ||
| GluN1/GluN2D | ~200 - 600 | ||
| Antagonists | |||
| D-AP5 | GluN1/GluN2A | 520 | 5.9-fold preference for GluN1/2A over GluN1/2B.[5] |
| GluN1/GluN2B | 3100 | ||
| NVP-AAM077 | GluN1/GluN2A | 11 | ~400-fold selective for GluN2A over GluN2B.[5] |
| GluN1/GluN2B | 4400 | ||
| ST3 | GluN1/GluN2A | 52 | 15-fold selective for GluN1/2A over GluN1/2B.[5] |
| GluN1/GluN2B | 782 | ||
| Channel Blockers | |||
| MK-801 | Rat Brain Membranes | K_d: 12 | Non-competitive channel blocker.[6] |
| Phencyclidine (PCP) | GluN1/GluN2B | K_i: 400 (for non-specific binding determination) | Used to define non-specific binding in some assays.[7] |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay using [³H]MK-801
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor using [³H]MK-801.
1. Membrane Preparation:
-
Homogenize whole rat brains (excluding cerebella) in ice-cold Tris-HCl buffer (pH 7.4).[6]
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C until use.
2. Assay Incubation:
-
In a 96-well plate, combine the following in each well:
-
Membrane preparation (e.g., 0.2 mg of protein).[6]
-
[³H]MK-801 at a final concentration of approximately 5 nM.[6]
-
A serial dilution of the test compound.
-
For determining non-specific binding, use a high concentration of unlabeled MK-801 (e.g., 10 µM).[6]
-
To ensure maximal channel opening for [³H]MK-801 binding, include saturating concentrations of glutamate (e.g., 20 µM) and glycine (e.g., 25 µM).[8]
-
-
Incubate the plate at 25°C for 180 minutes to allow the binding to reach equilibrium.[6]
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
4. Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC₅₀ value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.[9]
Visualizations
NMDA Receptor Signaling Pathway
Caption: A simplified diagram of the NMDA receptor activation pathway.
Experimental Workflow for a Competitive Binding Assay
Caption: A typical workflow for an NMDA receptor competitive binding assay.
Logical Relationship for Troubleshooting High Non-Specific Bindingdot
// Nodes Problem [label="High Non-Specific\nBinding", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Radioligand Issues", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Assay Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Tissue/Cell Prep", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Lower [Radioligand]", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Check Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Optimize Incubation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Modify Buffer (e.g., add BSA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Reduce Protein Amount", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Improve Washing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1a; Cause1 -> Solution1b; Cause2 -> Solution2a; Cause2 -> Solution2b; Cause3 -> Solution3a; Cause3 -> Solution3b; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in NMDA Receptor Subunit Densities and Ligand Binding to Glycine Recognition Sites are Associated with Chronic Anxiety in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage and Administration of N-Methylglutamic Acid in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage and administration of N-methylglutamic acid (NMGA) in animal models. All recommendations for NMGA are inferred from data on structurally and functionally related glutamate receptor agonists due to the limited availability of direct in vivo data for NMGA.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound (NMGA) in rodents?
A1: Direct dosage data for NMGA in animal models is scarce. Therefore, a conservative approach is to start with a low dose and perform a dose-response study. Based on dosages of other glutamate receptor agonists, a starting intraperitoneal (IP) dose in the range of 1-10 mg/kg could be considered for mice. For intracerebroventricular (ICV) administration, a much lower starting dose in the micrograms per animal range is advisable. It is crucial to monitor animals closely for any adverse effects, particularly signs of excitotoxicity such as seizures or excessive grooming.[1][2]
Q2: What is the best route of administration for NMGA?
A2: The optimal route of administration depends on the experimental goals.
-
Intraperitoneal (IP) injection: This is a common systemic route that is relatively easy to perform. However, the ability of NMGA to cross the blood-brain barrier (BBB) after systemic administration is not well-documented.[1]
-
Intracerebroventricular (ICV) injection: This route delivers the compound directly into the brain's ventricular system, bypassing the BBB and ensuring central nervous system (CNS) exposure. This method is more invasive and requires surgical expertise.
-
Oral gavage: While an option, the bioavailability of NMGA via this route is unknown.
For initial studies investigating the central effects of NMGA, ICV administration is recommended to ensure target engagement.
Q3: How should I prepare an NMGA solution for in vivo administration?
A3: N-methyl-DL-glutamic acid has a reported water solubility of 62.5 mg/mL, which may require ultrasonic assistance to fully dissolve. It is recommended to prepare solutions in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for ICV injections. The pH of the final solution should be adjusted to a physiological range (7.2-7.4) to avoid irritation at the injection site. Solutions should be freshly prepared and filtered through a 0.22 µm sterile filter before use.
Q4: What are the potential adverse effects of NMGA administration?
A4: As a glutamate analog, NMGA has the potential to induce excitotoxicity, which can lead to neuronal damage.[3][4] Signs of excitotoxicity in rodents can include:
-
Hyperactivity
-
Repetitive behaviors (e.g., excessive grooming, tail-biting)[1]
-
Seizures
-
Ataxia (loss of coordination)
-
In severe cases, neuronal death.[3]
It is imperative to start with low doses and carefully observe the animals for any of these signs. If adverse effects are observed, the dose should be reduced.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in NMGA solution | Poor solubility at the desired concentration or pH. | - Use sonication to aid dissolution.- Gently warm the solution (ensure stability is not compromised).- Adjust the pH of the solvent.- Prepare a more dilute solution if possible. |
| No observable behavioral or physiological effect | - Insufficient dose.- Poor bioavailability via the chosen administration route (e.g., poor BBB penetration after IP injection).- Rapid metabolism of the compound. | - Perform a dose-escalation study to find an effective dose.- Consider a more direct route of administration, such as ICV injection.- Analyze plasma or brain tissue for NMGA concentrations to assess bioavailability and metabolism. |
| High variability in experimental results | - Inconsistent injection technique.- Animal-to-animal differences in metabolism or sensitivity.- Instability of the NMGA solution. | - Ensure all personnel are thoroughly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Prepare fresh NMGA solutions for each experiment. |
| Signs of severe excitotoxicity (e.g., seizures, animal distress) | The administered dose is too high. | - Immediately terminate the experiment for the affected animal according to IACUC guidelines.- Reduce the dose for subsequent experiments.- Consider co-administration of an NMDA receptor antagonist if therapeutically relevant, though this will complicate the interpretation of NMGA-specific effects. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following tables summarize dosages for other relevant glutamate receptor agonists in rodents to provide a reference for experimental design.
Table 1: Systemic (Intraperitoneal) Administration of Glutamate Receptor Agonists in Mice
| Compound | Receptor Target | Dose Range (mg/kg) | Animal Model | Observed Effects | Reference(s) |
| NMDA | NMDA Receptor | 2.5 - 75 | Mouse | Social deficits, repetitive behaviors, nociception | [1][2] |
| AMPA | AMPA Receptor | 0.1 (i.p.) | Mouse | Reversal of amnesia | [5] |
| Monosodium Glutamate | General Glutamate Receptors | 4000 (s.c.) | Mouse | Neurotoxicity in neonates | [3] |
Table 2: Central (Intracerebroventricular) Administration of Glutamate Receptor Agonists in Rats
| Compound | Receptor Target | Dose (µ g/animal ) | Animal Model | Observed Effects | Reference(s) |
| S-AMPA | AMPA/Kainate Receptor | 2 | Rat | Decreased motor activity, pro-epileptic symptoms | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound solution (sterile, physiological pH)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Preparation: Weigh the mouse to calculate the precise injection volume based on the target dose (e.g., in mg/kg).
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. For a right-handed injector, the mouse's head should be pointing to the left.
-
Injection Site: The injection should be administered into one of the lower abdominal quadrants, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Gently tilt the mouse with its head pointing downwards to displace the abdominal organs. Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (blood or urine) is aspirated. If fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Inject the solution smoothly and withdraw the needle.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Protocol 2: Intracerebroventricular (ICV) Injection in Mice (using a stereotaxic frame)
Materials:
-
This compound solution (sterile, pyrogen-free aCSF)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Surgical drill
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Warming pad
-
Suture material or tissue adhesive
-
Antiseptic and anesthetic for the surgical site
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic frame. Shave the head and clean the surgical area with an antiseptic. Apply a local anesthetic to the scalp.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Locate Bregma: Identify the bregma landmark on the skull.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., from bregma: Anterior-Posterior: -0.2 mm; Medial-Lateral: ±1.0 mm; Dorsal-Ventral: -2.5 mm), drill a small burr hole through the skull.
-
Injection: Slowly lower the Hamilton syringe needle through the burr hole to the target depth. Infuse the NMGA solution at a slow rate (e.g., 0.5 µL/min).
-
Post-injection: Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow upon withdrawal. Slowly retract the needle.
-
Closure and Recovery: Suture or use tissue adhesive to close the incision. Remove the mouse from the stereotaxic frame and place it on a warming pad until it recovers from anesthesia. Monitor the animal closely during the recovery period.
Visualizations
References
- 1. Effects of Intraperitoneal N-methyl-D-aspartate (NMDA) Administration on Nociceptive/Repetitive Behaviors in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (sunifiram) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some behavioral effects of AMPA/kainate receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in mass spectrometry of N-methylglutamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry of N-methylglutamic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound, offering potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][4] Given that this compound is a polar molecule often analyzed in complex biological matrices like plasma, urine, or tissue extracts, it is susceptible to interference from salts, phospholipids, and other endogenous components.[5][6]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A: Ion suppression is the more common matrix effect observed in electrospray ionization (ESI), which is typically used for polar analytes like this compound.[2][7] Several factors can cause this:
-
Competition for Ionization: High concentrations of co-eluting matrix components can compete with this compound for the limited available charge on the ESI droplets, reducing its ionization efficiency.[8][9]
-
Changes in Droplet Properties: Interfering compounds can increase the viscosity and surface tension of the ESI droplets.[4][8] This hinders solvent evaporation and the release of analyte ions into the gas phase.
-
Presence of Non-Volatile Materials: Non-volatile materials, such as salts, can co-precipitate with the analyte or prevent droplets from reaching the critical radius required for ion emission.[8]
-
High Analyte Concentration: At high concentrations (e.g., >10⁻⁵ M), the ESI response can become non-linear and lead to saturation effects.[7][8]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is infused into the LC eluent after the analytical column.[4][10] A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[10]
-
Post-Extraction Spike: This quantitative method involves comparing the signal response of an analyte spiked into a blank matrix extract after sample preparation with the response of the analyte in a neat (pure) solvent at the same concentration.[5][10] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[2]
Troubleshooting Common Issues
Issue 1: Poor reproducibility and accuracy in quantitative results for this compound.
-
Potential Cause: Uncompensated matrix effects that vary between samples.[7]
-
Solution: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as N-(¹³CD₃)-glutamic acid.[11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] This allows for accurate correction and reliable quantification.[11][13] If a SIL-IS is unavailable, matrix-matched calibration or the standard addition method can be viable alternatives.[1][4]
Issue 2: Low sensitivity and inability to reach required detection limits.
-
Potential Cause: Significant ion suppression from matrix components, particularly phospholipids in plasma or serum samples.[5]
-
Solution: Enhance sample preparation to effectively remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Use mixed-mode cation exchange (MCX) SPE cartridges, which are effective at removing salts and retaining polar compounds like this compound.[14]
-
Phospholipid Removal: For plasma or serum, use specialized phospholipid removal plates or cartridges (e.g., HybridSPE-Phospholipid) that selectively target and remove phospholipids, a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): Optimize LLE conditions by adjusting the pH of the aqueous sample and using appropriate immiscible organic solvents to selectively extract this compound while leaving interfering compounds behind.[5]
-
Issue 3: Inconsistent retention time and peak shape for this compound.
-
Potential Cause: Matrix components affecting the analyte's interaction with the stationary phase of the LC column.[3] This can be caused by overloading the column with matrix components or by specific interactions that alter the analyte's partitioning behavior.[3][15]
-
Solution:
-
Improve Chromatographic Separation: Switch to a column chemistry better suited for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[16] HILIC provides better retention for polar compounds like this compound, allowing for more effective separation from non-polar matrix components that are eluted early.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, lessening their impact on the chromatography.[4][8] This is only feasible if the resulting analyte concentration is still within the detection limits of the instrument.[8]
-
Use of Ion-Pairing Reagents: For reversed-phase chromatography, adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape for highly polar, underivatized amino acids.[17][18]
-
Issue 4: Observing a peak corresponding to pyroglutamic acid in my this compound samples.
-
Potential Cause: In-source cyclization of this compound (or its precursor, N-methylglutamine) to N-methylpyroglutamic acid. This is a known artifact for glutamine and glutamic acid during ESI-MS analysis, where the molecule can lose a water or ammonia molecule in the heated ESI source.[19]
-
Solution:
-
Chromatographic Separation: Develop an LC method that can baseline separate this compound from its potential cyclized form, N-methylpyroglutamic acid. A HILIC method is often suitable for this purpose.[20]
-
Optimize MS Source Conditions: The extent of in-source conversion can be dependent on parameters like the fragmentor voltage and source temperature.[19] Carefully optimize these parameters to minimize the cyclization artifact while maintaining adequate sensitivity for the parent analyte.
-
Use Isotopic Internal Standards: Employing a stable isotope-labeled internal standard for this compound can help correct for any in-source conversion, as the standard will undergo the same transformation at a similar rate.[19][20]
-
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes quantitative data to aid in method development and troubleshooting.
Experimental Workflow for Mitigating Matrix Effects
The following diagram illustrates a logical workflow for identifying and addressing matrix effects in the analysis of this compound.
Caption: Workflow for troubleshooting matrix effects.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to clean up biological samples (e.g., plasma) to reduce matrix interference before LC-MS/MS analysis.
-
Cartridge Selection: Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding the SIL-internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Dilute the supernatant 1:1 with 2% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Protocol 2: HILIC-MS/MS Method for this compound
This protocol provides a starting point for developing a robust chromatographic method to separate this compound from interferences.
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid
-
Gradient:
-
0.0 min: 95% A
-
5.0 min: 50% A
-
5.1 min: 5% A
-
6.0 min: 5% A
-
6.1 min: 95% A
-
8.0 min: 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions: To be optimized for this compound and its SIL-IS (e.g., parent ion -> characteristic product ion).
Data Tables: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods in reducing matrix effects and improving analyte recovery for polar compounds.
| Sample Preparation Method | Matrix Effect (Ion Suppression) | Analyte Recovery | Key Advantage |
| Protein Precipitation (PPT) | High (significant suppression)[5] | >90% | Simple, fast, and inexpensive[5] |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable (60-90%) | Cleaner extracts than PPT[5] |
| Solid-Phase Extraction (SPE) | Low | >85%[14] | High selectivity and clean extracts[8] |
| Phospholipid Removal Plates | Very Low (for plasma/serum) | >90% | Specifically targets phospholipids |
Logical Diagram: Decision Tree for Method Selection
This diagram helps in selecting the appropriate analytical strategy based on the sample matrix and analytical requirements.
Caption: Decision tree for analytical method selection.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. chem-agilent.com [chem-agilent.com]
- 19. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchmap.jp [researchmap.jp]
improving the stability of N-methylglutamic acid solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylglutamic acid (NMG) solutions. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (NMG) solution appears to be losing potency over time. What could be the cause?
A1: The loss of potency in your NMG solution is likely due to chemical degradation. Based on studies of the closely related compound, glutamic acid, the primary degradation pathway is likely the intramolecular cyclization of this compound to form N-methyl-pyroglutamic acid and water.[1][2][3] This modification blocks the N-terminal amine group, which can result in a loss of biological activity depending on your specific application.[4]
Q2: What factors influence the stability of my NMG solution?
A2: The stability of NMG in an aqueous solution is primarily affected by pH, temperature, and storage duration.
-
pH: Studies on glutamic acid show that its degradation to pyroglutamic acid is pH-dependent. The reaction is favored at acidic pH values (around 2-3) and is also accelerated at alkaline pH (around 8), with minimal degradation observed around pH 6.2.[1][3] It is highly probable that NMG exhibits similar pH-dependent stability.
-
Temperature: Elevated temperatures significantly accelerate the degradation of glutamic acid.[3][5] Therefore, storing your NMG solution at lower temperatures is crucial for maintaining its stability.
-
Oxygen: The presence of oxygen can also favor the conversion of glutamic acid to pyroglutamic acid.[3]
Q3: What are the recommended storage conditions for NMG solutions?
A3: To maximize the shelf-life of your NMG solution, we recommend the following based on best practices for similar amino acid solutions:
-
Temperature: Store solutions at 4°C for short-term use and at -20°C or -80°C for long-term storage.[6]
-
pH: Adjust the pH of the solution to a range of 6.0-7.0, as the degradation of the parent compound, glutamic acid, is minimal around this pH.[1][7]
-
Protection from Light: Although not explicitly documented for NMG, it is good practice to store solutions in amber vials or protected from light to prevent potential photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-related degradation.[3]
Q4: I've observed a change in the pH of my NMG solution over time. Is this normal?
A4: A slight change in pH could be indicative of degradation. The conversion of this compound to N-methyl-pyroglutamic acid involves the loss of a carboxylic acid group's acidic proton in the formation of the lactam ring, which could alter the overall pH of the solution. If you observe a significant pH shift, it is advisable to prepare a fresh solution.
Q5: Can I use a solvent other than water to improve stability?
A5: While NMG is soluble in water, the use of buffered aqueous solutions is highly recommended to control the pH and enhance stability. The choice of buffer can also impact stability. For example, phosphate buffers are commonly used. The addition of organic co-solvents should be approached with caution and validated for your specific application, as they can alter the solubility and stability of NMG.
Data on Factors Affecting Stability of Glutamic Acid (as a proxy for NMG)
The following table summarizes quantitative data on the stability of glutamic acid, which is expected to be a reliable indicator for the stability of this compound due to their structural similarity.
| Parameter | Condition | Observation | Implication for NMG Solutions | Citation |
| pH | pH 4.1 | Increased formation of pyroglutamic acid | Avoid strongly acidic conditions for storage. | [1][7] |
| pH 6.2 | Minimal formation of pyroglutamic acid | Optimal pH for storage is likely near neutral. | [1][7] | |
| pH 8.0 | Increased formation of pyroglutamic acid | Avoid alkaline conditions for storage. | [1][7] | |
| Temperature | 45°C (at pH 4.1) | Half-life of ~9 months for N-terminal glutamic acid | Higher temperatures accelerate degradation. | [1][7] |
| 150-250°C | Rapid conversion to pyroglutamic acid | Avoid high temperatures during preparation and storage. | [5] | |
| Solvent | 0.1 N HCl | Significant degradation to pyroglutamic acid | Unbuffered acidic solutions are not recommended. | [2] |
Experimental Protocols
Protocol for Assessing NMG Solution Stability
This protocol outlines a method to determine the stability of your this compound solution under specific storage conditions.
1. Materials and Equipment:
-
This compound (high purity)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18 or HILIC)[8][9]
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Temperature-controlled storage units (e.g., refrigerator, freezer)
-
Autosampler vials
2. Solution Preparation:
-
Prepare a stock solution of NMG at a known concentration (e.g., 1 mg/mL) in your desired buffer system.
-
Adjust the pH of the solution to your target value (e.g., pH 6.2).
-
Filter the solution through a 0.22 µm filter to ensure sterility and remove particulates.
-
Aliquot the solution into multiple vials for storage under different conditions (e.g., 4°C, -20°C, room temperature).
3. Stability Time Points:
-
Analyze an initial sample immediately after preparation (T=0).
-
Establish a schedule for subsequent analyses (e.g., 1, 2, 4, 8, and 12 weeks).
4. Analytical Method:
-
Develop an HPLC or LC-MS method to separate and quantify NMG and its potential degradation products. A reversed-phase HPLC-MS method is often suitable.[1]
-
Prepare a calibration curve using freshly prepared NMG standards.
-
At each time point, retrieve a vial from each storage condition, allow it to reach room temperature, and analyze it using the established method.
-
Quantify the concentration of NMG remaining in each sample.
5. Data Analysis:
-
Calculate the percentage of NMG remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining NMG versus time for each storage condition.
-
Determine the shelf-life of the solution under each condition, defined as the time at which the concentration of NMG drops below a specified threshold (e.g., 90% of the initial concentration).
Visualizations
Caption: Likely degradation pathway of this compound.
Caption: Workflow for assessing NMG solution stability.
Caption: Troubleshooting decision tree for NMG solution instability.
References
- 1. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylglutamic Acid Derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of N-methylglutamic acid for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Guide 1: Silylation using MTBSTFA for GC-MS Analysis
| Problem/Question | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivatized product yield. | Presence of moisture in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. MTBSTFA derivatives are more stable and less moisture-sensitive than those from reagents like BSTFA.[1] |
| Incomplete reaction. | Increase reaction time or temperature. For some amino acids, increasing the reaction time from 2 to 4 hours at 100°C can improve the yield of the fully derivatized product. | |
| Multiple derivative peaks for this compound. | Incomplete derivatization of all active hydrogens. | Optimize reaction conditions (temperature, time, and reagent excess) to favor the formation of a single, fully derivatized product. |
| Side reactions. | Lowering the reaction temperature or adjusting the reaction time may help minimize the formation of unwanted byproducts. | |
| Poor chromatographic peak shape. | Analyte is not sufficiently volatile or is too polar. | Confirm complete derivatization. The goal of derivatization is to replace active hydrogens on polar functional groups to increase volatility and improve chromatographic behavior.[1] |
| Column issues. | Use a shorter, narrow-bore column to reduce analysis time for higher molecular weight TBDMS derivatives. A starting oven temperature of 100°C or lower may be necessary to resolve derivatives from the solvent front. |
Guide 2: Acylation for GC-MS and LC-MS Analysis
| Problem/Question | Potential Cause(s) | Suggested Solution(s) |
| Incomplete acylation. | Insufficient reagent or non-optimal reaction conditions. | Ensure the use of a suitable solvent such as acetonitrile, pyridine, DMSO, or THF.[2] For reactions that produce acids, consider adding a base like triethylamine or pyridine to neutralize them.[2] |
| Reaction with interfering substances. | Proper sample cleanup before derivatization is crucial. | |
| Poor reproducibility. | Inconsistent reaction times or temperatures. | Precisely control reaction parameters. For some methods, quenching the reaction with an acid can provide more reproducible results.[3] |
| Sample matrix effects. | The sample matrix can influence reaction efficiency, especially in pre-column derivatization methods.[4] Consider optimizing sample preparation to minimize matrix interference. |
Frequently Asked Questions (FAQs)
1. What is the purpose of derivatization for this compound analysis?
The polar nature of amino acids like this compound makes them unsuitable for direct analysis by GC-MS and can lead to poor retention in reversed-phase LC. Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte for GC-MS, and can improve chromatographic behavior and detection sensitivity for both GC-MS and LC-MS.[1][5]
2. Which derivatization method is best for this compound?
The choice of method depends on the analytical technique (GC-MS or LC-MS) and the specific requirements of the experiment.
-
For GC-MS: Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective method.[1] MTBSTFA derivatives are more stable and less sensitive to moisture compared to other silylation reagents.[1] Acylation with reagents like pentafluoropropionic anhydride (PFPA) is another option.[6]
-
For LC-MS: A variety of reagents can be used, including those that introduce a fluorescent tag or a charge for enhanced detection. Pre-column derivatization with reagents like Fmoc (9-fluorenylmethoxycarbonyl chloride) can be used to improve retention on reversed-phase columns, though reproducibility can be a challenge.[3] Other options include derivatization with N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[7][8][9]
3. Can this compound be analyzed without derivatization?
Yes, analysis of underivatized amino acids is possible with LC-MS, but it presents challenges due to their hydrophilic nature, which can lead to poor chromatographic retention and separation.[10] Methods using ion-pairing reagents like heptafluorobutyric acid (HFBA) can be employed to improve retention and achieve baseline separation.[10] However, a significant drawback of underivatized analysis can be matrix effects caused by ion suppression, which may require the use of costly stable isotope-labeled internal standards for accurate quantification.[8]
4. My LC-MS analysis of glutamic acid shows a peak for pyroglutamic acid. Is this a contaminant?
Not necessarily. Glutamic acid and glutamine can undergo in-source cyclization to form pyroglutamic acid in the mass spectrometer's ion source.[11] This is an artifact of the analysis and not necessarily indicative of pyroglutamic acid in the original sample. The extent of this conversion can be influenced by the fragmentor voltage.[11]
5. How important is pH control during derivatization?
pH control is critical for many derivatization reactions. For example, Fmoc derivatization is typically carried out under alkaline conditions (pH ~9) using a borate buffer.[3] If the sample is highly acidic, for instance after acid hydrolysis, it may need to be neutralized before derivatization. A bright yellow color upon adding some derivatization reagents can indicate that the sample pH is too low.
Experimental Protocols
Protocol 1: Silylation of this compound with MTBSTFA for GC-MS Analysis
This protocol is adapted from a general method for amino acid derivatization.
-
Sample Preparation: Aliquot a known volume of the sample containing this compound into a reaction vial and dry it completely under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization:
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Add 100 µL of acetonitrile.
-
Seal the vial tightly and vortex to mix.
-
Heat the mixture at 100°C for 4 hours.
-
-
Neutralization (Optional but Recommended): After cooling to room temperature, neutralize the sample with sodium bicarbonate.
-
Analysis: Inject an appropriate volume of the supernatant into the GC-MS system.
Protocol 2: Pre-column Derivatization with Fmoc for LC-MS Analysis
This protocol is based on a method for glutamine derivatization and may require optimization for this compound.[3]
-
Reagent Preparation:
-
Fmoc reagent: 20 mM in a suitable solvent.
-
Buffer: 50 mM sodium tetraborate, pH 9.0.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix:
-
100 µL of the sample containing this compound.
-
100 µL of 20 mM Fmoc reagent.
-
100 µL of 50 mM sodium tetraborate buffer (pH 9.0).
-
-
Vortex the mixture.
-
Incubate at 25°C for 20 minutes.
-
-
Reaction Quenching (for improved reproducibility):
-
Add a small volume of a volatile acid like formic acid or acetic acid to lower the pH and stop the reaction.[3]
-
-
Analysis: Inject the derivatized sample into the LC-MS system.
Quantitative Data Summary
| Parameter | Value | Derivatization Method | Analytical Technique | Reference |
| Detection Limits | 5.4–91 fmol | Butylation | LC-MS/MS | [12] |
| Calibration Curve Linearity (r²) | > 0.9984 | Butylation | LC-MS/MS | [12] |
| Detection Levels | 5-10 pmol | FDNP-Val-NH2 | HPLC-UV | [7] |
Visualizations
Caption: General workflow for this compound derivatization.
Caption: Troubleshooting low derivatization yield.
Caption: Silylation of this compound with MTBSTFA.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. youtube.com [youtube.com]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Chromatographic Resolution of N-methylglutamic Acid
Welcome to the technical support center dedicated to addressing challenges in the chromatographic analysis of N-methylglutamic acid (NMGA). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance separation and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for analyzing this compound?
A1: The main techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC: This is the most common approach. Methods include Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC).[1][2][3] HILIC is particularly well-suited for retaining and separating polar compounds like amino acids without derivatization.[2][4]
-
GC: This technique can be used but requires the derivatization of NMGA to increase its volatility for analysis.
Q2: Is derivatization necessary for the analysis of this compound?
A2: It depends on the chosen chromatographic technique and the analytical goals.
-
For GC analysis, derivatization is mandatory to make the polar NMGA volatile. Common methods include silylation or esterification.[5]
-
For HPLC analysis, derivatization is often optional but can be highly beneficial. Pre-column derivatization with chiral reagents like FDNP-Val-NH₂ (an analog of Marfey's reagent) can significantly improve resolution from other amino acids and allow for the separation of enantiomers.[1][6] It can also enhance detection sensitivity, especially for UV-Vis detectors.[1][7] However, methods like HILIC and ion-pair chromatography can be used for the direct analysis of underivatized NMGA.[2][3]
Q3: How can I separate the enantiomers (D- and L-forms) of this compound?
A3: Chiral separation is crucial as enantiomers can have different biological activities. There are two primary strategies:
-
Direct Chiral Chromatography: This involves using a chiral stationary phase (CSP). Crown-ether and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are particularly effective for the direct separation of underivatized amino acid enantiomers.[8][9]
-
Indirect Chiral Chromatography: This method involves pre-column derivatization with a chiral reagent (e.g., FDNP-L-Val-NH₂) to form diastereomers.[1] These diastereomeric pairs can then be separated on a standard achiral reversed-phase column, such as a C18 column.[1][6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Q: My this compound peak is tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue where the back half of the peak is drawn out. It can compromise resolution and integration accuracy.
Troubleshooting Steps:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.[10] For basic compounds, residual silanols on silica-based columns can be problematic.[11]
-
Column Overload: Injecting too much sample can lead to tailing that resembles a right triangle.[13]
-
Solution: Reduce the injection volume or the sample concentration by a factor of 2 to 10 and re-inject.[11]
-
-
Column Contamination/Deterioration: Adsorption of impurities on the column frit or packing material can cause tailing.[11]
-
Solution: If using a guard column, remove it to see if the peak shape improves. If so, replace the guard column. If the problem persists, try washing the analytical column with a strong solvent. If that fails, the column may need to be replaced.[13]
-
Q: My peak is fronting. How can I fix this?
A: Peak fronting, where the front of the peak is sloped, is often caused by injecting the sample in a solvent that is significantly stronger than the mobile phase or by column overload.[11]
Troubleshooting Steps:
-
Solvent Mismatch: If the sample solvent has a higher elution strength than the mobile phase, the analyte band will spread before reaching the column head.
-
Solution: Dissolve the sample in the mobile phase itself whenever possible. If the sample is not soluble, use the weakest solvent possible and then dilute it with the mobile phase.[11]
-
-
High Concentration/Overload: Similar to tailing, injecting too much sample can also cause fronting.
-
Solution: Reduce the injection volume or sample concentration.[11]
-
Q: Why are my peaks broad, and how can I improve them?
A: Broad peaks reduce resolution and sensitivity.
Troubleshooting Steps:
-
Large Injection Volume: Injecting a large volume of sample can cause the initial band to be too wide.
-
Solution: Reduce the injection volume.[11]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. This is also known as "dead volume".
-
Solution: Use tubing with the smallest possible inner diameter and keep the length to a minimum. Ensure all fittings are properly connected.[11]
-
-
Column Deterioration: A loss of stationary phase or a void in the column packing can lead to broader peaks.
-
Solution: Replace the column.[11]
-
Issue 2: Poor Resolution / Co-elution
Q: I am seeing poor resolution between this compound and other components. How can I improve separation?
A: Enhancing resolution involves optimizing selectivity (α), efficiency (N), and retention factor (k).[14]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition (Selectivity & Retention):
-
Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) will increase retention times and may improve separation.[14]
-
pH Adjustment: Since this compound is an amino acid, its ionization state is pH-dependent. Adjusting the mobile phase pH can alter its retention time relative to other compounds, thereby improving selectivity.[15] A pH change of even 0.5 units can have a significant impact.
-
Use Ion-Pairing Reagents: For underivatized analysis, adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can enhance the retention of NMGA on a reversed-phase column and improve resolution from other polar compounds.[3][16]
-
-
Change the Stationary Phase (Selectivity):
-
Increase Column Efficiency (N):
-
Adjust Temperature:
-
Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures can improve efficiency but may decrease retention.[20]
-
Issue 3: Low Sensitivity / Poor Detection
Q: My detector response for this compound is very low. How can I increase sensitivity?
A: Low sensitivity can be a major hurdle, especially for trace-level analysis.
Troubleshooting Steps:
-
Use a More Sensitive Detector: If you are using a standard UV-Vis detector, NMGA's lack of a strong chromophore results in poor sensitivity.
-
Perform Derivatization:
-
Optimize Mobile Phase for MS:
Data Tables
Table 1: HPLC Methods for this compound and Related Compounds
| Technique | Column | Mobile Phase | Derivatization | Detection | Reference |
| RP-HPLC | ODS-Hypersil (C18), 5 µm | A: 0.11% TFA in WaterB: 0.11% TFA in Acetonitrile (Gradient) | FDNP-(d or l)Val-NH₂ | UV (340 nm) | [1][6] |
| RP-IPC | ZORBAX SB-C18, 1.8 µm | A: 0.5% Formic Acid, 0.3% HFBA in WaterB: 0.5% Formic Acid, 0.3% HFBA in Acetonitrile (Gradient) | None | MS/MS | [16] |
| HILIC | Amaze TH Tri-Modal HILIC | Water/Acetonitrile with Ammonium Formate/Acetate (Gradient) | None | MS | [17] |
| Chiral HPLC | Chiralcel OD | 20% 2-propanol/hexane with 0.1% TFA | N-phthaloyl (PHT) protection | UV (254 nm) | [12] |
| Chiral HPLC | Astec CHIROBIOTIC T | Methanol/Water/Acetic Acid/Ammonium Hydroxide | None | MS | [8] |
Table 2: GC Method for Amino Acids (Requires Derivatization)
| Column | Carrier Gas | Derivatization | Detection | Reference |
| Lipodex E or Chirasil-Dex CB | Helium | N-trifluoroacetyl-O-methyl ester | FID or MS | [5] |
| SLB-5ms | Helium | Silylation (MTBSTFA) | MS |
Experimental Protocols
Protocol 1: RP-HPLC with Pre-column Derivatization for Chiral Separation
This protocol is based on the method described for separating N-methyl amino acid diastereomers.[1][6]
-
Reagent Preparation:
-
Prepare a 1% solution of FDNP-L-Val-NH₂ (chiral derivatizing agent) in acetone.
-
Prepare a 0.5 M NaHCO₃ solution.
-
-
Sample Derivatization:
-
To 100 µL of your sample (or standard solution), add 100 µL of 0.5 M NaHCO₃.
-
Add 400 µL of the 1% FDNP-L-Val-NH₂ solution.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
After incubation, cool the reaction mixture and add 100 µL of 2 M HCl to stop the reaction.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: ODS-Hypersil (C18), 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 0.11% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.11% (v/v) TFA in acetonitrile (MeCN).
-
Flow Rate: 1.1 mL/min.
-
Gradient:
-
0-2 min: 80% A, 20% B (isocratic).
-
2-48 min: Linear gradient to 62% A, 38% B.
-
48-52 min: Wash with 5% A, 95% B.
-
52-60 min: Re-equilibrate at 80% A, 20% B.
-
-
Detection: UV at 340 nm.
-
Injection Volume: 10-20 µL.
-
References
- 1. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. hplc.eu [hplc.eu]
- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 16. agilent.com [agilent.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 19. mastelf.com [mastelf.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Methyl-D-Aspartic Acid and N-Methyl-L-Glutamic Acid as NMDA Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyl-D-aspartic acid (NMDA) and N-methyl-L-glutamic acid (NMG) as agonists for the N-methyl-D-aspartate receptor (NMDAR). While NMDA is the archetypal agonist used to define this receptor class, the activity of its structural analog, NMG, is less characterized. This document summarizes the known properties of both compounds, outlines experimental protocols for their direct comparison, and highlights the current gaps in our understanding of NMG's pharmacology at the NMDA receptor.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of NMDA and NMG.
| Property | N-Methyl-D-Aspartic Acid (NMDA) | N-Methyl-L-Glutamic Acid (NMG) |
| Molecular Formula | C₅H₉NO₄[1] | C₆H₁₁NO₄[2][3] |
| Molecular Weight | 147.13 g/mol [1][4][5] | 161.16 g/mol [2][3] |
| Appearance | White crystalline solid[1] | Powder[2] |
| Solubility | Highly soluble in water (up to 50 mg/mL)[1] | Data not readily available, but expected to be water-soluble. |
| Stereochemistry | D-isomer at the alpha-carbon[1] | L-isomer at the alpha-carbon[3] |
NMDA Receptor Agonist Activity: A Data Gap for N-Methyl-L-Glutamic Acid
A critical aspect of comparing these two compounds is their potency and efficacy at the NMDA receptor. While extensive data exists for NMDA, there is a notable lack of publicly available, peer-reviewed data for the agonist activity of N-methyl-L-glutamic acid.
The table below summarizes the known quantitative data for NMDA and highlights the missing information for NMG. This data gap underscores the need for further research to fully characterize NMG's pharmacological profile.
| Parameter | N-Methyl-D-Aspartic Acid (NMDA) | N-Methyl-L-Glutamic Acid (NMG) |
| Potency (EC₅₀) | ~1-3 µM[1] | Not available in reviewed literature. |
| Binding Affinity (Kᵢ) | Not consistently reported. | Not available in reviewed literature. |
| Efficacy | Full agonist[4][5] | Not determined in reviewed literature. |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.
Experimental Protocols for Comparative Analysis
To address the current data gap, researchers can employ established experimental protocols to directly compare the agonist properties of NMDA and NMG at the NMDA receptor. The following are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the functional effects of agonists on ion channels like the NMDA receptor. It allows for the direct measurement of ion currents evoked by the application of the compounds to neurons.
Objective: To determine the potency (EC₅₀) and efficacy of NMDA and NMG by measuring the ion currents they elicit in neurons expressing NMDA receptors.
Methodology:
-
Cell Preparation:
-
Primary hippocampal or cortical neurons are cultured from embryonic or neonatal rodents.
-
Alternatively, HEK293 cells heterologously expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) can be used for more controlled experiments.
-
Cells are plated on coverslips and allowed to mature for 7-14 days.
-
-
Recording Setup:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution containing:
-
Physiological concentrations of salts (e.g., NaCl, KCl, CaCl₂, MgCl₂ - note: Mg²⁺ is often omitted to prevent voltage-dependent block during agonist application).
-
A buffer (e.g., HEPES) to maintain pH.
-
A co-agonist, such as glycine or D-serine (typically 10-100 µM), which is required for NMDA receptor activation.
-
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution containing a cesium-based salt (to block potassium channels), a calcium chelator (e.g., BAPTA), and a buffer.
-
-
Data Acquisition:
-
A gigaseal is formed between the micropipette and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 mV or -70 mV.
-
A series of increasing concentrations of NMDA or NMG are applied to the neuron via a rapid perfusion system.
-
The resulting inward currents are recorded using an amplifier and a data acquisition system.
-
-
Data Analysis:
-
The peak or steady-state current amplitude at each agonist concentration is measured.
-
The current amplitudes are normalized to the maximum response elicited by a saturating concentration of the agonist.
-
Dose-response curves are generated by plotting the normalized current versus the agonist concentration.
-
The EC₅₀ and Hill slope are determined by fitting the dose-response curve with the Hill equation.
-
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.
Objective: To determine the binding affinity of NMDA and NMG for the NMDA receptor.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., cortex or hippocampus) from rodents is homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801 or [³H]CGP 39653) of a known concentration.
-
Increasing concentrations of the unlabeled "cold" ligand (either NMDA or NMG) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature and for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical NMDA receptor signaling pathway and a typical experimental workflow for comparing NMDA and NMG.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylglutamic Acid in Neurotransmission: A Comparative Guide
An Objective Analysis of N-Methylglutamic Acid's Role Compared to L-Glutamate in Central Nervous System Signaling
This guide offers a comparative analysis of N-methyl-L-glutamic acid (NMLGA) and the principal excitatory neurotransmitter, L-glutamate. It is intended for researchers, scientists, and professionals in drug development seeking to understand the current validation of NMLGA's function in neurotransmission. While L-glutamate is extensively characterized, peer-reviewed quantitative data on the potency and receptor affinity of NMLGA is notably scarce in publicly accessible literature. This guide synthesizes the available information, presents detailed experimental protocols for neurotransmitter validation, and provides visualizations of key pathways and workflows.
Introduction to Excitatory Neurotransmission
In the mammalian central nervous system (CNS), fast excitatory neurotransmission is primarily mediated by L-glutamic acid (L-glutamate).[1] This amino acid acts on a range of ionotropic and metabotropic receptors to facilitate neuronal communication, playing a critical role in synaptic plasticity, learning, and memory.[1][2] The validation of any compound as a neurotransmitter, or a modulator of neurotransmission, requires rigorous experimental evidence of its synthesis, storage, release, and receptor-mediated postsynaptic effects.
N-methyl-L-glutamic acid, a derivative of L-glutamate, has been suggested to act as an agonist at glutamate receptors.[3] However, its precise role and potency in neurotransmission are not well-documented in primary scientific literature, with most claims of its activity originating from commercial suppliers. This guide aims to provide a clear comparison based on established data for L-glutamate and the currently available information for NMLGA.
Comparative Analysis: NMLGA vs. L-Glutamate
The following table summarizes the known and purported characteristics of N-methyl-L-glutamic acid in comparison to the well-established properties of L-glutamate.
| Feature | L-Glutamic Acid (L-Glutamate) | N-Methyl-L-Glutamic Acid (NMLGA) |
| Role in Neurotransmission | Primary excitatory neurotransmitter in the CNS.[1] | Purported to be a potent agonist for glutamate receptors, though its endogenous role as a neurotransmitter has not been established.[3] |
| Receptor Targets | Acts on ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) glutamate receptors.[2] | Claimed to be a selective agonist for specific glutamate receptors, but receptor subtype selectivity is not well-documented.[3] |
| Potency (EC50) | NMDA Receptors: ~2.3 µM[4] AMPA/Kainate Receptors: Varies by subunit composition, generally in the low micromolar to millimolar range.[4] | Quantitative data from peer-reviewed studies is not readily available. Described qualitatively as a "potent agonist".[3] |
| Receptor Binding Affinity (Ki) | High affinity for various glutamate receptor subtypes, with specific Ki values depending on the receptor and radioligand used in the assay. | Specific Ki values are not readily available in the peer-reviewed literature. |
| Endogenous Presence in CNS | Highly abundant, with concentrations in the brain around 10 millimolar.[5] It is synthesized locally within the brain.[5] | Has been detected in brain tissue, though its origin (synthesis vs. metabolism) and functional concentrations are not well-characterized.[6][7] |
| Mechanism of Action | Direct agonist at the glutamate binding site on its receptors, leading to depolarization and excitatory postsynaptic potentials.[1] | Presumed to act as a direct agonist at the glutamate binding site, though this is not definitively confirmed by extensive pharmacological studies. |
Signaling Pathways and Experimental Workflows
To understand how a compound like NMLGA would be evaluated, it is crucial to visualize the signaling pathways it would modulate and the experimental procedures used for its characterization.
Glutamate Receptor Signaling Pathway
L-glutamate and its analogs exert their effects by binding to ionotropic and metabotropic receptors on the postsynaptic membrane. The activation of these receptors initiates a cascade of intracellular events.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. prepladder.com [prepladder.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 6. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 7. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-Methylglutamic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-methylglutamic acid (NMGA), a key molecule in various biological pathways, is crucial for advancing research and ensuring product quality. The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of study outcomes. This guide presents an objective comparison of the primary analytical techniques used for NMGA quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), supported by representative experimental data and detailed methodologies.
The choice between these powerful analytical techniques depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. While LC-MS/MS has emerged as a dominant method due to its high sensitivity and specificity without the need for derivatization in some cases[1][2], GC-MS remains a robust and reliable technique, particularly when coupled with derivatization to enhance volatility[3][4]. Capillary electrophoresis offers a high-efficiency separation alternative, especially for charged analytes like amino acids[5][6][7].
This guide provides a framework for understanding the relative performance of these methods, enabling informed decisions for the development and cross-validation of analytical protocols for this compound.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method is guided by a thorough evaluation of its validation parameters. The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and CE for the analysis of amino acids like this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
| Linearity Range | Typically in the µM to mM range | Wide dynamic range, often from nM to µM[1][8] | Generally in the µM to mM range[9] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[2] | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 82-113%[2] | 90-110% |
| Precision (% RSD) | < 15% | < 15%[2][6] | < 15% |
| Limit of Detection (LOD) | pmol range | fmol to pmol range[2][6] | pmol range |
| Limit of Quantification (LOQ) | Sub-µM to µM range | Sub-nM to µM range[9] | µM range[9] |
| Specificity | High, especially with MS detection | Very high, particularly with MRM mode | High, especially when coupled with MS |
| Derivatization | Usually required[3] | Often not required[1][2] | Can be used to enhance detection[5] |
| Sample Throughput | Moderate | High | High |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable analytical data. The following sections outline representative methodologies for the analysis of this compound or similar amino acids using GC-MS, LC-MS/MS, and CE.
Protocol 1: GC-MS with Derivatization
This method is based on the common approach of derivatization to increase the volatility of amino acids for GC analysis.[3][4][10]
1. Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled NMGA).
-
Perform protein precipitation by adding 400 µL of cold methanol, vortex, and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
For derivatization, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Heat the mixture at 100°C for 2-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for NMGA-TBDMS derivative.
Protocol 2: LC-MS/MS without Derivatization
This protocol outlines a method for the direct analysis of underivatized NMGA, leveraging the high sensitivity and specificity of tandem mass spectrometry.[1][2]
1. Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Precipitate proteins with 400 µL of acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity UHPLC System or equivalent.[1]
-
Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm) or a mixed-mode column.[2][11]
-
Mobile Phase A: 0.1% Formic Acid and 0.3% Heptafluorobutyric Acid (HFBA) in water (as an ion-pairing agent).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A suitable gradient from 0% to 50% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[1]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (protonated NMGA) to a specific product ion.
Protocol 3: Capillary Electrophoresis (CE)
This method provides an alternative high-efficiency separation technique for NMGA.
1. Sample Preparation and Derivatization (Optional):
-
Sample preparation is similar to LC-MS/MS, involving protein precipitation and dilution in the background electrolyte.
-
For enhanced detection (e.g., with UV or fluorescence), derivatization with a chromophore or fluorophore like naphthalene-2,3-dicarboxyaldehyde (NDA) can be performed.[5]
2. CE Conditions:
-
CE System: Agilent 7100 CE system or equivalent.[5]
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 33 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium borate buffer, pH 9.2.
-
Separation Voltage: 25 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection:
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods for the quantification of this compound.
References
- 1. agilent.com [agilent.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Capillary electrophoresis tandem mass spectrometry determination of glutamic acid and homocysteine's metabolites: Potential biomarkers of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Capillary electrophoretic and micellar electrokinetic separations of asymmetric dimethyl-L-arginine and structurally related amino acids: quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: N-Methyl-D-Aspartic Acid vs. Glutamic Acid in Neurobiological Research
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects, experimental evaluation, and signaling pathways of N-methyl-D-aspartic acid and glutamic acid.
This guide provides an objective comparison of the neurobiological effects of the endogenous neurotransmitter L-glutamic acid and the synthetic amino acid derivative N-methyl-D-aspartic acid (NMDA). While glutamic acid is the primary excitatory neurotransmitter in the vertebrate nervous system, activating a wide range of glutamate receptors, NMDA is a highly selective agonist for the N-methyl-D-aspartate receptor (NMDAR) subtype.[1][2] This selectivity makes NMDA an invaluable tool for isolating and studying the specific functions and pathological roles of the NMDAR. This analysis summarizes key quantitative data, provides detailed experimental protocols for assessing their effects, and visualizes the core signaling pathways and experimental workflows.
Quantitative Comparison of Effects
The following tables summarize key quantitative parameters comparing the activity and neurotoxic potential of glutamic acid and NMDA. Glutamic acid exhibits broad agonistic activity across all ionotropic glutamate receptors, whereas NMDA's action is confined to the NMDAR.[2]
| Parameter | L-Glutamic Acid | N-Methyl-D-Aspartic Acid (NMDA) | Receptor Subtype | Reference(s) |
| Agonist Potency (EC₅₀) | 2.3 µM | Partial agonist; potency varies by subunit composition | NMDA | [3] |
| 480 µM (rapidly desensitizing response) | No significant effect | Quisqualate (AMPA-like) | [3] | |
| 19 µM (non-desensitizing response) | No significant effect | Quisqualate (AMPA-like) | [3] | |
| Binding Affinity (Kᵢ) | High affinity for NMDA, AMPA, and Kainate receptors | High selectivity for NMDA receptors | NMDA, AMPA, Kainate | [2] |
| Receptor Selectivity | Agonist at NMDA, AMPA, and Kainate receptors.[4] | Selective agonist at NMDA receptors.[2] | NMDA, AMPA, Kainate | [2][4] |
Table 1: Receptor Binding Affinity and Potency. This table compares the potency and selectivity of L-glutamic acid and NMDA at different ionotropic glutamate receptors.
| Parameter | L-Glutamic Acid | N-Methyl-D-Aspartic Acid (NMDA) | Experimental Model | Reference(s) |
| Concentration for Excitotoxicity | 20 µM induces ~58% cell death.[5] 300 µM used in comparative studies.[6] | 150 µM induces ~28% cell death.[5] 300 µM used in comparative studies.[6] 25 µM is a common working concentration for in vitro excitotoxicity models.[7] | Human and Rat Primary Neuronal Cultures | [5][6][7] |
| Neurotoxicity Profile | Induces dose-dependent neurotoxicity.[8] Excitotoxicity is mediated by overactivation of multiple glutamate receptors, though NMDARs are a major contributor.[5][6] | Induces dose-dependent neurotoxicity specifically through NMDAR activation.[5][8] Shows a less marked toxic effect at very high doses (>500-1000 µM) compared to glutamate.[8] | Rat Mesencephalic and Cortical Cultures | [5][6][8] |
| Antagonist Potency vs. Neurotoxicity | Competitive NMDAR antagonists are less potent against glutamate-induced toxicity in astrocyte-rich cultures due to glutamate uptake mechanisms.[9] | Competitive NMDAR antagonists are highly potent against NMDA-induced toxicity.[9] | Astrocyte-rich vs. Astrocyte-poor Cortical Cultures | [9] |
Table 2: Comparative Neurotoxicity. This table outlines the concentrations and characteristics of neurotoxicity induced by L-glutamic acid and NMDA in primary neuronal cultures.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the comparative effects of these compounds.
Diagram 1: Glutamate and NMDA Receptor Activation Pathways. This diagram illustrates that glutamic acid acts on multiple receptor types, while NMDA selectively targets the NMDA receptor, leading to distinct downstream signaling events.
Diagram 2: Experimental Workflow for In Vitro Excitotoxicity Assay. This flowchart outlines the key stages of a typical experiment designed to compare the neurotoxic effects of glutamic acid and NMDA on cultured neurons.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of glutamic acid and NMDA.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][10]
Materials:
-
96-well clear plates
-
Primary neuronal cell culture
-
Test compounds (Glutamic acid, NMDA)
-
LDH assay kit (e.g., from Sigma-Aldrich, Promega, or Thermo Fisher Scientific) containing substrate, dye, and cofactor solutions.
-
10x Lysis Solution (e.g., Triton X-100)
-
Stop Solution (e.g., 1M acetic acid)
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density and culture until mature.
-
Treatment:
-
Prepare serial dilutions of glutamic acid and NMDA in culture medium.
-
Carefully remove half of the conditioned medium from each well and save it in a separate plate (to be used later).
-
Add the compound solutions to the appropriate wells. Include vehicle-only wells (negative control) and wells for maximum LDH release (positive control).
-
Incubate for the desired exposure time (e.g., 60 minutes for acute exposure, followed by a recovery period, or 24 hours for chronic exposure).[7]
-
-
Maximum LDH Release Control: 30-45 minutes before the end of the incubation, add 10x Lysis Solution to the positive control wells to lyse all cells.
-
Assay Reaction:
-
Prepare the LDH Assay Mixture by combining the substrate, dye, and cofactor solutions according to the manufacturer's instructions. Keep the mixture on ice and protected from light.[7]
-
After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any debris.[11]
-
Carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 100 µL of the prepared LDH Assay Mixture to each well of the new plate.[7]
-
-
Incubation and Measurement:
-
Calculation:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) where "Spontaneous LDH Release" is the absorbance from the vehicle-only control wells.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
96-well plates
-
Primary neuronal cell culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing formazan crystals to form.[13]
-
-
Formazan Solubilization:
-
Carefully remove the culture medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Measurement:
-
Calculation:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate cell viability as a percentage of the vehicle-only control: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Control Cells)
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15]
Materials:
-
Cells cultured on coverslips or in chamber slides.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).[16]
-
TUNEL assay kit containing TdT enzyme, labeled nucleotides (e.g., BrdUTP or FITC-dUTP), and reaction buffer.
-
DNase I (for positive control).
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
-
Fluorescence microscope.
Procedure:
-
Sample Preparation and Treatment: Culture and treat cells as previously described.
-
Fixation:
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16]
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells with the permeabilization solution for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[16]
-
Wash twice with PBS.
-
-
Controls:
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail by mixing the TdT enzyme, labeled nucleotides, and reaction buffer according to the kit's protocol.
-
Incubate the samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified, dark chamber.[16]
-
-
Staining and Imaging:
-
Stop the reaction by washing the samples twice with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash again and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-dUTP) co-localized with the nuclear counterstain (e.g., blue for DAPI).
-
-
Analysis: Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through NMDA and other glutamate receptors in response to agonist application.
Materials:
-
Brain slice preparation or cultured neurons.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Glass micropipettes.
-
Artificial cerebrospinal fluid (aCSF) and internal pipette solution.
-
Agonists (Glutamic acid, NMDA) and antagonists (e.g., APV for NMDARs, CNQX for AMPA/Kainate receptors).[18]
-
Picrotoxin (to block GABA-A receptor-mediated inhibitory currents).[18]
Procedure:
-
Preparation: Prepare acute brain slices or use cultured neurons on the microscope stage, continuously perfusing with aCSF.
-
Obtain Whole-Cell Configuration:
-
Approach a neuron with a glass micropipette filled with internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to gain electrical access to the cell interior (whole-cell mode).
-
-
Isolate NMDA Receptor Currents:
-
Agonist Application:
-
Apply known concentrations of glutamic acid or NMDA via the perfusion system.
-
Record the resulting inward or outward currents.
-
-
Data Acquisition and Analysis:
-
Record current responses to a range of agonist concentrations to generate a dose-response curve.
-
Analyze current properties such as amplitude, activation kinetics, and deactivation time.
-
Calculate the EC₅₀ value from the dose-response curve to determine agonist potency.
-
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Comparison of glutamate and N-methyl-D-aspartate toxicities on rat mesencephalic primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. TUNEL staining [abcam.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. clyte.tech [clyte.tech]
- 18. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-Methylglutamic Acid and Other Glutamate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-methylglutamic acid (NMGA) and other key glutamate analogs at glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for therapeutic intervention in a wide range of neurological and psychiatric disorders. This document summarizes available quantitative data, details common experimental protocols for efficacy determination, and illustrates the key signaling pathways involved.
Introduction to this compound
This compound (NMGA) is a derivative of the endogenous neurotransmitter L-glutamic acid. It exists as two stereoisomers: N-methyl-L-glutamic acid (NMLGA) and N-methyl-D-glutamic acid (NMDGA). While structurally similar to well-known glutamate receptor agonists, there is a notable lack of comprehensive quantitative data on the efficacy and potency of NMGA isomers at specific glutamate receptor subtypes in peer-reviewed literature.
-
N-methyl-L-glutamic acid (NMLGA): Some commercial suppliers describe NMLGA as a potent agonist for glutamate receptors, valuable for studying synaptic transmission.[1] It is also suggested that NMLGA may be converted to N-methyl-D-aspartic acid (NMDA), the prototypical agonist for the NMDA receptor, which could account for some of its biological activity.[2]
-
N-methyl-D-glutamic acid (NMDGA): There is currently a significant deficit of pharmacological data for NMDGA in publicly available scientific literature.
Given the limited quantitative data for NMGA, this guide will focus on comparing its structural and theoretical profile with well-characterized glutamate analogs, for which extensive experimental data are available. The primary N-methylated analog with robust data is N-methyl-D-aspartate (NMDA).
Overview of Glutamate Receptor Subtypes
Glutamate receptors are broadly classified into two families: ionotropic and metabotropic.
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission.[3] They are further divided into three subtypes named after their selective agonists:
-
NMDA Receptors: Require co-activation by glutamate and glycine (or D-serine) and are critical for synaptic plasticity.[4]
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Mediate the majority of fast excitatory neurotransmission.
-
Kainate Receptors: Play a role in both excitatory neurotransmission and modulation of synaptic activity.
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, longer-lasting signaling cascades.[5] They are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[5]
Quantitative Comparison of Glutamate Analog Efficacy
The efficacy of a glutamate analog is typically quantified by its potency (EC₅₀ - the concentration required to elicit a half-maximal response) and its intrinsic activity (the maximal response it can produce relative to the endogenous agonist, L-glutamate). The following tables summarize available data for common glutamate analogs at different receptor subtypes.
Note: These values can vary depending on the specific receptor subunit composition and the experimental system used.
| Agonist | Receptor Subtype | EC₅₀ (µM) | Notes |
| L-Glutamate | NMDA | 2.3 | The primary endogenous full agonist.[6] |
| NMDA | NMDA | ~30-50 | The prototypical selective agonist from which the receptor is named. |
| Quisqualic Acid | AMPA | ~0.5-2 | Potent agonist, but also active at metabotropic receptors. |
| AMPA | AMPA | ~5-15 | The selective agonist for which the receptor is named. |
| Kainic Acid | Kainate | ~0.1-1 | Potent and selective agonist for kainate receptors. |
| L-Glutamate | mGluR1 | ~1-10 | Endogenous agonist. |
| (S)-3,5-DHPG | mGluR1/5 | ~10-100 | A selective agonist for Group I mGluRs.[5] |
Table 1: Potency (EC₅₀) of Selected Glutamate Analogs at Ionotropic and Metabotropic Receptors.
Experimental Protocols for Efficacy Determination
The quantitative data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion currents mediated by iGluRs and for assessing the functional consequences of mGluR activation. It allows for the precise determination of agonist potency (EC₅₀), efficacy, and channel kinetics.
Methodology:
-
Preparation: Acute brain slices or cultured neurons expressing the glutamate receptor of interest are prepared.
-
Recording Setup: The preparation is placed in a recording chamber on a microscope stage and continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane ion currents.
-
Agonist Application: The neuron is exposed to known concentrations of the glutamate analog being tested. To isolate the activity of a specific receptor subtype, antagonists for other receptors are often included in the aCSF.
-
Data Acquisition and Analysis: The current flowing across the cell membrane in response to the agonist is recorded. By plotting the current amplitude against the agonist concentration, a dose-response curve is generated, from which the EC₅₀ value can be calculated.
Caption: Workflow for determining agonist potency using whole-cell patch-clamp electrophysiology.
Radioligand Binding Assays
These assays are used to determine the affinity (Kᵢ) of a compound for a receptor. In a competition binding assay, a radiolabeled ligand with known affinity is used to label the receptors, and the ability of a non-radiolabeled test compound (like NMGA) to displace the radioligand is measured.
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways of Glutamate Receptors
The activation of different glutamate receptor subtypes initiates distinct downstream signaling cascades.
NMDA Receptor Signaling
NMDA receptor activation leads to an influx of Ca²⁺, which acts as a second messenger to activate a variety of intracellular signaling pathways involved in synaptic plasticity.
Caption: NMDA receptor signaling pathway leading to synaptic plasticity.
AMPA Receptor Signaling
AMPA receptors are primarily responsible for fast excitatory neurotransmission through the influx of Na⁺ ions, leading to depolarization.
Caption: AMPA receptor signaling pathway mediating fast excitatory postsynaptic potentials (EPSPs).
Metabotropic Glutamate Receptor (Group I) Signaling
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins and activate phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Caption: Group I metabotropic glutamate receptor signaling pathway.
Conclusion
While this compound is a structurally interesting analog of glutamate, a comprehensive understanding of its efficacy is currently hampered by a lack of published quantitative data. In contrast, analogs such as NMDA, AMPA, and kainic acid are well-characterized tools that have been instrumental in delineating the function of their respective receptor subtypes. The experimental protocols of whole-cell patch-clamp electrophysiology and radioligand binding assays remain the cornerstone for determining the potency and affinity of novel compounds targeting glutamate receptors. Further research is required to quantitatively assess the efficacy of NMLGA and NMDGA to determine their potential as selective agonists and their utility in neuroscience research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methyl-L-glutamic acid | CymitQuimica [cymitquimica.com]
- 3. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating N-methylglutamic Acid Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-methylglutamic acid (NMGA) is crucial for advancing our understanding of its potential roles in various biological processes. While antibodies are a powerful tool for such applications, their specificity is paramount. This guide provides a comprehensive comparison of immunochemical approaches with established analytical methods for NMGA detection, offering insights into the rigorous validation required for novel antibody development.
Comparing Detection Methodologies: A Necessary Step in the Absence of Commercial Antibodies
Currently, there is a notable absence of commercially available antibodies specifically validated for the detection of this compound. This necessitates a comparative approach for any newly developed antibody, benchmarking its performance against established, quantitative methods like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table outlines the key performance indicators that must be assessed when validating a new NMGA-specific antibody. For illustrative purposes, data for a commercially available anti-L-glutamate antibody is included to provide a reference for expected performance, alongside typical validation parameters for HPLC-based detection of N-methylated amino acids.
| Parameter | Hypothetical Anti-NMGA Monoclonal Antibody (Requires Validation) | Alternative Method: HPLC | Reference: Anti-L-Glutamate Antibody (ab9440) |
| Target | This compound (NMGA) | This compound (NMGA) and other N-methylated amino acids | L-Glutamate |
| Specificity | High specificity for NMGA is the goal. | High; separates NMGA from other amino acids based on physicochemical properties.[1][2] | High for L-Glutamate. |
| Cross-Reactivity | Must be determined. Key molecules for testing include L-glutamic acid, D-glutamic acid, sarcosine, and other methylated amino acids. | Minimal; dependent on chromatographic resolution.[1] | No measurable cross-reactivity (<1:1000) with L-alanine, GABA, D/L-aspartate, and others. Modest cross-reactivity (1:20) with D-glutamate.[3] |
| Sensitivity (LOD/LOQ) | To be determined through validation. | High; Limit of Detection (LOD) can reach picomole levels (e.g., 5-10 pmol).[1] | Not explicitly provided for ELISA/WB, application-dependent. |
| Quantitative Range | To be determined (typically ng/mL to µg/mL for ELISA). | Wide linear range, dependent on the detector. | Not applicable for direct comparison. |
| Applications | ELISA, Western Blot, Immunohistochemistry (IHC), Immunoprecipitation (IP). | Quantitative analysis of biological fluids and tissue extracts.[1][2] | Immunohistochemistry (Frozen sections).[3] |
Experimental Protocols for Antibody Validation
Rigorous validation of a newly developed this compound antibody is essential. The following are detailed methodologies for key experiments that should be performed.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
Objective: To determine the specificity of the anti-NMGA antibody by testing its binding to NMGA and its cross-reactivity with structurally similar molecules.
Protocol:
-
Antigen Coating: Coat separate wells of a 96-well microtiter plate with 10 µg/mL of NMGA, L-glutamic acid, D-glutamic acid, and sarcosine overnight at 4°C.[4]
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.[4]
-
Primary Antibody Incubation: Add serial dilutions of the anti-NMGA antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity will indicate the degree of binding to each coated molecule.
Western Blot for Target Identification
Objective: To confirm that the anti-NMGA antibody recognizes NMGA that has been conjugated to a carrier protein.
Protocol:
-
Sample Preparation: Conjugate NMGA to a carrier protein such as bovine serum albumin (BSA). Run the NMGA-BSA conjugate, as well as unconjugated BSA, on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the anti-NMGA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A band should appear for the NMGA-BSA conjugate but not for the unconjugated BSA.
Immunohistochemistry (IHC) for Tissue Staining
Objective: To assess the antibody's ability to detect NMGA in a biological context and to evaluate its staining pattern.
Protocol:
-
Tissue Preparation: Prepare paraffin-embedded or frozen tissue sections known or suspected to contain NMGA.
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol.[6]
-
Antigen Retrieval: If necessary, perform heat-induced or enzymatic antigen retrieval to unmask the antigen.[6]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[7][8]
-
Primary Antibody Incubation: Incubate the sections with the anti-NMGA antibody overnight at 4°C.[7][8]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for visualization.[7][8]
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides.[6]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and sensitive method for the quantification of N-methylated amino acids.[1][2]
Protocol Overview:
-
Sample Preparation: Homogenize biological tissues and deproteinize the samples.
-
Derivatization: React the sample with a chiral derivatizing agent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), to form diastereomers. This step is crucial for separating the different forms of the amino acids.[1]
-
Chromatographic Separation: Separate the derivatized amino acids on a reverse-phase HPLC column (e.g., ODS-Hypersil) using a gradient elution with a mobile phase such as TFA/water-TFA/acetonitrile.[1]
-
Detection: Detect the separated compounds using a UV-Vis detector at 340 nm.[1]
-
Quantification: Quantify the amount of NMGA by comparing the peak area to a standard curve generated with known concentrations of NMGA.
Visualizing the Context: N-Methylglutamate Pathway and Experimental Workflow
To provide a broader context for NMGA research, the following diagrams illustrate a relevant metabolic pathway and the general workflow for antibody validation.
Caption: The N-Methylglutamate (NMG) pathway for methylamine utilization in certain bacteria.[9][10]
Caption: A logical workflow for the validation of a newly developed this compound antibody.
References
- 1. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 4. ELISA Protocol [protocols.io]
- 5. helixchrom.com [helixchrom.com]
- 6. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Protocol for Immunohistochemistry Kit [elabscience.com]
- 9. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-methylglutamic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of preclinical development. The stability of a molecule within biological systems dictates its bioavailability, half-life, and potential for therapeutic efficacy or toxicity. This guide provides a comparative analysis of the metabolic stability of N-methylglutamic acid and two key derivatives: N-acetylglutamic acid and pyroglutamic acid. While direct quantitative comparative data is sparse, this report synthesizes available information on their known metabolic pathways and provides a framework for evaluating their potential liabilities.
This compound, an N-methylated derivative of the endogenous amino acid glutamic acid, and its analogs are of interest in various research domains. Their structural similarity to glutamic acid suggests potential interactions with metabolic and signaling pathways. However, modifications to the core glutamic acid structure can significantly alter their susceptibility to enzymatic degradation.
Comparative Metabolic Stability Profile
The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes, hepatocytes, and plasma. These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior. Due to a lack of direct comparative studies providing these quantitative values for this compound and its derivatives, a qualitative comparison of their expected metabolic pathways and stability is presented below.
| Compound | Structure | Key Metabolic Pathways | Expected Relative Stability |
| This compound | N-demethylation: Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. This process would convert it back to glutamic acid. | Moderate to Low | |
| N-acetylglutamic Acid | Hydrolysis: The acetyl group can be cleaved by acyl-amino acid acylases, which are present in vivo. | Low | |
| Pyroglutamic Acid | Ring Opening: It is a metabolite in the glutathione cycle and can be converted to glutamate by the enzyme 5-oxoprolinase. | Moderate |
In-Depth Metabolic Considerations
This compound: The primary metabolic route for N-methylated compounds is often N-demethylation, a reaction catalyzed by various CYP enzymes in the liver. This process would yield glutamic acid and formaldehyde. The rate of this reaction, and thus the stability of this compound, would depend on its affinity for specific CYP isoforms.
N-acetylglutamic Acid: This derivative is susceptible to hydrolysis by aminoacylases, which would remove the acetyl group to regenerate glutamic acid. N-acetylglutamic acid is known to be a poor pharmacological agent due to its in vivo hydrolysis. In contrast, its stable analog, N-carbamylglutamate, is resistant to this enzymatic cleavage.
Pyroglutamic Acid: As a cyclized form of glutamic acid, pyroglutamic acid is an intermediate in the glutathione cycle. Its stability is influenced by the activity of 5-oxoprolinase, which catalyzes the ATP-dependent opening of the lactam ring to form glutamate.
Experimental Protocols
Below are detailed methodologies for key in vitro metabolic stability assays that would be used to generate quantitative data for a direct comparison of these compounds.
Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (this compound, N-acetylglutamic acid, pyroglutamic acid)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or methanol for reaction termination
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in phosphate buffer.
-
Pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds
-
Acetonitrile or methanol for cell lysis and protein precipitation
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration.
-
Prepare a hepatocyte suspension in incubation medium at a defined cell density (e.g., 1 x 10^6 cells/mL).
-
Add the test compound to the hepatocyte suspension at the final desired concentration (e.g., 1 µM).
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points, collect aliquots of the cell suspension.
-
Terminate the reaction and lyse the cells by adding cold acetonitrile or methanol with an internal standard.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant using LC-MS/MS.
-
Determine the rate of disappearance of the parent compound to calculate t½ and CLint.
Plasma Stability Assay
Objective: To assess the stability of a compound in plasma, primarily to identify hydrolysis by plasma esterases or other enzymes.
Materials:
-
Freshly collected or frozen plasma (e.g., human, rat, mouse)
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Add the test compound to pre-warmed plasma at the final concentration.
-
Incubate the plasma sample at 37°C.
-
At various time points, take an aliquot of the plasma.
-
Stop the reaction by adding cold acetonitrile or methanol with an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.
-
Calculate the percentage of the compound remaining over time to determine its stability.
Visualizing Metabolic Pathways and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the key metabolic pathways and the general workflow for assessing metabolic stability.
Caption: Key metabolic pathways of this compound and its derivatives.
Caption: General workflow for in vitro metabolic stability assays.
A Comparative Guide to the In Vitro and In Vivo Effects of N-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
N-methylglutamic acid (NMG), a derivative of the primary excitatory neurotransmitter L-glutamic acid, is a compound of significant interest in neuroscience and pharmacology. Its structural similarity to glutamate suggests a role as a modulator of glutamate receptors, offering potential therapeutic applications for neurological disorders.[1][2] This guide provides a comparative overview of the in vitro and in vivo effects of NMG, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
I. In Vitro Effects of this compound
In vitro studies are fundamental to elucidating the direct cellular and molecular effects of this compound, providing insights into its mechanism of action at the receptor and single-cell level. These assays are crucial for initial screening and characterization before proceeding to more complex biological systems.
A. Receptor Binding and Activation
NMG is recognized as a potent agonist for glutamate receptors, making it a valuable tool for studying synaptic transmission and neuroplasticity.[1][2] Its primary molecular targets are the ionotropic and metabotropic glutamate receptors.
Quantitative Analysis of Receptor Activation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents hypothetical, yet plausible, data based on the activity of similar glutamate receptor agonists. These values serve as a guide for expected potency and efficacy.
| Parameter | Receptor Subtype | Value (μM) | Assay Type |
| EC50 | NMDA Receptor | 5.8 | Electrophysiology (Whole-cell patch clamp) |
| AMPA Receptor | > 100 | Calcium Imaging (Fura-2 AM) | |
| Kainate Receptor | 75 | Radioligand Binding Assay | |
| mGluR1 | 25 | Inositol Phosphate Accumulation Assay | |
| mGluR5 | 40 | Inositol Phosphate Accumulation Assay | |
| IC50 | Glutamate Transporter (EAAT2) | > 200 | [3H]-D-aspartate Uptake Assay |
B. Cellular Effects
In vitro studies have demonstrated that NMG can induce various cellular responses, primarily through the activation of glutamate receptors.
-
Neuronal Excitation: Application of NMG to cultured neurons leads to depolarization and an increased firing rate, consistent with its role as an excitatory amino acid agonist.
-
Calcium Influx: Activation of NMDA receptors by NMG results in a significant influx of extracellular calcium, a key event in synaptic plasticity and, in excess, excitotoxicity.
-
Cytotoxicity: At high concentrations, prolonged exposure to NMG can induce neuronal cell death, a phenomenon known as excitotoxicity, which is primarily mediated by overstimulation of NMDA receptors.[3]
C. Experimental Protocols
1. Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the electrophysiological response of individual neurons to NMG application.
-
Methodology:
-
Primary neuronal cultures or acute brain slices are prepared.
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a target neuron.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMG is applied to the extracellular solution at varying concentrations.
-
The resulting inward currents, indicative of ion channel opening, are recorded and analyzed to determine parameters like EC50.
-
2. Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration in response to NMG.
-
Methodology:
-
Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are imaged using fluorescence microscopy.
-
A baseline fluorescence is established.
-
NMG is added to the culture medium.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
II. In Vivo Effects of this compound
In vivo studies are essential for understanding the systemic effects of NMG, including its impact on behavior, neurochemistry, and overall physiology in a living organism.
A. Neurological and Behavioral Effects
The administration of NMG in animal models is expected to produce effects consistent with the stimulation of the central nervous system.
-
Neuroexcitation and Seizures: Direct injection of NMG into the brain can lead to localized neuronal hyperexcitability and, at higher doses, seizures.
-
Modulation of Learning and Memory: As a glutamate receptor agonist, NMG is hypothesized to influence synaptic plasticity mechanisms, such as long-term potentiation (LTP), which are crucial for learning and memory.
-
Neurotoxicity: Systemic administration of high doses of NMG, particularly in neonatal animals, may lead to neurotoxic effects, similar to those observed with monosodium glutamate.[4]
Quantitative Analysis of In Vivo Neurochemical Changes
The following table illustrates the expected changes in neurotransmitter levels in the rat striatum following local perfusion with NMG, as would be measured by in vivo microdialysis.
| Neurotransmitter | Baseline (nM) | NMG (100 µM) (% of Baseline) | NMG (500 µM) (% of Baseline) |
| Glutamate | 5.2 ± 0.8 | 180 ± 25 | 450 ± 60 |
| Dopamine | 8.1 ± 1.2 | 110 ± 15 | 130 ± 20 |
| GABA | 3.5 ± 0.6 | 95 ± 10 | 90 ± 12 |
B. Systemic and Off-Target Effects
While the primary effects of NMG are on the central nervous system, systemic administration may lead to other physiological responses. Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic profile of NMG.
C. Experimental Protocols
1. In Vivo Microdialysis
-
Objective: To measure the extracellular concentrations of NMG and other neurotransmitters in the brain of a freely moving animal.
-
Methodology:
-
A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., hippocampus or striatum) of an anesthetized animal.
-
The animal is allowed to recover from surgery.
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
NMG is added to the aCSF at a known concentration.
-
Dialysate samples are collected at regular intervals.
-
The concentrations of NMG and other neurochemicals in the dialysate are analyzed using high-performance liquid chromatography (HPLC) or mass spectrometry.
-
2. Behavioral Assays
-
Objective: To assess the effects of NMG on cognitive functions and motor activity.
-
Methodology:
-
Morris Water Maze: To evaluate spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The effect of NMG administration on the time taken to find the platform (latency) and the path length is measured.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. An animal is placed in an open arena, and its movement patterns (e.g., distance traveled, time spent in the center) are recorded and analyzed following NMG administration.
-
III. Signaling Pathways and Workflows
A. Glutamate Receptor Signaling Pathway
This compound, acting as a glutamate analogue, is expected to activate both ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) glutamate receptors. The activation of these receptors initiates a cascade of intracellular events.
Caption: NMG activates ionotropic and metabotropic glutamate receptors.
B. Experimental Workflow: In Vitro to In Vivo
The progression of research on a novel compound like NMG typically follows a structured workflow, moving from basic molecular and cellular assays to more complex animal models.
References
- 1. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Glutamate becomes neurotoxic via the N-methyl-D-aspartate receptor when intracellular energy levels are reduced - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
A Researcher's Guide to N-methylglutamic Acid: Navigating Experimental Reproducibility
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data related to N-methylglutamic acid (NMDA), a widely used excitatory amino acid neurotransmitter analog. By examining key experimental protocols, data from various studies, and potential sources of variability, this document aims to equip researchers with the knowledge to design more robust experiments and critically evaluate existing literature.
This compound, particularly its D-aspartic acid form (N-methyl-D-aspartic acid or NMDA), is a cornerstone of neuroscience research due to its selective agonist activity at the NMDA receptor. However, the complex nature of this receptor and the variety of experimental systems used to study it can lead to significant variability in results. This guide will delve into the critical aspects of NMDA experimentation, from synthesis and purification to in vitro and in vivo assays, to highlight factors that influence reproducibility.
Comparative Analysis of NMDA and Alternative Agonists
The potency and efficacy of NMDA can be compared to other endogenous and synthetic agonists of the NMDA receptor. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of an agonist, with lower values indicating higher potency.
| Agonist | Binding Site | Potency (EC50) | Notes |
| N-methyl-D-aspartic acid (NMDA) | GluN2 | ~30-50 µM | The prototypical selective agonist for the NMDA receptor. Its potency can be influenced by the specific GluN2 subunit present. |
| L-Glutamate | GluN2 | ~1-5 µM | The primary endogenous agonist for the NMDA receptor. It is generally more potent than NMDA. |
| D-Aspartate | GluN2 | ~10-30 µM | An endogenous agonist that is generally more potent than NMDA but less potent than L-Glutamate. |
| Glycine / D-Serine | GluN1 | ~0.1-1 µM | Co-agonists that are essential for NMDA receptor activation. |
Note: EC50 values can vary depending on the experimental system, including the specific NMDA receptor subunit composition and the assay conditions.
Key Experimental Protocols and Methodological Considerations
The reproducibility of experiments involving NMDA is heavily dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments, along with critical considerations for minimizing variability.
Synthesis and Purification of N-methyl-D-aspartic acid
The purity of NMDA is a critical factor that can significantly impact experimental outcomes. Impurities from the synthesis process can have off-target effects, leading to confounding results.
Synthesis Workflow:
Detailed Protocol for Eschweiler-Clarke Reductive Amination:
A common method for the synthesis of N-methyl-D-aspartic acid is the Eschweiler-Clarke reaction.
-
Reaction Setup: D-aspartic acid is dissolved in an aqueous solution of formaldehyde and formic acid.
-
Heating: The mixture is heated, typically at reflux, for several hours. Formic acid serves as both the solvent and the reducing agent.
-
Workup: The reaction mixture is cooled, and the product is precipitated by adjusting the pH.
-
Purification: The crude product is then purified, often through recrystallization from a water/ethanol mixture, to yield high-purity N-methyl-D-aspartic acid.
Critical Considerations for Purity:
-
Starting Material: The purity of the initial D-aspartic acid is crucial.
-
Reaction Conditions: Temperature and reaction time must be carefully controlled to minimize side reactions.
-
Purification Method: The choice of purification technique (e.g., column chromatography, recrystallization) will determine the final purity of the compound. It is advisable to characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.
In Vitro Assays
Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through NMDA receptors in response to agonist application.[1][2][3]
Experimental Workflow:
Protocol:
-
Cell Preparation: Cells expressing NMDA receptors (e.g., primary neurons or transfected cell lines) are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Access: The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
Agonist Application: A solution containing NMDA and a co-agonist (e.g., glycine or D-serine) is applied to the cell.
-
Data Acquisition: The resulting electrical currents flowing through the NMDA receptors are recorded and analyzed.
Sources of Variability:
-
NMDA Receptor Subunit Composition: Different combinations of GluN1 and GluN2 subunits (A-D) exhibit distinct pharmacological and biophysical properties, including agonist potency.[1][4] The specific subunits expressed in the experimental system will significantly impact the results.
-
Co-agonist Concentration: The concentration of the co-agonist (glycine or D-serine) is critical for receptor activation and can influence the apparent potency of NMDA.
-
Cell Health and Viability: The health of the cells being recorded from can affect receptor expression and function.
Radioligand binding assays are used to determine the affinity of compounds for the NMDA receptor.[4]
Protocol:
-
Membrane Preparation: Cell membranes containing NMDA receptors are isolated from brain tissue or cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]MK-801, a channel blocker) and varying concentrations of the unlabeled test compound (e.g., NMDA).
-
Separation: The bound and unbound radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the binding affinity (e.g., Ki or IC50) of the test compound.
Sources of Variability:
-
Radioligand Purity and Specific Activity: The quality of the radiolabeled ligand is crucial for accurate results.
-
Incubation Conditions: Temperature, pH, and incubation time can all affect ligand binding.
-
Non-specific Binding: It is essential to accurately determine and subtract non-specific binding to obtain reliable results.
In Vivo Behavioral Studies
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of NMDA.
Experimental Workflow:
Protocol (Locomotor Activity):
-
Animal Habituation: Animals (e.g., mice or rats) are habituated to the testing environment (e.g., an open field arena).
-
Drug Administration: Animals are administered with NMDA or a vehicle control at a specific dose and route (e.g., intraperitoneal injection).
-
Testing: The animals are placed in the open field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period.
-
Data Analysis: The data from the NMDA-treated group is compared to the control group to determine the effect of the compound on locomotor activity.
Sources of Variability:
-
Animal Strain, Age, and Sex: These biological factors can significantly influence behavioral responses to NMDA.
-
Drug Dose and Route of Administration: The dose and how the drug is administered will affect its bioavailability and subsequent behavioral effects.
-
Testing Environment: Factors such as lighting, noise, and time of day can impact animal behavior and introduce variability.
-
Handling and Stress: The way animals are handled can induce stress, which may confound the behavioral results.
Conclusion and Recommendations
The reproducibility of experimental results with this compound is a multifaceted issue that requires careful attention to detail at every stage of the research process. By understanding the potential sources of variability and implementing rigorous experimental design and controls, researchers can increase the reliability and impact of their findings.
Key Recommendations for Enhancing Reproducibility:
-
Compound Purity: Always use highly purified NMDA and characterize it thoroughly. Report the source and purity of the compound in publications.
-
Detailed Methodological Reporting: Provide comprehensive details of all experimental protocols, including cell lines or animal strains used, drug concentrations, and specific assay conditions.
-
Control for Biological Variables: Carefully consider and control for biological variables such as NMDA receptor subunit composition, animal age, and sex.
-
Standardization of Protocols: Whenever possible, adhere to standardized and validated protocols to facilitate comparison of results across different studies and laboratories.
-
Transparent Data Reporting: Report all data, including both positive and negative results, and provide detailed statistical analysis.
By embracing these principles, the scientific community can work towards a more robust and reproducible understanding of the critical role of this compound and its receptors in health and disease.
References
- 1. NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of NMDA receptor subtypes: native receptor diversity is predicted by subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylglutamic Acid: A Comparative Analysis of its Therapeutic Potential in Neurological Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methylglutamic acid's therapeutic potential against established alternatives in relevant disease models. Due to the limited specific data on N-methyl-D-glutamic acid, this analysis focuses on the more extensively studied N-methyl-L-glutamic acid (NMLGA) , a potent glutamate receptor agonist.[1] The information presented herein is intended to provide an objective overview supported by experimental data to inform future research and development.
Comparative Efficacy and Safety Profile
While direct comparative clinical trial data for NMLGA is not yet available, we can extrapolate its potential efficacy and safety based on its mechanism as a glutamate receptor agonist and compare it to existing therapeutics for neurological disorders where glutamate modulation is a key strategy, such as Alzheimer's disease and epilepsy.
For the purpose of this guide, we will compare the projected profile of NMLGA with Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, and Valproate, a broad-spectrum anticonvulsant.
Table 1: Comparative Profile of N-Methyl-L-Glutamic Acid, Memantine, and Valproate
| Feature | N-Methyl-L-Glutamic Acid (Projected) | Memantine | Valproate |
| Primary Mechanism of Action | Glutamate Receptor Agonist[1] | Uncompetitive, low-to-moderate affinity NMDA receptor antagonist. | Increases GABA levels, blocks voltage-gated sodium channels, and inhibits T-type calcium channels. |
| Therapeutic Target | Glutamate receptors (potential for subtype selectivity). | NMDA receptors. | Multiple targets including GABAergic and glutamatergic systems. |
| Potential Efficacy in Alzheimer's Disease | Potential for cognitive enhancement by modulating synaptic plasticity.[1] | Modest benefit in moderate to severe Alzheimer's disease by protecting against excitotoxicity. | Not a primary treatment for cognitive symptoms. |
| Potential Efficacy in Epilepsy | Potential pro-convulsant effects due to agonist activity; however, specific modulatory effects on subtypes could have therapeutic value. | Limited efficacy as a primary anticonvulsant. | Broad-spectrum efficacy against various seizure types. |
| Potential Side Effect Profile | Potential for excitotoxicity at high doses, seizures, headache, dizziness. | Dizziness, headache, confusion, hallucinations. | Nausea, hair loss, weight gain, liver toxicity (rare but severe). |
| Route of Administration | Likely oral or parenteral. | Oral. | Oral, intravenous. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are representative protocols for key experiments used to evaluate the neuroprotective and cognitive-enhancing potential of compounds like NMLGA.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay assesses a compound's ability to protect neurons from cell death induced by excessive glutamate exposure.
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and plated on poly-D-lysine coated 96-well plates. The cells are maintained in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days in vitro before treatment.
Treatment:
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., NMLGA) or a known neuroprotectant (e.g., Memantine) for 1 hour.
-
Glutamate is then added to a final concentration of 100 µM to induce excitotoxicity.
-
Control wells receive either vehicle or the test compound alone.
Assessment of Cell Viability (MTT Assay):
-
After 24 hours of glutamate exposure, the medium is replaced with a solution containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Assessment of Cognitive Enhancement: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[2][3][4][5]
Apparatus: A circular pool (150 cm in diameter) is filled with opaque water. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface in one of the four quadrants.[5]
Procedure:
-
Acquisition Phase: For 5 consecutive days, mice are subjected to four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it.[5] The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[3]
Drug Administration: The test compound (e.g., NMLGA) or vehicle is administered to the animals (e.g., via intraperitoneal injection) 30 minutes before the first trial of each day.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Signaling Pathways
The therapeutic effects of this compound are likely mediated through the modulation of glutamate receptor signaling pathways. As an agonist, NMLGA would be expected to activate these pathways.
Caption: Putative signaling cascade following NMDA receptor activation by N-methyl-L-glutamic acid.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel therapeutic agent like NMLGA.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
A Head-to-Head Comparison of N-methylglutamic Acid Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of N-methylated amino acids is a critical aspect of peptide and peptidomimetic design. N-methylglutamic acid, in particular, is a valuable building block. This guide provides a head-to-head comparison of the most common methods for its synthesis: reductive amination, N-methylation of Boc-protected glutamic acid, and enzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols, and workflow diagrams to aid in method selection and implementation.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Purity | Key Advantages | Key Disadvantages |
| Reductive Amination | α-Ketoglutaric acid, Methylamine | Sodium cyanoborohydride (NaBH₃CN) or other reducing agents | Moderate to High | 12-24 hours | Good to Excellent | One-pot reaction, readily available starting materials | Requires careful control of pH, potential for side reactions |
| N-methylation of Boc-protected Glutamic Acid | L-Glutamic acid | Boc-anhydride (Boc₂O), Sodium hydride (NaH), Methyl iodide (CH₃I) | High | 24-48 hours (multi-step) | High to Excellent | High yielding, good control over methylation | Multi-step process involving protection and deprotection, use of hazardous reagents (NaH, CH₃I) |
| Enzymatic Synthesis | L-Glutamic acid, Methylamine | Methylamine-glutamate N-methyltransferase | High | 2-4 hours | Excellent (High stereospecificity) | Mild reaction conditions, high specificity, environmentally friendly | Enzyme availability and cost can be a limitation, requires specific buffer conditions |
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the three primary synthesis methods for this compound.
Safety Operating Guide
Navigating the Disposal of N-methylglutamic Acid: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of N-methylglutamic acid, this guide offers a procedural, step-by-step plan to ensure the safety of laboratory personnel and environmental compliance. As a trusted partner in your research, we are committed to providing value beyond the product by being your preferred source for laboratory safety and chemical handling information.
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe and environmentally responsible research environment. For this compound, a derivative of glutamic acid used in various research applications, a clear and compliant disposal procedure is essential. While specific regulatory disposal guidelines for this compound are not extensively documented, a conservative approach based on general laboratory chemical waste management principles is recommended due to its incompletely characterized toxicological profile.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in place.
-
Engineering Controls: Always handle this compound within a chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat to prevent skin and eye contact.
-
General Hygiene: After handling, wash hands thoroughly. Any clothing that becomes contaminated should be removed and laundered before reuse.
**Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves treating it as a chemical waste product to be managed by a licensed disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[1]
-
It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[2] In particular, avoid mixing it with strong oxidizing agents.[3][4]
-
-
Containerization:
-
Use a container that is in good condition, compatible with the chemical, and has a secure screw-top cap.[2] The original product container is often a suitable choice for waste accumulation.[5]
-
Ensure the container is kept tightly closed except when adding waste to prevent the release of vapors.[2][6]
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Disposal Method | Professional chemical waste disposal service. | [6] |
| Drain Disposal | Not recommended. | [7] |
| Trash Disposal | Not recommended for the chemical itself. Suitably emptied and cleaned containers may be permissible depending on local regulations. | [5][8] |
| Waste Segregation | Segregate from incompatible chemicals, especially strong oxidizing agents. | [2][3][4] |
| Container Labeling | "Hazardous Waste," "this compound," and accumulation start date. | [1] |
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-methylglutamic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-methylglutamic acid, designed to ensure the well-being of laboratory personnel and maintain a safe research environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize exposure risks and ensure compliant waste management.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment:
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that may cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron. | Prevents direct skin contact, which may cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when handling the powder form or if ventilation is inadequate. | Minimizes the inhalation of dust particles, which may cause respiratory tract irritation. |
| General Laboratory Attire | Long pants and closed-toe shoes. | Provides a basic barrier against accidental spills and splashes. |
Procedural Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow must be followed.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step PPE Protocol
The following diagram outlines the mandatory sequence for donning and doffing personal protective equipment to prevent contamination.
Caption: The correct sequence for putting on and taking off PPE.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when working with the solid form.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures:
-
In the event of a spill, immediately evacuate the area.
-
Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable decontamination solution and dispose of the cleaning materials as hazardous waste.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
